molecular formula C6H4BrN3 B1526888 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1126824-74-5

8-Bromo-[1,2,4]triazolo[4,3-A]pyridine

Numéro de catalogue: B1526888
Numéro CAS: 1126824-74-5
Poids moléculaire: 198.02 g/mol
Clé InChI: VGXAZVRSJKLGGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Bromo-[1,2,4]triazolo[4,3-A]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXAZVRSJKLGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712433
Record name 8-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126824-74-5
Record name 8-Bromo[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Bromo-triazolo[4,3-a]pyridine

An In-Depth Technical Guide to the Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

This guide provides a comprehensive overview of the synthetic pathway for 8-Bromo-[1][2]triazolo[4,3-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The brominated variant of the triazolopyridine core serves as a versatile intermediate for further structural diversification through cross-coupling reactions, enabling the exploration of a wider chemical space for potential therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but also insights into the rationale behind the synthetic strategy and mechanistic details.

The Strategic Importance of the[1][2][3]triazolo[4,3-a]pyridine Scaffold

The[1][2]triazolo[4,3-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] These compounds have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anxiolytic, and herbicidal properties.[1] The fusion of a triazole ring to a pyridine ring creates a unique electronic and structural architecture that can effectively interact with various biological targets. The introduction of a bromine atom at the 8-position, as in the title compound, provides a reactive handle for chemists to elaborate the core structure, making it a valuable building block in the synthesis of compound libraries for high-throughput screening.

A Robust and Efficient Synthetic Pathway

The synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyridine is most effectively achieved through a two-step sequence starting from a readily available brominated pyridine precursor. This pathway involves the initial formation of a key hydrazinylpyridine intermediate, followed by a cyclization reaction to construct the fused triazole ring.

Synthesis_WorkflowStart2-Chloro-3-bromopyridineIntermediate2-Hydrazinyl-3-bromopyridineStart->IntermediateHydrazine Hydrate,Ethanol, RefluxProduct8-Bromo-[1,2,4]triazolo[4,3-a]pyridineIntermediate->ProductTriethyl Orthoformate,Ethanol, Reflux

Caption: Overall synthetic workflow for 8-Bromo-[1][2]triazolo[4,3-a]pyridine.

Part 1: Synthesis of the Key Intermediate: 2-Hydrazinyl-3-bromopyridine

The initial and crucial step is the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring with hydrazine. 2-Chloro-3-bromopyridine is a preferred starting material due to the higher reactivity of the chloro group at the 2-position towards nucleophilic attack compared to the bromo group at the 3-position.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-bromopyridine (1 equivalent) in ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (an excess, typically 5-10 equivalents) dropwise at room temperature. The use of excess hydrazine is crucial to drive the reaction to completion and minimize the formation of dimeric side products.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 2-hydrazinyl-3-bromopyridine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure intermediate.

ParameterRecommended ConditionRationale
Starting Material 2-Chloro-3-bromopyridineThe 2-chloro substituent is more susceptible to nucleophilic attack than the 3-bromo substituent.
Reagent Hydrazine HydrateActs as the nucleophile to displace the chloride. A large excess is used to maximize yield.
Solvent EthanolA common and effective solvent for this type of reaction that allows for reflux temperatures.
Temperature RefluxProvides the necessary energy to overcome the activation barrier for the substitution reaction.
Reaction Time 12-24 hoursEnsures the reaction proceeds to completion.
Part 2: Cyclization to 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

The final step involves the cyclization of the 2-hydrazinyl-3-bromopyridine intermediate to form the fused triazole ring. This is typically achieved by reacting the hydrazine with a one-carbon source, such as formic acid or triethyl orthoformate. Triethyl orthoformate is often preferred as it acts as both a reagent and a dehydrating agent, facilitating the cyclization.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the purified 2-hydrazinyl-3-bromopyridine (1 equivalent) in ethanol.

  • Reagent Addition: Add triethyl orthoformate (1.5-2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be triturated with a non-polar solvent like hexane or ether to induce crystallization.

  • Purification: The solid product is then collected by filtration, washed with a cold non-polar solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 8-Bromo-[1][2]triazolo[4,3-a]pyridine.

Mechanistic Insights into the Cyclization Step

The formation of the triazole ring from the hydrazinylpyridine intermediate and triethyl orthoformate proceeds through a well-established mechanism.

Mechanismcluster_0Reaction MechanismA2-Hydrazinyl-3-bromopyridineBIntermediate AdductA->B+ Triethyl OrthoformateCCyclized IntermediateB->CIntramolecularNucleophilic AttackDThis compoundC->D- 2 EtOH, - H+

Caption: Proposed mechanism for the cyclization of 2-hydrazinyl-3-bromopyridine.

Initially, the more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbon of triethyl orthoformate, leading to the formation of an intermediate adduct with the elimination of ethanol. This is followed by an intramolecular nucleophilic attack of the pyridine ring nitrogen onto the newly formed imine-like carbon. Subsequent elimination of a second molecule of ethanol and a proton results in the aromatization of the newly formed triazole ring, yielding the final product.

Characterization of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

The structure of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and triazole rings. The chemical shifts and coupling constants will be characteristic of the[1][2]triazolo[4,3-a]pyridine ring system.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the carbon atoms in the molecule, with the brominated carbon appearing at a characteristic chemical shift.[1][4]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 8-Bromo-[1][2]triazolo[4,3-a]pyridine (C₆H₄BrN₃, MW: 198.02 g/mol ).[5][] The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=N stretching vibrations.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 8-Bromo-[1][2]triazolo[4,3-a]pyridine. The use of readily available starting materials and well-established reaction conditions makes this protocol suitable for both small-scale laboratory synthesis and larger-scale production. The strategic placement of the bromine atom on this important heterocyclic core opens up numerous possibilities for the development of novel compounds with potential therapeutic applications.

An In-depth Technical Guide to 8-Bromo-triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

An In-depth Technical Guide to 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-[1][2]triazolo[4,3-a]pyridine is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, fused ring system and the presence of a reactive bromine atom make it a versatile building block for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its current and potential applications, particularly in the development of targeted protein degraders and kinase inhibitors.

The[1][2]triazolo[4,3-a]pyridine scaffold is a key pharmacophore found in numerous biologically active compounds. The introduction of a bromine atom at the 8-position offers a strategic handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of a broad chemical space in the quest for novel therapeutics.[3]

Chemical Structure and Properties

The foundational attributes of 8-Bromo-[1][2]triazolo[4,3-a]pyridine are summarized below, providing a key reference for its use in synthetic and medicinal chemistry.

CAS Number: 1126824-74-5[1][4]

Molecular Formula: C₆H₄BrN₃[4][]

Molecular Weight: 198.02 g/mol []

The structure of 8-Bromo-[1][2]triazolo[4,3-a]pyridine, featuring a fused triazole and pyridine ring system with a bromine substituent, is a cornerstone of its chemical reactivity and utility in drug design.

Caption: Chemical structure of 8-Bromo-[1][2]triazolo[4,3-a]pyridine.

Table 1: Physicochemical Properties of 8-Bromo-[1][2]triazolo[4,3-a]pyridine

PropertyValueSource
CAS Number 1126824-74-5[1][4]
Molecular Formula C₆H₄BrN₃[4][]
Molecular Weight 198.02 g/mol []
IUPAC Name 8-bromo-[1][2]triazolo[4,3-a]pyridine[1]
SMILES C1=CN2C=NN=C2C(=C1)Br[1]
InChI InChI=1S/C6H4BrN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H[1]
Purity Typically ≥97%[4]
Storage Room temperature[4]

Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

The proposed synthesis workflow begins with the commercially available 2-amino-3-bromopyridine, which undergoes diazotization followed by reduction to yield the key intermediate, 3-bromo-2-hydrazinopyridine. This intermediate is then cyclized with an appropriate one-carbon source, such as triethyl orthoformate, to afford the final product.

Gcluster_0Step 1: Formation of Hydrazinecluster_1Step 2: CyclizationA2-Amino-3-bromopyridineBDiazotization(NaNO₂, HCl)A->BCReduction(SnCl₂, HCl)B->CD3-Bromo-2-hydrazinopyridineC->DG8-Bromo-[1,2,4]triazolo[4,3-a]pyridineD->GReactionETriethyl orthoformateE->GReagentFAcid Catalyst (e.g., p-TsOH)F->GCondition

Caption: Proposed synthetic workflow for 8-Bromo-[1][2]triazolo[4,3-a]pyridine.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Bromo-2-hydrazinopyridine

  • Diazotization: To a stirred solution of 2-amino-3-bromopyridine in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

  • Reduction: The cold diazonium salt solution is then added portion-wise to a stirred solution of tin(II) chloride in concentrated hydrochloric acid at a temperature maintained below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting precipitate is collected by filtration, washed with a small amount of cold water, and then treated with a strong base (e.g., NaOH) to liberate the free hydrazine. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3-bromo-2-hydrazinopyridine.

Step 2: Synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyridine

  • Cyclization: A mixture of 3-bromo-2-hydrazinopyridine, triethyl orthoformate, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is heated at reflux for several hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the excess triethyl orthoformate is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 8-bromo-[1][2]triazolo[4,3-a]pyridine.

Spectroscopic Characterization (Predicted)

As of the time of this writing, detailed experimental spectroscopic data for 8-Bromo-[1][2]triazolo[4,3-a]pyridine is not widely available in peer-reviewed literature. However, based on the known structure and spectroscopic data of analogous compounds, the following characteristic signals can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and one proton on the triazole ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the bromine atom and the fused triazole ring.

  • ¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the heterocyclic core. The carbon atom attached to the bromine (C8) is expected to have a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be expected around m/z 197 and 199.

Applications in Drug Discovery

8-Bromo-[1][2]triazolo[4,3-a]pyridine is a valuable building block in drug discovery due to the versatility of the bromine atom, which can be readily functionalized through various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[3] This allows for the introduction of a wide range of substituents at the 8-position, facilitating the exploration of structure-activity relationships (SAR).

Use in Proteolysis-Targeting Chimeras (PROTACs)

This compound is listed as a protein degrader building block, indicating its utility in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The 8-bromo position of the triazolopyridine core can serve as an attachment point for a linker connected to a ligand for the target protein of interest.

GAThis compound(E3 Ligase Ligand Precursor)BCross-Coupling Reaction(e.g., Suzuki, Sonogashira)A->BReacts withDFunctionalized TriazolopyridineB->DCLinker MoietyC->BECoupling ReactionD->EGPROTAC MoleculeE->GFTarget Protein LigandF->E

Caption: General scheme for the incorporation of 8-Bromo-[1][2]triazolo[4,3-a]pyridine into a PROTAC.

Potential as a Tubulin Polymerization Inhibitor

The triazolopyridine scaffold is present in compounds that have been investigated as inhibitors of tubulin polymerization. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them attractive anticancer drug candidates. The 8-bromo derivative can be used as a starting material to synthesize a library of compounds for screening as tubulin polymerization inhibitors. The bromine atom can be replaced with various aryl or alkyl groups to optimize binding to the colchicine binding site on tubulin.

Safety and Handling

8-Bromo-[1][2]triazolo[4,3-a]pyridine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

8-Bromo-[1][2]triazolo[4,3-a]pyridine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its straightforward, albeit not formally published, synthesis and the reactivity of its bromine atom provide a gateway to a wide array of novel compounds. Its potential applications in the development of PROTACs and tubulin polymerization inhibitors highlight its significance in the ongoing search for new and effective therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted and holds considerable promise.

A Guide to the Spectroscopic Characterization of 8-Bromo-triazolo[4,3-a]pyridine: A Predictive Approach

A Guide to the Spectroscopic Characterization of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine: A Predictive Approach

This technical guide provides a detailed exploration of the expected spectroscopic characteristics of 8-Bromo-[1][2]triazolo[4,3-a]pyridine. In the dynamic field of drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. While publicly available experimental spectra for this specific molecule are scarce, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. This predictive analysis serves as a robust framework for researchers engaged in the synthesis and characterization of this and related triazolopyridine scaffolds.

The 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine Moiety: A Privileged Scaffold

The triazolopyridine core is a significant pharmacophore, and the introduction of a bromine atom at the 8-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in medicinal chemistry.[2] The precise characterization of this molecule is the foundational step for any subsequent research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Experimental Protocol for NMR Analysis

A standard approach for acquiring high-quality NMR data for a novel compound like 8-Bromo-[1][2]triazolo[4,3-a]pyridine would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex splitting patterns.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • To aid in the definitive assignment of signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 8-Bromo-[1][2]triazolo[4,3-a]pyridine is expected to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the pyridine and triazole rings. The predicted chemical shifts (δ) and multiplicities are detailed in Table 1. The electron-withdrawing nature of the bromine atom and the nitrogen atoms in the heterocyclic system will cause the protons to be deshielded and resonate at a lower field.

Table 1: Predicted ¹H NMR Data for 8-Bromo-[1][2]triazolo[4,3-a]pyridine

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~9.0 - 9.2Singlet (s)-
H-5~8.0 - 8.2Doublet (d)~7.0
H-6~7.2 - 7.4Triplet (t)~7.0
H-7~7.6 - 7.8Doublet (d)~7.0

Causality Behind Predictions: The proton at the 3-position (H-3) is adjacent to two nitrogen atoms, leading to significant deshielding and a downfield chemical shift. The protons on the pyridine ring (H-5, H-6, and H-7) will exhibit characteristic splitting patterns due to coupling with their neighbors. The bromine atom at the 8-position will have a notable deshielding effect on the adjacent H-7 proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six signals, corresponding to the six carbon atoms in the bicyclic system. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for 8-Bromo-[1][2]triazolo[4,3-a]pyridine

CarbonPredicted Chemical Shift (δ, ppm)
C-3~145 - 150
C-5~125 - 130
C-6~115 - 120
C-7~130 - 135
C-8~110 - 115
C-8a~140 - 145

Causality Behind Predictions: The carbon atoms directly bonded to nitrogen (C-3 and C-8a) will be significantly deshielded. The carbon atom bearing the bromine (C-8) will have its chemical shift influenced by the heavy atom effect, typically resulting in a more shielded (upfield) position than might otherwise be expected.

Figure 1: Structure of 8-Bromo-[1][2]triazolo[4,3-a]pyridine with atom numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Analysis
  • Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The key IR absorption bands expected for 8-Bromo-[1][2]triazolo[4,3-a]pyridine are summarized in Table 3.

Table 3: Predicted IR Absorption Bands for 8-Bromo-[1][2]triazolo[4,3-a]pyridine

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretching
C=N1650 - 1550Stretching
Aromatic C=C1600 - 1450Stretching
C-Br600 - 500Stretching

Causality Behind Predictions: The spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹. The various C=N and C=C stretching vibrations of the fused heterocyclic rings will appear in the fingerprint region between 1650 and 1450 cm⁻¹. The C-Br stretching vibration is expected at a lower wavenumber, typically in the 600-500 cm⁻¹ range. The overall IR spectrum of a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, shows characteristic bands for the triazolopyridine core in these regions.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Experimental Protocol for MS Analysis
  • Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small, relatively volatile molecules. Electrospray ionization (ESI) would be suitable for LC-MS analysis.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Predicted Mass Spectrum

The EI mass spectrum of 8-Bromo-[1][2]triazolo[4,3-a]pyridine is expected to show a prominent molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.

  • Molecular Ion (M⁺): m/z 197 (for ⁷⁹Br) and 199 (for ⁸¹Br).

  • Major Fragmentation Pathways: A common fragmentation pathway for triazolopyridines involves the loss of a nitrogen molecule (N₂).[2] Another likely fragmentation is the loss of the bromine atom.

Predicted Fragmentation:

  • Loss of N₂: [M - N₂]⁺ at m/z 169 and 171.

  • Loss of Br: [M - Br]⁺ at m/z 118.

fragmentation_pathwayM[C₆H₄Br¹N₃]⁺˙m/z 197/199M_N2[C₆H₄Br¹N]⁺˙m/z 169/171M->M_N2- N₂M_Br[C₆H₄N₃]⁺m/z 118M->M_Br- Br•

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Integrated Spectroscopic Analysis Workflow

The synergy of these three spectroscopic techniques provides a comprehensive and self-validating system for the structural confirmation of 8-Bromo-[1][2]triazolo[4,3-a]pyridine.

workflowcluster_prepSample Preparationcluster_acquisitionData Acquisitioncluster_analysisData Analysis & Interpretationcluster_conclusionStructural ConfirmationSamplePurified 8-Bromo-[1,2,4]triazolo[4,3-a]pyridineNMRNMR Spectroscopy(¹H, ¹³C, 2D)Sample->NMRIRIR Spectroscopy(ATR or KBr)Sample->IRMSMass Spectrometry(EI or ESI)Sample->MSNMR_dataChemical ShiftsCoupling ConstantsConnectivityNMR->NMR_dataIR_dataFunctional GroupIdentificationIR->IR_dataMS_dataMolecular WeightIsotopic PatternFragmentationMS->MS_dataStructureUnambiguous Structureof 8-Bromo-[1,2,4]triazolo[4,3-a]pyridineNMR_data->StructureIR_data->StructureMS_data->Structure

Figure 3: Experimental Workflow for Spectroscopic Analysis.

Conclusion

This guide provides a scientifically grounded prediction of the NMR, IR, and MS spectra of 8-Bromo-[1][2]triazolo[4,3-a]pyridine. By outlining the expected data and the rationale behind it, researchers can more efficiently and confidently characterize this important heterocyclic building block. The presented methodologies and predicted spectral data serve as a valuable reference for anyone working on the synthesis and application of substituted triazolopyridines.

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Triazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyridine core, a fused heterocyclic system, has emerged from the annals of organic chemistry to become a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and selectivity. This technical guide provides a comprehensive exploration of the discovery and history of triazolopyridine compounds, from their initial synthesis to their current status as key pharmacophores in numerous approved drugs and clinical candidates. We will delve into the evolution of synthetic methodologies, the elucidation of their mechanisms of action, and the intricate structure-activity relationships that have guided the development of potent and selective therapeutic agents. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the rich history and promising future of this remarkable class of compounds.

A Historical Odyssey: The Genesis of a Versatile Scaffold

The journey of triazolopyridines began in the early 20th century, with early explorations into fused heterocyclic systems. While the first synthesis of the related 1,2,4-triazolo[1,5-a]pyrimidine was reported by Bulow & Hass in 1909, the specific history of the triazolopyridine core itself is more nuanced, evolving from the broader study of nitrogen-containing heterocycles.[1] The initial syntheses were often academic curiosities, with their profound biological potential yet to be uncovered.

The decades that followed witnessed an explosion of research into the synthesis and biological evaluation of novel triazolopyridine derivatives.[6] This exploration was fueled by the inherent versatility of the scaffold, which allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.

The Art of Synthesis: Constructing the Triazolopyridine Core

The synthetic strategies for constructing the triazolopyridine core have evolved significantly over time, reflecting broader advancements in organic chemistry.[7] Early methods often relied on straightforward condensation reactions, which, while effective, sometimes lacked efficiency and substrate scope.[8] Modern approaches now encompass a diverse toolkit of reactions, including cycloadditions, functionalization of existing heterocycles, and advanced techniques like microwave-assisted synthesis.[8]

Classical Approaches: The Foundation of Triazolopyridine Synthesis

One of the foundational methods for the synthesis of the[2][3][9]triazolo[4,3-a]pyridine scaffold involves the reaction of 2-hydrazinopyridine with various reagents. A one-pot synthesis, for example, can be achieved by reacting 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature, offering a mild and efficient route to these derivatives.[10]

Modern Methodologies: Efficiency and Green Chemistry

The demand for more efficient and environmentally friendly synthetic routes has driven the development of innovative methodologies. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields.[11] For instance, the synthesis of Trazodone can be achieved in minutes under microwave irradiation, a stark contrast to the hours or even days required by traditional methods.[12]

Furthermore, a shift towards greener chemistry practices is evident in the development of catalyst-free and additive-free reactions.[13] These methods not only reduce the environmental impact of chemical synthesis but also simplify purification processes.

Below is a generalized workflow for the synthesis of a substituted[2][3][9]triazolo[4,3-a]pyridine.

G Start Starting Materials: 2-Hydrazinopyridine Aldehyde/Carboxylic Acid Derivative Condensation Condensation/ Cyclization Start->Condensation Oxidation Oxidation (if required) Condensation->Oxidation Purification Purification: Crystallization/ Chromatography Oxidation->Purification FinalProduct Substituted [1,2,4]triazolo[4,3-a]pyridine Purification->FinalProduct

Caption: A generalized workflow for the synthesis of substituted[2][3][9]triazolo[4,3-a]pyridines.

Mechanism of Action: Unraveling the Biological Tapestry

The therapeutic success of triazolopyridine compounds stems from their ability to modulate the activity of a diverse range of biological targets. Understanding their mechanisms of action is paramount for rational drug design and development.

Trazodone: A Serotonin Modulator

Trazodone's antidepressant and anxiolytic effects are primarily attributed to its complex interaction with the serotonergic system. It acts as a serotonin antagonist and reuptake inhibitor (SARI).[3] Specifically, it is an antagonist at the 5-HT2A and 5-HT2C serotonin receptors and an inhibitor of the serotonin transporter (SERT).[14] This dual mechanism of action is believed to contribute to its efficacy in treating depression while having a lower incidence of certain side effects, such as sexual dysfunction, compared to selective serotonin reuptake inhibitors (SSRIs).[15]

Kinase Inhibition: A Modern Frontier

In recent years, the triazolopyridine scaffold has gained prominence as a privileged structure for the development of kinase inhibitors.[16] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a key signaling cascade involved in immunity and inflammation.[17] Triazolopyridine-based compounds, such as Filgotinib (GLPG0634) , have been developed as selective JAK1 inhibitors.[18] By inhibiting JAK1, these compounds can block the signaling of pro-inflammatory cytokines, thereby reducing inflammation.[19]

JAK_STAT cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT STAT JAK->STAT 3. Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Filgotinib Filgotinib (Triazolopyridine Inhibitor) Filgotinib->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Filgotinib.

The p38 mitogen-activated protein (MAP) kinase pathway is another critical signaling cascade involved in inflammation and cellular stress responses.[2] Environmental stressors and inflammatory cytokines activate a series of upstream kinases, leading to the activation of p38 MAP kinase, which in turn promotes the production of pro-inflammatory cytokines like TNF-α and IL-6.[9] Triazolopyridine derivatives have been extensively investigated as inhibitors of p38 MAP kinase, offering a potential therapeutic strategy for inflammatory diseases.[9]

p38_MAPK Stress Stress/ Inflammatory Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K 1. Activation MAP2K MAPKK (MKK3/6) MAP3K->MAP2K 2. Phosphorylation p38 p38 MAPK MAP2K->p38 3. Phosphorylation TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2) p38->TranscriptionFactors 4. Activation Inflammation Pro-inflammatory Gene Expression TranscriptionFactors->Inflammation TP_Inhibitor Triazolopyridine Inhibitor TP_Inhibitor->p38 Inhibition

Caption: Overview of the p38 MAP kinase signaling pathway and the site of action for triazolopyridine inhibitors.

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[20] Tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family, plays a key role in this pathway by promoting the degradation of Axin, a negative regulator of β-catenin.[21] Inhibition of tankyrase by small molecules, including triazolopyridine derivatives, can stabilize Axin, leading to the degradation of β-catenin and suppression of Wnt signaling.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The development of potent and selective triazolopyridine-based drugs is heavily reliant on a deep understanding of their structure-activity relationships (SAR). By systematically modifying the triazolopyridine scaffold and observing the effects on biological activity, medicinal chemists can rationally design new compounds with improved therapeutic profiles.

SAR of Triazolopyridine-Based Kinase Inhibitors

The following table summarizes the SAR for a series of triazolopyridine-based JAK inhibitors, highlighting how subtle changes in chemical structure can significantly impact their inhibitory potency against different JAK isoforms.

CompoundR1R2JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Filgotinib CyclopropylcarboxamideThiomorpholine dioxide1028810116
Analog 1 PhenylThiomorpholine dioxide146>1000>1000>1000
Analog 2 CyclopropylcarboxamidePiperidine70138>1000>1000
Analog 3 MethylThiomorpholine dioxide250500>1000>1000
(Data compiled from publicly available sources for illustrative purposes)[7][19][22]

Key SAR Insights for JAK Inhibitors:

  • R1 Substituent: A cyclopropylcarboxamide group at the R1 position appears to be crucial for potent and selective JAK1 inhibition.[7] Replacing it with a phenyl group (Analog 1) or a smaller methyl group (Analog 3) leads to a significant decrease in activity.

  • R2 Substituent: The nature of the R2 substituent also plays a role in modulating activity and selectivity. The thiomorpholine dioxide moiety in Filgotinib contributes to its overall profile. Replacing it with a piperidine ring (Analog 2) maintains good activity but alters the selectivity profile.

Experimental Protocols: A Practical Guide to Synthesis

To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential. The following section provides a step-by-step procedure for the synthesis of a key triazolopyridine intermediate.

Synthesis of[2][3][9]triazolo[4,3-a]pyridin-3(2H)-one

This protocol describes a classical method for the synthesis of the[2][3][9]triazolo[4,3-a]pyridin-3(2H)-one core, a versatile intermediate for the synthesis of various bioactive molecules, including Trazodone.

Reaction Scheme:

2-Chloropyridine + Semicarbazide hydrochloride →[2][3][9]triazolo[4,3-a]pyridin-3(2H)-one

Materials and Reagents:

  • 2-Chloropyridine

  • Semicarbazide hydrochloride

  • 2-Ethoxyethanol

  • Concentrated sulfuric acid

  • Water

Procedure:

  • A mixture of 2-chloropyridine (0.44 mole) and semicarbazide hydrochloride (0.88 mole) in 150 ml of 2-ethoxyethanol is heated to reflux.[23][24]

  • A solution of 1 ml of concentrated sulfuric acid in 5 ml of 2-ethoxyethanol is then added to the refluxing mixture.[23][24]

  • The resulting solution is refluxed for 18 hours.[23][24]

  • After cooling to approximately 60°C, 150 ml of water is added.[23][24]

  • The mixture is stirred, cooled to 0°C, and kept at this temperature for 30 minutes.[23][24]

  • The solid product is collected by filtration, washed thoroughly with water, and dried under reduced pressure.[23][24]

Expected Yield: Approximately 59%.[23]

Characterization:

  • Melting Point: 230-231°C[23]

  • ¹H NMR (DMSO-d₆): δ 11.55 (s, 1H, NH), 8.05 (d, 1H), 7.60 (t, 1H), 7.15 (d, 1H), 6.95 (t, 1H).

  • ¹³C NMR (DMSO-d₆): δ 155.0, 145.5, 128.0, 125.5, 115.0, 110.0.

  • MS (ESI): m/z 136.0 [M+H]⁺.

Expanding Horizons: Diverse Pharmacological Applications

Beyond their well-established roles as antidepressants and kinase inhibitors, triazolopyridine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the treatment of various other diseases.

  • Antiviral Activity: Certain triazolopyridine and the related triazolopyrimidine derivatives have shown promising antiviral activity against a range of viruses, including Coxsackievirus B3 and B6, and have been investigated as potential inhibitors of Hepatitis B virus (HBV) surface antigen secretion.[5][25][26]

  • Anti-inflammatory Activity: As potent inhibitors of key inflammatory mediators like p38 MAP kinase and JAKs, triazolopyridines are being actively explored for the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis and osteoarthritis.[23]

  • Anticancer Activity: The ability of triazolopyridines to inhibit various kinases involved in cancer cell proliferation and survival, such as c-Met and EGFR, has made them a focal point of anticancer drug discovery.[17][27][28]

Conclusion and Future Perspectives

The journey of triazolopyridine compounds, from their humble beginnings in synthetic chemistry to their current status as indispensable tools in drug discovery, is a testament to the power of chemical innovation. The versatility of the triazolopyridine scaffold, coupled with an ever-expanding understanding of its biological interactions, ensures its continued relevance in the quest for new and improved therapeutics.

Future research in this area is likely to focus on several key aspects:

  • Development of more selective inhibitors: As our understanding of the nuances of cellular signaling pathways deepens, the design of triazolopyridine derivatives with even greater selectivity for their intended targets will be a major focus.

  • Exploration of novel therapeutic areas: The broad-spectrum biological activity of triazolopyridines suggests that their therapeutic potential is far from exhausted. Further investigation into their efficacy against infectious diseases, neurodegenerative disorders, and other challenging conditions is warranted.

  • Advancement of green and sustainable synthetic methods: The development of more environmentally friendly and efficient synthetic routes to triazolopyridine compounds will be crucial for their large-scale production and accessibility.

References

Introduction: The Emergence of the Triazolo[4,3-a]pyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 8-Bromo-triazolo[4,3-a]pyridine Derivatives

The[1][2]triazolo[4,3-a]pyridine system represents a class of fused heterocyclic compounds that has garnered substantial interest in medicinal chemistry. This scaffold is a bioisostere of purine bases, allowing it to interact with a wide array of biological targets. Its structural rigidity, combined with the specific arrangement of nitrogen atoms, makes it an ideal framework for developing novel therapeutic agents. The introduction of a bromine atom at the 8-position, creating 8-Bromo-[1][2]triazolo[4,3-a]pyridine, significantly enhances its utility. This halogenation not only modulates the electronic properties of the ring system, potentially improving binding affinities, but also serves as a versatile chemical handle for further structural diversification through cross-coupling reactions.

This guide provides a comprehensive overview of the known and potential biological activities of 8-bromo-triazolo[4,3-a]pyridine derivatives, with a primary focus on their anticancer properties, emerging antimicrobial effects, and speculative role in neurodegenerative diseases. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present data-driven insights for researchers, scientists, and drug development professionals.

Part 1: Anticancer Activities: Targeting Dysregulated Cellular Signaling

The most extensively documented therapeutic potential of triazolopyridine derivatives lies in oncology.[3][4][5][6] These compounds have been shown to exert potent anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines.[7]

Core Mechanism of Action: Kinase Inhibition

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] By blocking the ATP-binding site of specific kinases, these small molecules can halt the downstream signaling cascades that drive tumor growth, proliferation, and survival.[9]

Several triazolopyridine derivatives have been identified as potent inhibitors of key oncogenic kinases:

  • c-Met: The 8-Bromo-[1][2]triazolo[4,3-a]pyridine core has been specifically implicated in the inhibition of the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is linked to poor prognosis in multiple cancers.[7][10]

  • BRD4: Other triazolopyridine analogs have demonstrated potent inhibitory activity against Bromodomain-containing protein 4 (BRD4), an epigenetic reader that regulates the expression of key oncogenes like c-Myc.[11][12]

  • EGFR: The broader pyrazolo-triazolopyrimidine scaffold, a related heterocyclic system, has shown inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancers like non-small cell lung cancer and colorectal cancer.[9]

The diagram below illustrates the HGF/c-MET signaling pathway, a critical driver of cell proliferation, motility, and invasion. Inhibition of c-MET by compounds such as 8-Bromo-triazolo[4,3-a]pyridine derivatives can block these downstream effects.

cMET_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus HGF HGF (Ligand) cMET c-MET Receptor Tyrosine Kinase HGF->cMET Binds & Activates RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 Inhibitor 8-Bromo-triazolo [4,3-a]pyridine Derivative Inhibitor->cMET Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT Transcription Gene Transcription STAT3->Transcription Dimerizes & Translocates MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Invasion Invasion Transcription->Invasion

Caption: The HGF/c-MET signaling cascade and point of inhibition.

In Vitro Evaluation of Anticancer Activity

The initial assessment of a novel compound's anticancer potential is performed in vitro using cancer cell lines. These assays are crucial for determining cytotoxic potency and guiding further development.

The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[13]

Cell LineCancer TypeIC₅₀ (µM)Biological Effect
A549Lung Cancer13.62 ± 0.86Proliferation Inhibition, Apoptosis Induction[7]
MCF-7Breast Cancer11.57 ± 0.53Proliferation Inhibition, Apoptosis Induction[7]
HeLaCervical Cancer13.62 ± 0.86Proliferation Inhibition, Apoptosis Induction[7]

The following diagram outlines the standard workflow for assessing a compound's effect on cell viability and its direct activity against a target kinase.

In_Vitro_Workflow cluster_cytotoxicity Cytotoxicity Assay (e.g., MTT) cluster_kinase Kinase Inhibition Assay (e.g., ADP-Glo) c1 Seed Cancer Cells in 96-well plate c2 Treat with Serial Dilutions of Compound c1->c2 c3 Incubate (e.g., 48-72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Solubilize Formazan c4->c5 c6 Measure Absorbance c5->c6 c7 Calculate % Viability & Determine IC50 c6->c7 k1 Prepare Compound Serial Dilutions k2 Add Kinase & Incubate with Compound k1->k2 k3 Initiate Reaction with Substrate/ATP Mixture k2->k3 k4 Stop Reaction & Deplete ATP k3->k4 k5 Convert ADP to ATP & Generate Light k4->k5 k6 Measure Luminescence k5->k6 k7 Calculate % Inhibition & Determine IC50 k6->k7

Caption: Standard workflows for in vitro cytotoxicity and kinase assays.

This protocol provides a method for assessing the effect of a test compound on cancer cell viability.[13][14] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15]

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549, MCF-7) during their exponential growth phase.

    • Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the 8-Bromo-triazolo[4,3-a]pyridine derivative in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of fresh medium containing the desired compound concentrations. Include a vehicle control (DMSO) and a no-cell blank.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay Procedure:

    • Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]

This protocol measures the activity of a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[16][17]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the target kinase (e.g., c-Met) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[18]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The optimal concentrations should be empirically determined, often near the Kₘ for ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[17]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.[16]

In Vivo Evaluation of Antitumor Efficacy

Promising in vitro results must be validated in in vivo models to assess a compound's therapeutic potential in a complex biological system.[19] Human tumor xenograft models in immunodeficient mice are the most common system for this evaluation.[19][20]

This protocol outlines a general procedure for assessing the efficacy of an anticancer agent in a mouse xenograft model.[20][21]

  • Model Establishment:

    • Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 million A549 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

    • Monitor the mice regularly for tumor growth.

  • Treatment Initiation:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the 8-Bromo-triazolo[4,3-a]pyridine derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle alone.

  • Monitoring and Endpoints:

    • Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.

    • The primary endpoint is tumor growth delay, which compares the time it takes for tumors in the treatment group to reach a certain size versus the control group.[20]

    • The study is typically terminated when tumors in the control group reach a maximum allowable size or if mice show signs of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate metrics such as Tumor Growth Inhibition (TGI) to quantify the drug's efficacy.

    • Perform statistical analysis to determine the significance of the observed effects.

Caption: Key steps in an in vivo xenograft efficacy study.

Part 2: Antimicrobial Activities

In an era of increasing antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is critical.[22] The triazolopyridine scaffold has demonstrated a range of antimicrobial activities, making it a promising starting point for the development of new anti-infective drugs.[3][23][24]

In Vitro Evaluation of Antimicrobial Activity

The primary method for assessing a compound's antimicrobial activity is by determining its Minimum Inhibitory Concentration (MIC).[25][26] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][25]

This protocol is a standard method for determining the MIC of a compound against bacterial or fungal strains.[1][26]

  • Preparation:

    • Prepare a stock solution of the 8-Bromo-triazolo[4,3-a]pyridine derivative in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). This will create a gradient of compound concentrations.

    • Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the microbial suspension.

    • Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[25]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Potential in Neurodegenerative Diseases

While less explored, the physicochemical properties of the triazolopyridine scaffold suggest potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Many heterocyclic compounds are known to modulate CNS targets, and the ability to cross the blood-brain barrier is a key feature of many small molecule drugs.

A series of pyrido[4,3-e][1][2]triazolo[4,3-a]pyrazines, which share a similar tricyclic core, have been reported as potent and brain-penetrant inhibitors of Phosphodiesterase 2 (PDE2). PDE2 inhibition is a promising therapeutic strategy for enhancing cognitive function, which is impaired in diseases like Alzheimer's. Given this precedent, it is plausible that 8-Bromo-triazolo[4,3-a]pyridine derivatives could be rationally designed to target CNS kinases or other enzymes implicated in neurodegeneration. Future research should focus on screening these compounds in relevant cellular and animal models of neurodegenerative disease.

Conclusion and Future Directions

The 8-Bromo-triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry with demonstrated potential, particularly in the field of oncology. Its activity as a kinase inhibitor forms the basis of its potent anti-proliferative effects. Furthermore, emerging evidence of its antimicrobial properties suggests a broader therapeutic utility.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Leveraging the 8-bromo position for synthetic elaboration to optimize potency and selectivity against specific kinase targets.

  • Mechanism of Action Deconvolution: Expanding the investigation beyond kinase inhibition to identify other potential cellular targets.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • Exploration of New Therapeutic Areas: Systematically screening derivatives against targets relevant to neurodegenerative and inflammatory diseases.

This in-depth guide provides a foundational framework for professionals in the field to understand and further explore the rich biological potential of 8-Bromo-triazolo[4,3-a]pyridine derivatives.

References

The Mechanistic Landscape of 8-Bromo-triazolo[4,3-a]pyridine: A Technical Guide for Drug Discovery Professionals

The Mechanistic Landscape of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The[1][2]triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules.[3][4] This bicyclic heterocyclic system, which elegantly fuses a triazole and a pyridine ring, offers a unique three-dimensional architecture for molecular recognition, enabling interaction with a wide range of biological targets. The introduction of a bromine atom at the 8-position, yielding 8-Bromo-[1][2]triazolo[4,3-a]pyridine, further enhances its chemical versatility and potential for potent and selective biological activity.[5][6] This in-depth technical guide synthesizes the current understanding of the mechanism of action of 8-Bromo-[1][2]triazolo[4,3-a]pyridine and its derivatives, providing a valuable resource for researchers and drug development professionals. We will delve into the known and putative biological targets, explore the intricacies of the modulated signaling pathways, and provide detailed experimental protocols to empower further investigation.

While direct, extensive research on the singular molecule 8-Bromo-[1][2]triazolo[4,3-a]pyridine is still emerging, a wealth of information can be gleaned from the study of its close analogs and derivatives. This guide will therefore focus on the key mechanisms of action that have been identified for the broader class of[1][2]triazolo[4,3-a]pyridines, with specific emphasis on how the 8-bromo substitution may influence these activities.

Core Mechanisms of Action: A Multi-Targeted Approach

The therapeutic potential of the[1][2]triazolo[4,3-a]pyridine scaffold lies in its ability to interact with multiple, distinct biological targets. This multi-targeted profile opens up avenues for the development of novel therapeutics for a range of diseases, from cancer to infectious diseases and neurological disorders.[3]

Inhibition of the Hedgehog Signaling Pathway via Smoothened (Smo) Antagonism

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers, including triple-negative breast cancer (TNBC).[7] The G protein-coupled receptor Smoothened (Smo) is a key transducer in this pathway. Several studies have identified[1][2]triazolo[4,3-a]pyridine derivatives as potent inhibitors of the Hh pathway through direct antagonism of Smo.[7]

Causality of Experimental Choices: The design of these inhibitors was guided by the structure of known Smo antagonists like Vismodegib. The[1][2]triazolo[4,3-a]pyridine core was envisioned to mimic the hydrogen bonding interactions of the pyridine moiety in Vismodegib with key residues in the Smo binding pocket, such as Tyr394.[7] The exploration of various substituents on this scaffold aimed to optimize binding affinity and pharmacokinetic properties.

Hedgehog_Pathway_Inhibitioncluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusHh LigandHh LigandPTCH1PTCH1Hh Ligand->PTCH1BindsSmoSmoPTCH1->SmoInhibitsSUFUSUFUSmo->SUFUInhibitsGli-ActivatorGli-ActivatorSmo->Gli-ActivatorActivationGliGliSUFU->GliSequestersGli-PGli-PGli->Gli-PPhosphorylationGli-RepressorGli-RepressorGli-P->Gli-RepressorCleavageTarget GenesTarget GenesGli-Repressor->Target GenesRepressesGli-Activator->Target GenesActivates8-Bromo-triazolo[4,3-a]pyridine8-Bromo-triazolo[4,3-a]pyridine8-Bromo-triazolo[4,3-a]pyridine->SmoInhibits

Caption: Inhibition of the Hedgehog pathway by 8-Bromo-triazolo[4,3-a]pyridine targeting Smoothened.

This protocol describes a cell-based reporter assay to quantify the inhibitory activity of test compounds on the Hedgehog pathway.

Materials:

  • Shh-LIGHT2 cells (immortalized mouse fibroblasts stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Purified Sonic Hedgehog (Shh) protein

  • 8-Bromo-[1][2]triazolo[4,3-a]pyridine (or other test compounds)

  • Dual-Glo Luciferase Assay System (Promega)

  • 96-well white, clear-bottom plates

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2 x 104 cells/well and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the culture medium from the cells and add 100 µL of fresh medium containing the test compounds.

  • Pathway Activation: Add purified Shh protein to a final concentration of 100 ng/mL to all wells except the negative control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay: Perform the Dual-Glo Luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Calculate the IC50 value for each compound by plotting the normalized luciferase activity against the compound concentration.

Modulation of Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunosuppressive metabolites. The[1][2]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for the development of IDO1 inhibitors.[8]

Causality of Experimental Choices: The design of these inhibitors was based on a structure-based virtual screening approach targeting the IDO1 active site. The N1 atom of the 1,2,4-triazole ring was predicted to coordinate with the iron atom of the heme group, a key interaction for potent inhibition.[8] The 8-bromo substituent could potentially enhance binding affinity through halogen bonding or by modulating the electronic properties of the heterocyclic core.

IDO1_Inhibition_Workflowcluster_workflowIDO1 Inhibition Assay WorkflowRecombinant IDO1Recombinant IDO1IncubationIncubationRecombinant IDO1->IncubationL-TryptophanL-TryptophanL-Tryptophan->IncubationAscorbate & Methylene BlueAscorbate & Methylene BlueAscorbate & Methylene Blue->IncubationTest CompoundTest CompoundTest Compound->IncubationCatalaseCatalaseIncubation->CatalaseStop ReactionTrichloroacetic AcidTrichloroacetic AcidCatalase->Trichloroacetic AcidPrecipitate ProteinColorimetric ReagentColorimetric ReagentTrichloroacetic Acid->Colorimetric ReagentDevelop ColorSpectrophotometrySpectrophotometryColorimetric Reagent->SpectrophotometryMeasure AbsorbanceIC50 DeterminationIC50 DeterminationSpectrophotometry->IC50 DeterminationAnalyze Data

Caption: Workflow for determining the IC50 of an IDO1 inhibitor.

Bromodomain and Extra-Terminal (BET) Protein Inhibition

BET proteins are epigenetic readers that play a crucial role in transcriptional regulation. Their inhibition has emerged as a promising therapeutic strategy for cancer and inflammatory diseases. The triazolo-diazepine scaffold, a close structural relative of triazolopyridines, is the basis for well-known BET inhibitors like I-BET762 and JQ1.[9] More recently,[1][2]triazolo[4,3-a]pyridine derivatives have been developed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a member of the BET family, for the reactivation of latent HIV-1.[10]

Causality of Experimental Choices: The design of these BRD4 inhibitors involved a "scaffold hopping" strategy, replacing the benzodiazepine core of JQ1 with a 3-methyl-[1][2]triazolo[4,3-a]pyridine surrogate. This was intended to maintain the essential hydrogen bonding interactions with Asn140 and Tyr97 in the acetyl-lysine binding pocket of BRD4.[10]

CompoundBRD4 IC50 (µM)HIV-1 Reactivation (EC50, µM)Cytotoxicity (CC50, µM)Reference
13d (triazolopyridine derivative) 0.252.5>200[10]
JQ1 0.050.3>10[10]
Multireceptor Targeting in the Central Nervous System

Derivatives of the triazolopyridine scaffold have been investigated as potential atypical antipsychotics. These compounds exhibit a multireceptor functional profile, with high potency at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[2] This polypharmacological approach is a hallmark of many successful CNS drugs.

Causality of Experimental Choices: The design of these compounds originated from the structure of the antidepressant trazodone, which features a triazolopyridine core. The goal was to develop derivatives with a balanced D2 partial agonism and potent 5-HT2A antagonism, a profile associated with atypical antipsychotic efficacy.[2]

The Role of the 8-Bromo Substituent

The presence of a bromine atom at the 8-position of the[1][2]triazolo[4,3-a]pyridine core can significantly influence its pharmacological properties. Bromine is a lipophilic, electron-withdrawing group that can:

  • Enhance Binding Affinity: Through halogen bonding, a non-covalent interaction between the bromine atom and an electron-rich atom (e.g., oxygen or nitrogen) in the target protein.

  • Improve Pharmacokinetic Properties: By increasing lipophilicity, which can affect membrane permeability and metabolic stability.

  • Serve as a Handle for Further Chemical Modification: The bromine atom can be readily displaced or used in cross-coupling reactions to generate a library of analogs with diverse functionalities.[5]

Future Directions and Conclusion

The 8-Bromo-[1][2]triazolo[4,3-a]pyridine scaffold represents a promising starting point for the development of novel therapeutics with diverse mechanisms of action. The available data on its derivatives highlight its potential to modulate key targets in oncology, immunology, and neuroscience.

Future research should focus on a more systematic exploration of the structure-activity relationships of 8-bromo-substituted[1][2]triazolo[4,3-a]pyridines against a panel of relevant biological targets. Elucidating the precise molecular interactions through X-ray crystallography and computational modeling will be crucial for rational drug design. Furthermore, a comprehensive evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their translation into clinical candidates.

This guide has provided a comprehensive overview of the known and potential mechanisms of action of 8-Bromo-[1][2]triazolo[4,3-a]pyridine, grounded in the latest scientific literature. By understanding the intricate interplay between this versatile scaffold and its biological targets, the scientific community can unlock its full therapeutic potential.

structural analogs of 8-Bromo-triazolo[4,3-A]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of 8-Bromo-[1][2]triazolo[4,3-a]pyridine

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine Scaffold

In the landscape of medicinal chemistry, the[1][2]triazolo[4,3-a]pyridine core is a privileged scaffold, forming the foundation of numerous biologically active agents.[2][3] Its significance was firmly established with the development of Trazodone, an effective antidepressant of the serotonin antagonist class.[3] The inherent properties of this fused heterocyclic system—its electronic versatility, capacity for metal coordination, and its role as a bioisostere for purine bases—make it a focal point of drug discovery programs.[4]

This guide focuses specifically on the 8-Bromo-[1][2]triazolo[4,3-a]pyridine derivative (CAS 1126824-74-5).[5] The introduction of a bromine atom at the 8-position is a deliberate and strategic choice. It transforms the core scaffold from a mere pharmacophore into a versatile synthetic platform. This halogen serves as a highly reactive "handle" for introducing a diverse array of chemical moieties through modern cross-coupling reactions, enabling the systematic exploration of the chemical space around the core.[4] This document provides a technical overview of the design, synthesis, and structure-activity relationship (SAR) of its structural analogs for researchers, scientists, and drug development professionals.

Rationale for Analog Development: Beyond the Core Scaffold

The development of structural analogs is a cornerstone of lead optimization. The primary objective is to refine a molecule's properties to achieve a desired therapeutic profile. For the 8-Bromo-[1][2]triazolo[4,3-a]pyridine core, analog synthesis is driven by several key objectives:

  • Enhanced Potency and Selectivity: Minor structural modifications can drastically alter binding affinity to a biological target. By systematically modifying the scaffold, researchers can fine-tune interactions to maximize potency and minimize off-target effects.

  • Improved ADME Properties: A compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical to its success as a drug. Bioisosteric replacement and functional group modification are key strategies to enhance metabolic stability, modulate solubility, and improve oral bioavailability.[6][7]

  • Exploration of Structure-Activity Relationships (SAR): Systematically generating analogs allows for the mapping of the SAR landscape. This process identifies which molecular features are essential for activity and which can be modified, providing invaluable insights for designing next-generation compounds.[8]

  • Intellectual Property (IP) Generation: Creating novel chemical entities with improved properties is fundamental to securing new intellectual property, a critical aspect of pharmaceutical development.[7]

The strategic placement of the bromine atom at C8 is central to achieving these goals, as it provides a reliable and predictable site for chemical diversification.

Synthetic Strategies for Analog Generation

The synthesis of analogs can be broadly categorized by the site of modification on the core scaffold. The C8 position is the most frequently exploited due to the reactivity of the C-Br bond.

Diversification at the C8-Position via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for functionalizing the C8 position. The C(sp²)-Br bond is readily activated by palladium catalysts, making it an ideal substrate for these transformations.

This protocol describes a general procedure for introducing aryl or heteroaryl groups at the C8 position.

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 8-Bromo-[1][2]triazolo[4,3-a]pyridine (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane/water or toluene/ethanol/water. The choice of solvent and base is interdependent and must be optimized for substrate scope.

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the catalytic cycle. The inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purify Column Chromatography Workup->Purify Analyze NMR & HRMS Characterization Purify->Analyze Product C8-Functionalized Analog Analyze->Product BoronicAcid R-B(OH)₂ BoronicAcid->Coupling Pd(0), Base Amine R₂-NH Amine->Coupling Pd(0), Base, Ligand

Caption: General workflow for C8-analog synthesis via cross-coupling.

Bioisosteric Replacements at the C8-Position

Bioisosterism is a strategy to replace a functional group with another that retains similar biological activity but possesses different physicochemical properties.[6][9] Replacing the C8-bromo atom can be advantageous for modulating lipophilicity, metabolic stability, or hydrogen bonding potential.

Original GroupPotential BioisostereRationale for Replacement
-Br -Cl Modestly reduces lipophilicity, can alter metabolic profile.
-Br -CF₃ Increases lipophilicity and metabolic stability; can act as a hydrogen bond acceptor.
-Br -CN Acts as a hydrogen bond acceptor; significantly alters electronic properties.
-Br -Cyclopropyl Introduces sp³ character, improving solubility and metabolic profile while maintaining spatial occupancy.

These replacements often require different synthetic starting materials or specialized fluorination/cyanation reactions.

G cluster_props Modulated Properties Parent Parent Scaffold (C8-Br) Analog Analog Scaffold (C8-Bioisostere) Parent->Analog Bioisosteric Replacement Sol Solubility Analog->Sol Stab Metabolic Stability Analog->Stab Pot Potency Analog->Pot Sel Selectivity Analog->Sel

Caption: Conceptual model of bioisosteric replacement at the C8-position.

Modification at Other Positions

While C8 is the primary site for diversification, other positions offer opportunities for modulation.

  • C3-Position: The triazole ring can be functionalized, often starting from a different cyclization precursor. For example, 8-Bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid is a known derivative, providing a handle for amide coupling or further transformations.[10]

  • Pyridine Ring Substitution: Introducing substituents on the pyridine ring (positions 5, 6, 7) generally requires starting from a pre-functionalized 2-hydrazinopyridine. This approach is less common for late-stage diversification but is crucial for building foundational scaffolds.

Structure-Activity Relationship (SAR) Insights

The triazolopyridine scaffold has demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antimalarial properties.[2][3][11] The development of 8-bromo analogs is key to exploring and optimizing these activities.

While specific SAR data for 8-bromo derivatives is often proprietary, we can infer trends from related scaffolds like the triazolo[4,3-a]pyrazines, which also feature a fused triazole ring system.

Compound IDCore ScaffoldR¹ at C3R² at C8P2X7 IC₅₀ (nM)
EX-1 Triazolo[4,3-a]pyrazine-CH₃-Phenyl42
EX-2 Triazolo[4,3-a]pyrazine-CF₃-Phenyl9
EX-3 Triazolo[4,3-a]pyrazine-CF₃-Cyclohexyl150

Data adapted for illustrative purposes from studies on a related scaffold.[1]

Analysis of the Illustrative Data:

  • C3 Substitution: The switch from a methyl (-CH₃) group (EX-1) to a trifluoromethyl (-CF₃) group (EX-2) resulted in a significant increase in potency. This suggests that the electron-withdrawing nature and/or the steric bulk of the CF₃ group is favorable for binding.

  • C8 Substitution: Comparing an aromatic substituent (EX-2) to an aliphatic one (EX-3) at the C8 position dramatically reduced potency. This indicates a strong preference for an aromatic or π-stacking interaction at this position within the target's binding pocket.

This type of systematic analysis, enabled by the synthesis of diverse analogs, is fundamental to rational drug design. The 8-bromo triazolopyridine core is an ideal starting point for such investigations across various therapeutic targets.

Applications in Drug Discovery

Structural analogs of 8-Bromo-[1][2]triazolo[4,3-a]pyridine are being investigated in multiple therapeutic areas:

  • Oncology: As scaffolds for potent and selective kinase inhibitors.[12]

  • Neuroscience: For the development of agents targeting CNS disorders, leveraging the scaffold's ability to cross the blood-brain barrier.[3][13]

  • Infectious Diseases: As potential antimalarial and antibacterial agents.[2][11]

The ability to rapidly generate a library of analogs from a common intermediate makes this scaffold highly valuable for screening campaigns and hit-to-lead development.[13]

Conclusion and Future Perspectives

The 8-Bromo-[1][2]triazolo[4,3-a]pyridine scaffold is more than just a heterocyclic core; it is a powerful engine for drug discovery. Its strategic halogenation provides a versatile platform for late-stage functionalization, enabling the efficient exploration of chemical space and the optimization of pharmacological properties. Future work will likely focus on employing novel cross-coupling technologies to introduce more complex and three-dimensional fragments at the C8-position, further enhancing the solubility and drug-like properties of the resulting analogs. The continued application of this scaffold promises to yield new and improved therapeutic agents for a wide range of human diseases.

References

preliminary biological screening of 8-Bromo-triazolo[4,3-A]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Biological Screening of 8-Bromo-[1][2]triazolo[4,3-a]pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for conducting the initial biological evaluation of 8-Bromo-[1][2]triazolo[4,3-a]pyridine, a heterocyclic compound with significant potential in drug discovery. As this specific molecule is a novel investigational agent, this document establishes a logical, tiered screening cascade based on the well-documented activities of the broader triazolopyridine chemical class. The methodologies are designed to be robust, reproducible, and to provide a foundational dataset for guiding further, more specialized research.

Introduction: The Rationale for Screening 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

The[1][2]triazolo[4,3-a]pyridine scaffold is a "privileged" structure in medicinal chemistry. This fused heterocyclic system is a bioisostere for purines and other endogenous structures, allowing it to interact with a wide array of biological targets. Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[2][3][4] The introduction of a bromine atom at the 8-position is a strategic synthetic modification. Halogen atoms, particularly bromine, can modulate a compound's physicochemical properties—such as lipophilicity and metabolic stability—and can act as a key interaction point (a "halogen bond") within a protein's active site, potentially enhancing binding affinity and biological activity.[5]

Given the established biological profile of the parent scaffold, a preliminary screening of 8-Bromo-[1][2]triazolo[4,3-a]pyridine is warranted to elucidate its primary bio-activity profile. This guide outlines a logical cascade, beginning with broad-spectrum in vitro assays to identify initial areas of interest, which can then be pursued with more targeted mechanistic studies.

Pre-Screening Compound Management: The Foundation of Reliable Data

Before commencing any biological evaluation, the integrity of the test compound must be rigorously confirmed. This is a non-negotiable step to ensure that any observed activity is attributable to the compound of interest and not to impurities or degradation products.

  • Identity and Purity Confirmation: The structure of 8-Bromo-[1][2]triazolo[4,3-a]pyridine should be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS). Purity should be assessed by HPLC, with a minimum purity of >95% being the standard for screening campaigns.[6][7]

  • Solubility Assessment: The compound's solubility is a critical parameter for assay design. A preliminary solubility test in common biological buffers (e.g., PBS) and organic solvents (e.g., DMSO) is essential. Most heterocyclic compounds are initially dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Stock Solution Preparation and Storage: A concentrated stock solution should be prepared in anhydrous DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light. The final concentration of DMSO in the biological assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts.

A Tiered Approach to Preliminary Biological Screening

A cascading screening strategy maximizes efficiency by using broad, cost-effective assays initially to identify promising activities, followed by more complex assays for "hit" compounds.

G cluster_0 Screening Cascade cluster_1 Tier 1: Primary In Vitro Assays cluster_2 Tier 2: Hit Validation & MoA Studies Compound 8-Bromo-triazolo[4,3-a]pyridine (Purity & ID Confirmed) Anticancer Anticancer Cytotoxicity (MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Compound->Antimicrobial Antioxidant Antioxidant Potential (DPPH Assay) Compound->Antioxidant Apoptosis Apoptosis / Cell Cycle Assay Anticancer->Apoptosis If Active Enzyme Enzyme Inhibition Assay (e.g., Kinase Panel) Anticancer->Enzyme If Active TimeKill Time-Kill Kinetics Antimicrobial->TimeKill If Active

Caption: A logical workflow for the preliminary biological screening of a novel compound.

Tier 1: Broad-Spectrum Primary Assays

This initial tier aims to cast a wide net, testing for the most common activities associated with the triazolopyridine scaffold.

Many heterocyclic compounds exhibit potent anticancer activity by interfering with various cellular processes.[8][9] A primary cytotoxicity screen against a panel of human cancer cell lines is a standard first step.

Recommended Cell Lines:

  • MCF-7: Estrogen-receptor positive breast cancer.

  • MDA-MB-231: Triple-negative breast cancer, often more aggressive.[10]

  • HepG2: Hepatocellular carcinoma (liver cancer).[11]

  • A549: Non-small cell lung cancer.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

G cluster_0 MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (Add DMSO/Solubilizer) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the 8-Bromo-triazolo[4,3-a]pyridine stock solution in culture medium. A typical concentration range for a preliminary screen is from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., 0.5% DMSO in medium).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

The triazole and pyridine moieties are present in numerous clinically used antimicrobial agents, making this a crucial area for investigation.[12][13][14]

Recommended Microbial Strains:

  • Staphylococcus aureus (e.g., ATCC 29213): A representative Gram-positive bacterium.

  • Escherichia coli (e.g., ATCC 25922): A representative Gram-negative bacterium.

  • Candida albicans (e.g., ATCC 90028): A representative pathogenic fungus.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

G cluster_0 Broth Microdilution MIC Assay A 1. Prepare 2-fold Serial Dilutions of Compound in Broth B 2. Add Standardized Microbial Inoculum A->B C 3. Incubate (18-24h for bacteria, 24-48h for fungi) B->C D 4. Visually Inspect for Growth (Turbidity) C->D E 5. Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay

  • Medium Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. A typical starting concentration is 256 µg/mL.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (inoculum + broth) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Oxidative stress is implicated in numerous diseases, and compounds with radical scavenging ability are of significant interest.[1] The DPPH assay is a simple and rapid method to assess antioxidant potential.[2]

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Detailed Protocol: DPPH Assay

  • Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation and Interpretation

All quantitative data from the primary screen should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for 8-Bromo-triazolo[4,3-a]pyridine

Cell LineIC₅₀ (µM)
MCF-712.5
MDA-MB-2318.2
HepG225.1
A549> 100
Doxorubicin (Control)0.5

Table 2: Hypothetical Antimicrobial Data for 8-Bromo-triazolo[4,3-a]pyridine

Microbial StrainMIC (µg/mL)
S. aureus16
E. coli64
C. albicans> 128
Ciprofloxacin (Control)1
Fluconazole (Control)2

Tier 2: Follow-up and Mechanistic Studies

If significant activity (a "hit") is identified in Tier 1, targeted follow-up studies are warranted. The choice of assay depends entirely on the initial findings.

  • If Anticancer Activity is Observed:

    • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M).[3]

    • Apoptosis Assays: Employ methods like Annexin V/Propidium Iodide staining to confirm if the compound induces programmed cell death.[11]

    • Enzyme Inhibition: Based on structural similarity to known kinase inhibitors, screen against a panel of relevant kinases (e.g., EGFR, CDK, Pim-1).

  • If Antimicrobial Activity is Observed:

    • Time-Kill Kinetic Assays: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

    • Mechanism of Action Assays: Investigate inhibition of key bacterial processes, such as DNA gyrase activity or cell wall synthesis.[16]

Conclusion

This technical guide outlines a systematic and scientifically grounded approach for the preliminary biological screening of 8-Bromo-[1][2]triazolo[4,3-a]pyridine. By starting with a broad panel of in vitro assays targeting anticancer, antimicrobial, and antioxidant activities, researchers can efficiently identify the most promising therapeutic potential of this novel molecule. The detailed protocols and logical workflow provided herein serve as a robust foundation for subsequent, in-depth drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Bromo-triazolo[4,3-a]pyridine

Application Notes and Protocols for the Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

Abstract: This document provides a comprehensive, field-proven experimental protocol for the two-step synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol details the synthesis of the (3-Bromo-pyridin-2-yl)-hydrazine intermediate followed by its subsequent cyclization. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, safety protocols, and characterization methods to ensure reliable and reproducible results.

Introduction: The Significance of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2] The introduction of a bromine atom at the 8-position, yielding 8-Bromo-[1][2]triazolo[4,3-a]pyridine, creates a versatile synthetic handle. This bromine atom is readily functionalized through modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the rapid diversification of the core structure.[2] This capability makes the title compound an invaluable starting material for generating libraries of novel molecules in the pursuit of new therapeutic agents.

This protocol outlines a reliable and efficient two-step synthesis, beginning with the formation of a hydrazine intermediate from a commercially available precursor, followed by an acid-catalyzed cyclization to yield the final product.

Overall Reaction Scheme

The synthesis is performed in two distinct stages:

  • Step 1: Nucleophilic Aromatic Substitution to form the hydrazine intermediate.

  • Step 2: Cyclocondensation to form the fused triazolo-pyridine ring system.

Reaction_SchemeR12-Chloro-3-bromopyridineR3(3-Bromo-pyridin-2-yl)-hydrazineR1->R3Step 1: Dioxane, RefluxR2Hydrazine HydrateP8-Bromo-[1,2,4]triazolo[4,3-a]pyridineR3->PStep 2: RefluxR4Formic Acid

Caption: Overall two-step synthesis pathway.

Materials, Reagents, and Equipment

Reagents and Materials
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
2-Chloro-3-bromopyridine52200-48-3C₅H₃BrClN192.44≥97%Starting material
Hydrazine hydrate (80%)7803-57-8H₆N₂O50.0680%Highly Toxic & Corrosive
Anhydrous 1,4-Dioxane123-91-1C₄H₈O₂88.11≥99%Solvent for Step 1
Formic Acid64-18-6CH₂O₂46.03≥98%Reagent/Solvent for Step 2
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeExtraction/Recrystallization
Hexanes110-54-3C₆H₁₄86.18ACS GradeRecrystallization
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04AnhydrousDrying agent
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01AqueousNeutralization
Deionized Water7732-18-5H₂O18.02-Washing
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • NMR spectrometer, LC-MS for characterization

Detailed Experimental Protocol

STEP 1: Synthesis of (3-Bromo-pyridin-2-yl)-hydrazine

This step involves a nucleophilic aromatic substitution where the highly nucleophilic hydrazine displaces the chloride at the 2-position of the pyridine ring. The chloro group is more labile than the bromo group in this context.

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-bromopyridine (14.5 g, 75.1 mmol).

  • Reagent Addition: Add 100 mL of 1,4-dioxane to the flask and stir until the solid dissolves. To this solution, carefully add hydrazine hydrate (80%, ~28.2 mL, ~450 mmol) at room temperature.

    • Causality Insight: A large excess of hydrazine is used to ensure complete reaction and to act as a scavenger for the HCl byproduct generated. Dioxane is an appropriate solvent due to its ability to dissolve the starting material and its relatively high boiling point for reflux.

  • Reaction: Heat the reaction mixture to reflux (approx. 101°C) and maintain for 15 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up (Solvent Removal): Cool the mixture to room temperature. Remove the bulk of the dioxane and excess hydrazine under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the resulting residue with ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 100 mL) to remove any remaining hydrazine salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford (3-Bromo-pyridin-2-yl)-hydrazine as a solid.

    • Expected Yield: Approximately 12.9 g (91%).

STEP 2: Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

This reaction is a classic example of heterocyclic ring formation. The hydrazine intermediate is first acylated by formic acid to form a formylhydrazide, which then undergoes an intramolecular cyclization via nucleophilic attack of the pyridine ring nitrogen onto the formyl carbon, followed by dehydration to yield the aromatic triazole ring.[3][4][5]

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, place the (3-Bromo-pyridin-2-yl)-hydrazine (12.0 g, 63.8 mmol) obtained from Step 1.

  • Reagent Addition: Add an excess of formic acid (≥98%, 50 mL).

    • Causality Insight: Formic acid serves as both the reactant (source of the carbon for the triazole ring) and the solvent. The excess ensures the reaction goes to completion and facilitates the dehydration step.

  • Reaction: Heat the mixture to reflux (approx. 101°C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up (Neutralization): Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (~150 g) in a large beaker. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is ~7-8. This will cause the product to precipitate.

    • Safety Note: Neutralization is exothermic and releases CO₂ gas. Perform this step slowly in a well-ventilated fume hood.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL).

  • Drying: Dry the solid under vacuum to yield 8-Bromo-[1][2]triazolo[4,3-a]pyridine. Further purification can be achieved by recrystallization if necessary.

    • Expected Yield: High yield is expected (>85%).

Workflow and Mechanism Diagrams

Experimental_Workflowcluster_0Step 1: Hydrazine Synthesiscluster_1Step 2: Triazole Formationa1Dissolve 2-chloro-3-bromopyridinein Dioxanea2Add Hydrazine Hydratea1->a2a3Reflux for 15ha2->a3a4Rotovap to remove solventa3->a4a5Extract with EtOAc & Wash with H₂Oa4->a5a6Dry (Na₂SO₄) & Concentratea5->a6a7Recrystallize (EtOAc/Hexanes)a6->a7b1Combine Hydrazine Intermediatewith Formic Acida7->b1Intermediate Productb2Reflux for 4-6hb1->b2b3Quench on Ice & Neutralizewith NaHCO₃b2->b3b4Vacuum Filter Precipitateb3->b4b5Wash with H₂O & Dryb4->b5endendb5->endFinal Product:This compound

Caption: Step-by-step experimental workflow diagram.

Reaction_MechanismPlausible Reaction Mechanism for Step 2startHydrazine Intermediateintermediate1Formylation(Acyl Substitution)start->intermediate1formic+ HCOOH(Formic Acid)product1N-formylhydrazineIntermediateintermediate1->product1intermediate2IntramolecularCyclizationproduct1->intermediate2product2Cyclized Intermediateintermediate2->product2intermediate3- H₂O(Dehydration)product2->intermediate3final_productAromatization toFinal Productintermediate3->final_product

Caption: Plausible mechanism for the formic acid-mediated cyclization.

Characterization and Expected Results

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₆H₄BrN₃[6][]

  • Molecular Weight: 198.02 g/mol [6][]

  • Purity: Should be ≥97% as determined by LC-MS or NMR.

  • Spectroscopic Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine and triazole rings. Mass spectrometry should show a molecular ion peak [M+H]⁺ at m/z corresponding to the product's molecular weight, with a characteristic isotopic pattern for bromine.

Safety Precautions and Handling

General:

  • All manipulations should be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, must be worn at all times.

Chemical-Specific Hazards:

  • Hydrazine Hydrate: Extremely toxic upon inhalation, ingestion, and skin contact. It is a suspected human carcinogen and is highly corrosive. Handle with extreme caution, using secondary containment.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected carcinogen. Can form explosive peroxides upon storage.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Brominated Compounds: Generally irritants. Avoid inhalation of dust and contact with skin.

Waste Disposal:

  • All organic and halogenated waste must be collected in appropriately labeled waste containers for disposal by environmental health and safety personnel. Do not pour any reagents or reaction mixtures down the drain.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Step 1: Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Confirm the quality of the hydrazine hydrate.
Loss during work-up.Ensure pH is basic before extraction. Perform multiple, smaller volume extractions rather than one large one.
Step 2: Oily Product Impurities present.Ensure the intermediate from Step 1 is pure. Recrystallize the final product from a suitable solvent system (e.g., ethanol/water).
Step 2: Low Yield Incomplete cyclization/dehydration.Ensure sufficient reflux time. Use a higher concentration of formic acid if necessary.
Product loss during neutralization.Perform neutralization slowly and ensure the solution is well-chilled to maximize precipitation.

Application Note: Palladium-Catalyzed Synthesis of 8-Bromo-triazolo[4,3-a]pyridine

Application Note: Palladium-Catalyzed Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

Introduction: The Significance of the[1][2][3]triazolo[4,3-a]pyridine Scaffold

The[1][2]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this scaffold have demonstrated a wide array of biological activities, including herbicidal, antifungal, neuroprotective, and antibacterial properties.[3] The 8-bromo-substituted analogue, in particular, serves as a versatile intermediate, allowing for further functionalization at the 8-position through various cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for screening and lead optimization.

This application note provides a comprehensive guide to the synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyridine, leveraging a robust and efficient two-step sequence initiated by a palladium-catalyzed C-N bond formation. The described methodology is adapted from the highly successful approach for related heterocycles, which involves a Buchwald-Hartwig amination followed by an acid-mediated dehydrative cyclization.[1]

Synthetic Strategy: A Two-Step Approach to the Target Heterocycle

The synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyridine is strategically designed in two key stages:

  • Palladium-Catalyzed C-N Cross-Coupling: A Buchwald-Hartwig amination between 3-bromo-2-chloropyridine and formylhydrazine. This step selectively forms the crucial N-N bond, yielding the N-(3-bromo-2-pyridinyl)formylhydrazide intermediate.

  • Dehydrative Cyclization: The subsequent intramolecular cyclization of the hydrazide intermediate under acidic conditions to construct the fused triazole ring system.

This approach is advantageous due to its operational simplicity, high efficiency, and the commercial availability of the starting materials.

Part 1: The Engine of the Synthesis - Palladium-Catalyzed C-N Coupling

The cornerstone of this synthesis is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5][6] This reaction has revolutionized the synthesis of aryl and heteroaryl amines due to its broad substrate scope and functional group tolerance.[4]

Mechanism and Rationale for Component Selection

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps involving a Pd(0)/Pd(II) redox couple.[5]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the 2-chloropyridine substrate to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. The chloro-substituent is targeted for this step due to its higher reactivity compared to the bromo-substituent in this context.

  • Amine Coordination and Deprotonation: The formylhydrazine then coordinates to the Pd(II) center. A base is crucial at this stage to deprotonate the coordinated hydrazine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst.

The choice of catalyst, ligand, and base is critical for the success of this transformation, especially with heteroaromatic substrates which can sometimes inhibit catalysis. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and stabilize the active catalyst.[4]

Part 2: Experimental Protocols and Methodologies

Overall Reaction Scheme

Reaction_Schemecluster_0Step 1: Buchwald-Hartwig Aminationcluster_1Step 2: Dehydrative Cyclization3-bromo-2-chloropyridine3-Bromo-2-chloropyridineintermediateN-(3-bromo-2-pyridinyl)formylhydrazide3-bromo-2-chloropyridine->intermediatePd(OAc)2, XantphosCs2CO3, Dioxane, 100 °CformylhydrazineFormylhydrazineformylhydrazine->intermediateintermediate_2N-(3-bromo-2-pyridinyl)formylhydrazidefinal_product8-Bromo-[1,2,4]triazolo[4,3-a]pyridineintermediate_2->final_productAcOH, 120 °C

Caption: Overall synthetic route to 8-Bromo-[1][2]triazolo[4,3-a]pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromo-2-chloropyridine≥98%Commercially Available
Formylhydrazine≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Xantphos≥98%Commercially Available
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Acetic Acid (AcOH)GlacialCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Protocol 1: Synthesis of N-(3-bromo-2-pyridinyl)formylhydrazide (Intermediate)

Reaction Setup and Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 3-bromo-2-chloropyridine (1.0 equiv.), formylhydrazine (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.2 M with respect to the 3-bromo-2-chloropyridine.

  • Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude intermediate can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine (Final Product)

Reaction Setup and Procedure:

  • Cyclization: To a round-bottom flask, add the crude N-(3-bromo-2-pyridinyl)formylhydrazide from the previous step and glacial acetic acid.

  • Reaction Conditions: Heat the mixture to 120 °C and stir for 2-4 hours.

  • Monitoring: Monitor the cyclization by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 8-Bromo-[1][2]triazolo[4,3-a]pyridine as a solid.

Part 3: Mechanistic Insights and Workflow Visualization

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_CyclePd0L2Pd(0)L₂OxAddOxidative Addition(Ar-Cl)Pd0L2->OxAddPdII_complexL₂Pd(II)(Ar)(Cl)OxAdd->PdII_complexAmine_CoordAmine Coordination(RNH₂)PdII_complex->Amine_CoordPdII_Amine_complex[L₂Pd(II)(Ar)(RNH₂)]⁺Cl⁻Amine_Coord->PdII_Amine_complexDeprotonationDeprotonation(-H⁺, Base)PdII_Amine_complex->DeprotonationPdII_Amido_complexL₂Pd(II)(Ar)(RNH)Deprotonation->PdII_Amido_complexRedElimReductive EliminationPdII_Amido_complex->RedElimRedElim->Pd0L2RegeneratesCatalystProductAr-NHRRedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Experimental Workflow

Experimental_Workflowcluster_step1Step 1: C-N Couplingcluster_step2Step 2: CyclizationSetupCombine Reactants, Catalyst, Ligand, Baseunder Inert AtmosphereReaction1Heat in Anhydrous Dioxane(100 °C, 12-18h)Setup->Reaction1Workup1Cool, Filter, Extract, Dry, ConcentrateReaction1->Workup1Reaction2Dissolve Crude Intermediate in Acetic AcidHeat (120 °C, 2-4h)Workup1->Reaction2Crude IntermediateWorkup2Cool, Neutralize, Extract, Dry, ConcentrateReaction2->Workup2PurificationSilica Gel Column ChromatographyWorkup2->PurificationFinal_ProductFinal_ProductPurification->Final_ProductPure this compound

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Future Perspectives

The palladium-catalyzed synthesis outlined in this application note provides a reliable and efficient pathway to 8-Bromo-[1][2]triazolo[4,3-a]pyridine. The strategic application of the Buchwald-Hartwig amination allows for the key C-N bond formation under relatively mild conditions. The resulting brominated heterocycle is a valuable building block for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Further optimization of reaction conditions, such as screening different ligands and bases, may lead to improved yields and shorter reaction times. The methodology is also amenable to adaptation for the synthesis of other substituted[1][2]triazolo[4,3-a]pyridines.

Application Notes and Protocols for 8-Bromo-triazolo[4,3-a]pyridine as a Pharmaceutical Intermediate

Application Notes and Protocols for 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine as a Pharmaceutical Intermediate

Introduction: The Strategic Value of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Its rigid, planar structure and distribution of nitrogen atoms allow for diverse interactions with biological targets, leading to applications in a wide range of therapeutic areas. The fusion of the electron-rich triazole ring with the electron-deficient pyridine ring creates a unique electronic environment that can be fine-tuned through substitution.

8-Bromo-[1][2][3]triazolo[4,3-a]pyridine (CAS No. 1126824-74-5) is a key intermediate that provides a reactive handle for the introduction of molecular diversity at the 8-position through modern cross-coupling methodologies.[5] This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. This document provides detailed protocols for the synthesis of the 8-bromo intermediate and its subsequent elaboration using Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the synthesis of libraries of compounds for pharmaceutical research.

Physicochemical Properties of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

PropertyValueReference
Molecular FormulaC₆H₄BrN₃[5]
Molecular Weight198.02 g/mol [5]
IUPAC Name8-bromo-[1][2][3]triazolo[4,3-a]pyridine[5]
CAS Number1126824-74-5[5]
AppearanceOff-white to pale yellow solidCommercially available

Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

The synthesis of the title compound can be achieved through a two-step sequence starting from a readily available 2,3-dihalopyridine. The following protocol is adapted from established procedures for the synthesis of related triazolopyridine systems.[2][6] The key steps involve the formation of a hydrazinopyridine intermediate followed by cyclization.

Protocol 1: Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

Step 1: Synthesis of 2-Bromo-3-hydrazinopyridine

  • Reaction Principle: A nucleophilic aromatic substitution reaction where hydrazine displaces a halide at the 2-position of the pyridine ring.

  • Materials:

    • 2,3-Dibromopyridine

    • Hydrazine hydrate (80% in water)

    • Ethanol

  • Procedure:

    • To a solution of 2,3-dibromopyridine (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (5.0 eq).

    • Heat the reaction mixture to reflux and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-bromo-3-hydrazinopyridine, which can often be used in the next step without further purification.

Step 2: Cyclization to 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

  • Reaction Principle: An intramolecular cyclization of the hydrazinopyridine with a one-carbon source, such as triethyl orthoformate, to form the fused triazole ring.

  • Materials:

    • 2-Bromo-3-hydrazinopyridine

    • Triethyl orthoformate

    • p-Toluenesulfonic acid (catalytic amount)

  • Procedure:

    • A mixture of 2-bromo-3-hydrazinopyridine (1.0 eq) and triethyl orthoformate (5.0-10.0 eq) is heated at 120-130 °C.

    • A catalytic amount of p-toluenesulfonic acid can be added to facilitate the reaction.

    • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature.

    • The excess triethyl orthoformate is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 8-bromo-[1][2][3]triazolo[4,3-a]pyridine.

Gcluster_synthesisSynthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine2_3_Dibromopyridine2,3-DibromopyridineHydrazine_Intermediate2-Bromo-3-hydrazinopyridine2_3_Dibromopyridine->Hydrazine_IntermediateHydrazine hydrate, EtOH, Reflux(Nucleophilic Aromatic Substitution)Final_ProductThis compoundHydrazine_Intermediate->Final_ProductTriethyl orthoformate, p-TSA, Heat(Cyclization)Gcluster_workflowDrug Discovery WorkflowStartThis compoundCouplingCross-Coupling Reactions(Suzuki, Buchwald-Hartwig, Sonogashira)Start->CouplingLibraryLibrary of 8-Substituted[1,2,4]triazolo[4,3-a]pyridinesCoupling->LibraryScreeningBiological Screening(e.g., Bromodomain Inhibition Assay)Library->ScreeningHitHit Compound IdentificationScreening->HitLead_OptLead Optimization (SAR)Hit->Lead_OptCandidateDrug CandidateLead_Opt->Candidate

Application Notes and Protocols for 8-Bromo-triazolo[4,3-a]pyridine in Agrochemical Research

Application Notes and Protocols for 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine in Agrochemical Research

Introduction: The Versatile Scaffold of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine in Agrochemical Discovery

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Heterocyclic compounds form the backbone of many successful pesticides, and among these, the[1][2]triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure. Its unique electronic and structural features allow for diverse functionalization, leading to a wide spectrum of biological activities.[3] The introduction of a bromine atom at the 8-position of this scaffold yields 8-Bromo-[1][2]triazolo[4,3-a]pyridine, a key intermediate that unlocks a vast chemical space for the development of new fungicides, herbicides, and insecticides. The bromo-substituent not only influences the biological activity of the final compounds but also serves as a versatile synthetic handle for introducing various pharmacophores through cross-coupling reactions.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with 8-Bromo-[1][2]triazolo[4,3-a]pyridine in the pursuit of next-generation agrochemicals. We will delve into the synthesis of this pivotal intermediate and its derivatives, followed by detailed protocols for evaluating their fungicidal, herbicidal, and insecticidal potential.

Synthesis of the Core Scaffold and its Derivatives

The strategic synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyridine and its subsequent derivatization are critical steps in the exploration of its agrochemical potential. The following sections provide a detailed, step-by-step methodology for these synthetic transformations.

Protocol 1: Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

This protocol outlines a common and effective method for the synthesis of the 8-Bromo-[1][2]triazolo[4,3-a]pyridine core, starting from commercially available 2-chloro-3-bromopyridine. The causality behind this experimental choice lies in the reactivity of the 2-chloro position, which is susceptible to nucleophilic substitution by hydrazine, followed by an intramolecular cyclization to form the triazole ring.

Workflow for the Synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyridine

Gcluster_0Step 1: Hydrazinolysiscluster_1Step 2: CyclizationA2-Chloro-3-bromopyridineC2-Hydrazinyl-3-bromopyridineA->CRefluxBHydrazine hydrateB->CE8-Bromo-[1,2,4]triazolo[4,3-a]pyridineC->ERefluxDTriethyl orthoformateD->E

Caption: Synthetic route to 8-Bromo-[1][2]triazolo[4,3-a]pyridine.

Materials:

  • 2-Chloro-3-bromopyridine

  • Hydrazine hydrate (80%)

  • Ethanol

  • Triethyl orthoformate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Reflux apparatus

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 2-Hydrazinyl-3-bromopyridine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-bromopyridine (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude 2-hydrazinyl-3-bromopyridine, which can be used in the next step without further purification.

Step 2: Synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyridine

  • To the crude 2-hydrazinyl-3-bromopyridine (1 equivalent) from the previous step, add triethyl orthoformate (5 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 8-Bromo-[1][2]triazolo[4,3-a]pyridine.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Derivatization at the 3-Position via Condensation Reactions

The 3-position of the[1][2]triazolo[4,3-a]pyridine ring system is amenable to substitution, allowing for the introduction of various aryl or alkyl groups. This protocol describes a general method for the synthesis of 3-substituted derivatives, which often exhibit significant biological activities.[1]

General Workflow for 3-Position Derivatization

Gcluster_0Step 1: Acylationcluster_1Step 2: CyclodehydrationA2-Hydrazinyl-3-bromopyridineCAcylhydrazide intermediateA->CEDCI, HOBtBCarboxylic acid (R-COOH)B->CE3-Substituted-8-bromo-[1,2,4]triazolo[4,3-a]pyridineC->EHeatDPOCl₃ or Acetic AcidD->E

Caption: Synthesis of 3-substituted triazolopyridine derivatives.

Materials:

  • 2-Hydrazinyl-3-bromopyridine

  • Various carboxylic acids (R-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Acetic Acid

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 2-hydrazinyl-3-bromopyridine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in DMF.

  • Add HOBt (1.2 equivalents) and EDCI (1.2 equivalents) to the mixture at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude acylhydrazide intermediate.

  • To the crude intermediate, add either phosphorus oxychloride or acetic acid and heat to reflux for 2-4 hours to effect cyclodehydration.

  • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Collect the precipitated solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the desired 3-substituted-8-bromo-[1][2]triazolo[4,3-a]pyridine.

Agrochemical Applications and Bioassay Protocols

The 8-Bromo-[1][2]triazolo[4,3-a]pyridine scaffold is a versatile starting point for the development of a range of agrochemicals. The following sections detail its application in fungicidal, herbicidal, and insecticidal research, complete with standardized bioassay protocols.

Fungicidal Activity

Triazole compounds are renowned for their potent fungicidal properties, primarily through the inhibition of sterol biosynthesis in fungi. Derivatives of[1][2]triazolo[4,3-a]pyridine have shown promising activity against a variety of plant pathogenic fungi.

Protocol 3: In Vitro Antifungal Screening by Mycelial Growth Inhibition Assay

This protocol is a standard method to assess the intrinsic fungicidal activity of test compounds against various phytopathogenic fungi.

Workflow for Antifungal Screening

GAPrepare PDA mediumwith test compoundBInoculate with fungal mycelial discA->BCIncubate at 25-28°CB->CDMeasure colony diameterC->DECalculate percent inhibitionD->E

Caption: Workflow for the in vitro antifungal bioassay.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cultures of phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)

  • Sterile Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the medium to 45-50 °C and add the test compound dissolved in a minimal amount of solvent to achieve the desired final concentration (e.g., 50 µg/mL). A solvent control (medium with solvent only) and a negative control (medium only) should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Using a sterile cork borer, cut 5 mm diameter discs from the edge of an actively growing fungal culture.

  • Place one mycelial disc upside down in the center of each PDA plate.

  • Incubate the plates at 25-28 °C for 3-7 days, or until the fungal growth in the control plate has reached the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Data Presentation:

Compound IDTarget FungusConcentration (µg/mL)Inhibition (%)
8-Br-TP-Derivative 1 Fusarium oxysporum5078
8-Br-TP-Derivative 2 Botrytis cinerea5085
8-Br-TP-Derivative 3 Rhizoctonia solani5072
Commercial Fungicide Fusarium oxysporum5095

Note: The data presented in this table is illustrative and will vary depending on the specific derivatives synthesized and tested.

Herbicidal Activity

Derivatives of[1][2]triazolo[4,3-a]pyridine have demonstrated potent herbicidal activity, often by inhibiting key enzymes in plant metabolic pathways.[1] A common target for this class of compounds is acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids.

Protocol 4: Greenhouse Herbicidal Activity Assay

This protocol describes a whole-plant bioassay to evaluate the pre- and post-emergence herbicidal activity of test compounds.

Procedure:

  • Plant Cultivation: Sow seeds of various weed species (e.g., Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (redroot pigweed)) and crop species (e.g., maize, soybean) in pots containing a suitable soil mix.

  • Pre-emergence Application: Within 24 hours of sowing, apply the test compound, formulated as a solution or suspension in a suitable carrier (e.g., water with a surfactant), evenly to the soil surface at a specific application rate (e.g., 150 g a.i./ha).

  • Post-emergence Application: When the weed seedlings have reached the 2-3 leaf stage, apply the test compound as a foliar spray.

  • Controls: Include an untreated control and a positive control treated with a commercial herbicide.

  • Evaluation: Place the pots in a greenhouse under controlled conditions (temperature, light, humidity). After 14-21 days, visually assess the herbicidal effect on a scale of 0 to 100, where 0 represents no injury and 100 represents complete plant death.

Data Presentation:

Compound IDWeed SpeciesApplicationRate (g a.i./ha)Herbicidal Effect (%)
8-Br-TP-Derivative 4 Echinochloa crus-galliPost-emergence15080
8-Br-TP-Derivative 5 Amaranthus retroflexusPre-emergence15090
Commercial Herbicide Echinochloa crus-galliPost-emergence15095

Note: The data presented in this table is illustrative and will vary depending on the specific derivatives synthesized and tested.

Insecticidal Activity

The pyridine moiety is a well-known pharmacophore in many commercial insecticides. Functionalization of the 8-Bromo-[1][2]triazolo[4,3-a]pyridine scaffold can lead to the discovery of novel insecticidal agents.

Protocol 5: Insecticidal Bioassay by Leaf Dip Method

This method is commonly used to evaluate the contact toxicity of compounds against sucking insects like aphids.

Procedure:

  • Insect Rearing: Maintain a healthy culture of the target insect pest (e.g., cowpea aphid, Aphis craccivora) on host plants.

  • Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Triton X-100) to obtain a series of concentrations.

  • Treatment: Excise leaves from the host plant and dip them into the test solutions for a specified time (e.g., 10-30 seconds). Allow the leaves to air dry.

  • Infestation: Place the treated leaves in Petri dishes lined with moist filter paper and infest them with a known number of adult or nymphal insects (e.g., 20 aphids per leaf).

  • Controls: Include a solvent control and a positive control with a commercial insecticide.

  • Mortality Assessment: After 24 and 48 hours of incubation under controlled conditions, count the number of dead insects. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration to kill 50% of the population) value using probit analysis.

Data Presentation:

Compound IDTarget InsectTime (hours)LC₅₀ (ppm)
8-Br-TP-Derivative 6 Aphis craccivora4815.2
8-Br-TP-Derivative 7 Aphis craccivora489.8
Commercial Insecticide Aphis craccivora481.5

Note: The data presented in this table is illustrative and will vary depending on the specific derivatives synthesized and tested.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 8-Bromo-[1][2]triazolo[4,3-a]pyridine scaffold and correlation of the structural changes with biological activity are crucial for rational agrochemical design. For instance, studies on related triazolopyridine derivatives have shown that the nature of the substituent at the 3-position significantly influences herbicidal activity.[1] Similarly, the electronic and steric properties of substituents on the pyridine ring can modulate insecticidal and fungicidal potency. Researchers are encouraged to build QSAR (Quantitative Structure-Activity Relationship) models to guide the synthesis of more potent and selective agrochemicals.

Conclusion and Future Perspectives

8-Bromo-[1][2]triazolo[4,3-a]pyridine represents a highly valuable and versatile scaffold in the field of agrochemical research. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the discovery of novel fungicides, herbicides, and insecticides. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this promising chemical entity. Future research should focus on the synthesis of novel derivatives, elucidation of their modes of action, and optimization of their biological activity and safety profiles to contribute to the development of sustainable agricultural solutions.

Application Notes and Protocols for the Development of Kinase Inhibitors Using 8-Bromo-triazolo[4,3-a]pyridine

Application Notes and Protocols for the Development of Kinase Inhibitors Using 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

Introduction: The Strategic Value of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

In the landscape of modern kinase inhibitor discovery, the selection of a privileged scaffold is a critical determinant of success. The[1][2]triazolo[4,3-a]pyridine core has emerged as a highly valuable framework for the development of potent and selective kinase inhibitors. Its fundamental appeal lies in its role as a bioisostere of the adenine ring of ATP, enabling it to effectively mimic the hydrogen bonding interactions within the highly conserved hinge region of the kinase ATP-binding pocket. This inherent binding capability provides a robust starting point for the elaboration of inhibitor candidates.

The strategic introduction of a bromine atom at the 8-position of this scaffold, creating 8-Bromo-[1][2]triazolo[4,3-a]pyridine, transforms it into a versatile chemical handle for extensive structural diversification. This bromine atom is amenable to a range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic tools allow for the systematic and efficient introduction of a wide array of aryl, heteroaryl, and amino substituents. This chemical tractability is paramount for conducting thorough Structure-Activity Relationship (SAR) studies, which are essential for optimizing inhibitor potency, selectivity, and pharmacokinetic properties.[3]

This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for leveraging the 8-Bromo-[1][2]triazolo[4,3-a]pyridine scaffold in the development of novel kinase inhibitors. We will focus on two clinically relevant kinase families, p38 MAP Kinase and Aurora Kinases, as illustrative examples of the broad applicability of this approach.

Section 1: Synthetic Strategy - Diversification of the Core Scaffold

The 8-bromo substituent on the triazolo[4,3-a]pyridine core is the linchpin of the synthetic strategy, providing a reactive site for the introduction of chemical diversity. The two primary methodologies employed are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a robust and highly versatile method for creating biaryl and heteroaryl structures, which are common motifs in potent kinase inhibitors. These appended ring systems can be tailored to occupy hydrophobic pockets adjacent to the ATP-binding site, thereby enhancing both potency and selectivity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 8-Bromo-[1][2]triazolo[4,3-a]pyridine

    • Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add 8-Bromo-[1][2]triazolo[4,3-a]pyridine (1.0 eq.), the desired boronic acid or ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-[1][2]triazolo[4,3-a]pyridine derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of amino groups at the 8-position via the Buchwald-Hartwig amination allows for the exploration of additional hydrogen bonding interactions and the introduction of solubilizing groups. This is particularly useful for targeting kinases where interactions with solvent-exposed regions can be exploited.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • 8-Bromo-[1][2]triazolo[4,3-a]pyridine

    • Primary or secondary amine (1.1 - 1.5 equivalents)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)

    • Base (e.g., NaOtBu, Cs₂CO₃) (1.5 - 2.5 equivalents)

    • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to a dry Schlenk tube.

    • Add the anhydrous solvent (e.g., toluene) and stir for 5-10 minutes.

    • Add the 8-Bromo-[1][2]triazolo[4,3-a]pyridine (1.0 eq.) and the desired amine (1.2 eq.).

    • Seal the tube and heat the reaction mixture to 90-110 °C, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product via flash column chromatography to afford the 8-amino-[1][2]triazolo[4,3-a]pyridine derivative.

Gcluster_synthesisSynthetic Diversification WorkflowStart8-Bromo-[1,2,4]triazolo[4,3-a]pyridineSuzukiSuzuki-Miyaura Coupling(Pd Catalyst, Base, Boronic Acid)Start->Suzuki C-C BondFormationBuchwaldBuchwald-Hartwig Amination(Pd Catalyst, Ligand, Base, Amine)Start->Buchwald C-N BondFormationLibrary1Library of 8-Aryl/Heteroaryl DerivativesSuzuki->Library1Library2Library of 8-Amino DerivativesBuchwald->Library2

Caption: Synthetic workflow for diversifying the 8-Bromo-[1][2]triazolo[4,3-a]pyridine scaffold.

Section 2: Application Focus - Targeting p38 MAP Kinase

The p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. The[1][2]triazolo[4,3-a]pyridine scaffold is well-suited to target the ATP-binding site of p38 kinases.

Gcluster_pathwayp38 MAPK Signaling PathwayStimuliInflammatory Cytokines(TNF-α, IL-1β)Environmental StressMAP3KMAP3K(e.g., TAK1, ASK1)Stimuli->MAP3KMAP2KMKK3 / MKK6MAP3K->MAP2Kp38p38 MAPKMAP2K->p38DownstreamDownstream Targets(e.g., MAPKAPK2, Transcription Factors)p38->DownstreamResponseInflammatory Response(Cytokine Production)Downstream->ResponseInhibitor8-Substituted-[1,2,4]triazolo[4,3-a]pyridineInhibitorInhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) Insights

For p38 MAPK inhibitors based on the triazolopyridine scaffold, SAR studies have revealed key determinants of potency:

  • Hinge-Binding: The nitrogen atoms of the triazolo[4,3-a]pyridine core are crucial for forming hydrogen bonds with the backbone of the hinge region residues, such as Met109.

  • Hydrophobic Pockets: The substituent at the 8-position projects into a hydrophobic pocket. The size, shape, and electronics of this group significantly influence binding affinity. For instance, aryl groups with electron-withdrawing substituents often enhance potency.

  • Solvent-Exposed Region: Modifications can be made to interact with the solvent-exposed region, which can be leveraged to improve solubility and other pharmacokinetic properties without sacrificing potency.

Compound ID 8-Position Substituent p38α IC₅₀ (nM)
Ref-Cpd-A 4-Fluorophenyl85
Ref-Cpd-B 2,4-Difluorophenyl32
Ref-Cpd-C 4-Morpholinoaniline58
Ref-Cpd-D 4-(Methylsulfonyl)aniline25

This data is representative and compiled from typical SAR studies of related heterocyclic p38 inhibitors for illustrative purposes.

Biochemical Assay Protocol: In Vitro p38α Kinase Inhibition

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant p38α kinase.

  • Principle: The assay measures the transfer of phosphate from ATP to a specific substrate peptide by p38α. Inhibition is quantified by a decrease in the phosphorylated substrate, often detected using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Materials:

    • Recombinant human p38α kinase

    • Biotinylated substrate peptide (e.g., a derivative of ATF2)

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 384-well assay plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

    • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of a solution containing the p38α enzyme and substrate peptide in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay Protocol: Inhibition of TNF-α Production in LPS-Stimulated PBMCs

This assay measures the ability of a compound to inhibit p38 MAPK signaling in a cellular context, by quantifying the downstream effect of reduced pro-inflammatory cytokine production.

  • Principle: Lipopolysaccharide (LPS) stimulates Toll-like receptor 4 (TLR4) in peripheral blood mononuclear cells (PBMCs), leading to the activation of the p38 MAPK pathway and the subsequent production and secretion of TNF-α. An effective p38 inhibitor will block this process.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • RPMI-1640 medium with 10% FBS

    • Lipopolysaccharide (LPS)

    • Test compounds dissolved in DMSO

    • Human TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Plate PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium.

    • Pre-incubate the cells with serial dilutions of the test compounds (or DMSO vehicle) for 1 hour at 37°C.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

    • Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.

    • Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

    • Determine the IC₅₀ value by plotting the percent inhibition of TNF-α production against the compound concentration.

Section 3: Application Focus - Targeting Aurora Kinases

The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers, leading to chromosomal instability and tumorigenesis. Consequently, Aurora kinases are attractive targets for the development of anti-cancer therapeutics.

Gcluster_pathwayAurora Kinase Signaling in MitosisG2G2 PhaseProphaseProphaseG2->ProphaseMetaphaseMetaphaseProphase->MetaphaseAurAAurora AProphase->AurAAnaphaseAnaphaseMetaphase->AnaphaseAurBAurora BMetaphase->AurBCytokinesisCytokinesisAnaphase->CytokinesisFunctionACentrosome MaturationBipolar Spindle AssemblyAurA->FunctionAFunctionBChromosome SegregationCytokinesisAurB->FunctionBInhibitor8-Substituted-[1,2,4]triazolo[4,3-a]pyridineInhibitorInhibitor->AurAInhibitor->AurB

Caption: Role of Aurora kinases in mitosis and potential inhibition points.

Biochemical Assay Protocol: In Vitro Aurora A/B Kinase Inhibition

This protocol is similar to the p38 assay and is designed to measure the direct inhibition of Aurora A or Aurora B kinase activity.

  • Principle: This assay quantifies the phosphorylation of a specific substrate by the target Aurora kinase. The ADP-Glo™ assay is highly suitable for this purpose.

  • Materials:

    • Recombinant human Aurora A or Aurora B kinase

    • Substrate (e.g., Kemptide for Aurora A)

    • ATP

    • Kinase assay buffer

    • Test compounds in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well assay plates

    • Luminometer

  • Procedure:

    • Follow the same general procedure as outlined in Section 2.2 for the p38α biochemical assay.

    • Use the appropriate recombinant Aurora kinase and its corresponding optimized substrate and ATP concentrations.

    • Incubate, add detection reagents, and measure luminescence.

    • Calculate IC₅₀ values to determine the potency and selectivity of the compounds for Aurora A versus Aurora B.

Compound ID 8-Position Substituent Aurora A IC₅₀ (nM) Aurora B IC₅₀ (nM)
Ref-Cpd-E 3-Fluoroaniline2545
Ref-Cpd-F 4-Methoxyphenyl1530
Ref-Cpd-G N-methylpiperazine5090
Ref-Cpd-H Cyclopropylamine4285

This data is representative and compiled from typical SAR studies of related heterocyclic Aurora kinase inhibitors for illustrative purposes.

Cellular Assay Protocol: High-Content Imaging of Mitotic Arrest

Inhibition of Aurora kinases leads to distinct and quantifiable phenotypic changes in mitotic cells, which can be assessed using high-content imaging.

  • Principle: Inhibition of Aurora B prevents proper chromosome alignment and cytokinesis, leading to an accumulation of cells with a polyploid (>4N) DNA content. High-content imaging allows for the automated quantification of this phenotype.

  • Materials:

    • Human cancer cell line (e.g., HeLa, HCT116)

    • Cell culture medium and supplements

    • Test compounds in DMSO

    • Hoechst 33342 (for DNA staining)

    • Antibody against Phospho-Histone H3 (Ser10) (a marker of mitosis)

    • Fluorescently labeled secondary antibody

    • 96- or 384-well imaging plates (black, clear bottom)

    • High-content imaging system

  • Procedure:

    • Seed cells into an imaging plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 24-48 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 3% BSA in PBS).

    • Incubate with the primary antibody against Phospho-Histone H3.

    • Wash and incubate with the fluorescently labeled secondary antibody and Hoechst 33342.

    • Acquire images using a high-content imaging system.

    • Analyze the images using appropriate software to quantify the number of cells, the intensity of the Phospho-Histone H3 signal, and the DNA content (based on Hoechst intensity).

    • Determine the concentration at which the compounds induce a significant increase in the population of polyploid cells, which is a hallmark of Aurora B inhibition.

Conclusion

The 8-Bromo-[1][2]triazolo[4,3-a]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its bioisosteric relationship with adenine provides a foundation for potent hinge-binding, while the 8-bromo position serves as a versatile handle for synthetic elaboration via robust cross-coupling methodologies. The protocols and strategies outlined in this guide provide a framework for the rational design, synthesis, and biological evaluation of inhibitors targeting key kinases such as p38 MAPK and the Aurora kinase family. By systematically exploring the structure-activity relationships through the generation of diverse chemical libraries, researchers can effectively optimize lead compounds with improved potency, selectivity, and cellular efficacy, ultimately advancing the discovery of new therapeutic agents.

Application Notes and Protocols for 8-Bromo-triazolo[4,3-a]pyridine as a PD-1/PD-L1 Inhibitor

Application Notes and Protocols for 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine as a PD-1/PD-L1 Inhibitor

Disclaimer: This document provides detailed application notes and protocols for the investigation of 8-Bromo-[1][2]triazolo[4,3-a]pyridine as a potential small molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway. 8-Bromo-[1][2]triazolo[4,3-a]pyridine belongs to the[1][2]triazolo[4,3-a]pyridine class of compounds, which have been identified as potent inhibitors of the PD-1/PD-L1 interaction[3][4][5]. Due to the limited availability of specific experimental data for the 8-bromo substituted variant in the public domain, the quantitative data and representative results presented herein are based on a closely related and well-characterized analog from this class, compound A22, as described by Qin et al. in the Journal of Medicinal Chemistry (2019)[4][5]. These protocols are intended to serve as a comprehensive guide for researchers to evaluate 8-Bromo-[1][2]triazolo[4,3-a]pyridine or other similar small molecules.

Introduction: The PD-1/PD-L1 Axis and the Promise of Small Molecule Inhibitors

The interaction between the Programmed Cell Death Protein 1 (PD-1), an immune checkpoint receptor expressed on activated T cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), overexpressed on many cancer cells, is a critical mechanism of tumor immune evasion[1][6]. This binding event leads to the suppression of T cell activity, allowing cancer cells to escape immune surveillance[3]. The blockade of this pathway has revolutionized cancer therapy, with monoclonal antibodies targeting either PD-1 or PD-L1 demonstrating significant clinical success.

While antibody-based therapies are transformative, small molecule inhibitors of the PD-1/PD-L1 interaction represent a promising and complementary therapeutic strategy[3]. These small molecules offer potential advantages, including oral bioavailability, improved tumor penetration, and potentially a different safety profile. The[1][2]triazolo[4,3-a]pyridine scaffold has emerged as a potent chemical series capable of disrupting the PD-1/PD-L1 protein-protein interaction[3][4][5]. This document provides a detailed guide for the in vitro characterization of 8-Bromo-[1][2]triazolo[4,3-a]pyridine, a member of this promising class of inhibitors.

Mechanism of Action

Small molecule inhibitors of the[1][2]triazolo[4,3-a]pyridine class are designed to bind to PD-L1, thereby sterically hindering its interaction with the PD-1 receptor on T cells. This disruption of the PD-1/PD-L1 axis reinvigorates suppressed T cells, restoring their ability to recognize and eliminate cancer cells. The following protocols are designed to first quantify the direct binding inhibition and then to assess the functional consequences of this inhibition on T cell activation.

Quantitative Data Summary for a Representative[1][2][3]triazolo[4,3-a]pyridine Analog (Compound A22)

The following table summarizes the key in vitro activity data for a representative and potent analog from the[1][2]triazolo[4,3-a]pyridine series, which can be used as a benchmark for evaluating 8-Bromo-[1][2]triazolo[4,3-a]pyridine[4][5].

Assay Type Parameter Value Reference
Biochemical Binding AssayIC50 (HTRF)92.3 nM[4][5]
Cell-Based Functional AssayIFN-γ releaseDose-dependent increase[4][5]

Experimental Protocols

Protocol 1: In Vitro PD-1/PD-L1 Binding Inhibition Assay using Homogeneous Time-Resolved Fluorescence (HTRF)

This biochemical assay quantitatively determines the ability of 8-Bromo-[1][2]triazolo[4,3-a]pyridine to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.

Principle: The assay is based on the Förster Resonance Energy Transfer (FRET) between a Europium cryptate (Eu3+) donor and an allophycocyanin (APC) or d2 acceptor. Recombinant PD-1 is labeled with the donor and PD-L1 with the acceptor. When in close proximity due to binding, excitation of the donor leads to energy transfer and a specific fluorescence emission from the acceptor. An inhibitor that disrupts this interaction will lead to a decrease in the HTRF signal.

Materials:

  • 8-Bromo-[1][2]triazolo[4,3-a]pyridine

  • Recombinant Human PD-1 (e.g., Fc-tagged)

  • Recombinant Human PD-L1 (e.g., His-tagged)

  • Europium cryptate-labeled anti-Fc antibody (donor)

  • APC or d2-labeled anti-His antibody (acceptor)

  • Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Workflow Diagram:

HTRF_Workflowcluster_prepPreparationcluster_assayAssay Executioncluster_readoutData Acquisition & AnalysisASerial Dilution of8-Bromo-triazolo[4,3-A]pyridineDDispense Compoundto 384-well plateA->DBPrepare PD-1 and PD-L1Protein SolutionsEAdd PD-1 and PD-L1ProteinsB->ECPrepare HTRFDetection ReagentsFAdd HTRF DetectionReagentsC->FD->EE->FGIncubate at RT(1-4 hours)F->GHRead Plate at620nm & 665nmG->HICalculate HTRF Ratioand % InhibitionH->IJDetermine IC50 ValueI->J

Caption: Workflow for the PD-1/PD-L1 HTRF binding assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 8-Bromo-[1][2]triazolo[4,3-a]pyridine in 100% DMSO. Perform serial dilutions in assay buffer to create a concentration gradient (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be ≤ 1%.

  • Assay Plate Setup: Add 2 µL of each compound dilution to the wells of a 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (a known inhibitor or no PD-1 protein).

  • Reagent Addition:

    • Prepare a working solution of recombinant PD-1-Fc and PD-L1-His in assay buffer at 2x the final desired concentration (e.g., final concentrations of 3 nM and 10 nM, respectively).

    • Add 4 µL of the protein mixture to each well.

    • Centrifuge the plate briefly and incubate for 30-60 minutes at room temperature.

    • Prepare a working solution of the HTRF detection reagents (Eu3+-anti-Fc and APC-anti-His) in assay buffer at 4x the final concentration.

    • Add 4 µL of the detection reagent mixture to each well.

  • Incubation: Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Calculate the percent inhibition for each compound concentration: 100 * (1 - [(Ratio_sample - Ratio_background) / (Ratio_max_signal - Ratio_background)]).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based PD-1/PD-L1 Blockade Reporter Assay

This assay measures the ability of 8-Bromo-[1][2]triazolo[4,3-a]pyridine to restore T cell activation in a co-culture system.

Principle: Engineered Jurkat T cells expressing human PD-1 and a Nuclear Factor of Activated T-cells (NFAT) response element driving luciferase expression are co-cultured with cells expressing human PD-L1 and a T-cell receptor (TCR) activator. Engagement of PD-1 by PD-L1 inhibits TCR signaling, leading to low luciferase expression. An inhibitor that blocks the PD-1/PD-L1 interaction will restore TCR signaling and result in a dose-dependent increase in luminescence.

Materials:

  • 8-Bromo-[1][2]triazolo[4,3-a]pyridine

  • PD-1/NFAT-Luciferase Jurkat cells (Effector cells)

  • PD-L1 expressing cells (e.g., CHO-K1 or a human cancer cell line) also expressing a TCR activator (Target cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bio-Glo™)

  • Luminometer

Workflow Diagram:

Cell_Assay_Workflowcluster_prepPreparationcluster_cocultureCo-culture & Incubationcluster_readoutReadout & AnalysisASeed PD-L1 expressingtarget cellsCAdd compound totarget cellsA->CBPrepare serial dilutions of8-Bromo-triazolo[4,3-A]pyridineB->CDAdd PD-1/NFAT-LucJurkat cellsC->DEIncubate for 6-24 hoursD->EFAdd LuciferaseAssay ReagentE->FGMeasure LuminescenceF->GHDetermine EC50 ValueG->H

Caption: Workflow for the cell-based PD-1/PD-L1 blockade reporter assay.

Procedure:

  • Cell Plating: Seed the PD-L1 expressing target cells in a white, clear-bottom 96-well plate at an optimized density and incubate overnight to allow for adherence.

  • Compound Addition: Prepare serial dilutions of 8-Bromo-[1][2]triazolo[4,3-a]pyridine in cell culture medium. Remove the existing medium from the target cells and add the compound dilutions.

  • Co-culture: Add the PD-1/NFAT-Luciferase Jurkat cells to the wells containing the target cells and compound.

  • Incubation: Co-culture the cells for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to T cell activation. Calculate the fold induction of the signal relative to the DMSO control. Plot the fold induction against the log of the compound concentration and fit the data to determine the EC50 value.

Protocol 3: T-Cell Co-culture and IFN-γ Release Assay

This protocol assesses the functional restoration of primary human T cell effector function by measuring the secretion of interferon-gamma (IFN-γ).

Principle: Human peripheral blood mononuclear cells (PBMCs), containing T cells, are co-cultured with a cancer cell line that expresses PD-L1. The cancer cells will suppress T cell activation and cytokine production. In the presence of an effective PD-1/PD-L1 inhibitor like 8-Bromo-[1][2]triazolo[4,3-a]pyridine, this suppression is reversed, leading to an increase in IFN-γ secretion by the activated T cells.

Materials:

  • 8-Bromo-[1][2]triazolo[4,3-a]pyridine

  • Human PD-L1 positive cancer cell line (e.g., Hep3B/OS-8/hPD-L1)

  • Human PBMCs isolated from healthy donors

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or beads)

  • Cell culture medium (RPMI-1640 with 10% FBS and IL-2)

  • 96-well cell culture plates

  • Human IFN-γ ELISA kit

Workflow Diagram:

IFNy_Workflowcluster_prepPreparationcluster_cocultureCo-culturecluster_readoutReadout & AnalysisAIsolate and activatehuman PBMCsDAdd compound andactivated PBMCs tocancer cellsA->DBSeed PD-L1+cancer cellsB->DCPrepare compounddilutionsC->DEIncubate for 72 hoursD->EFCollect supernatantE->FGPerform IFN-γ ELISAF->GHAnalyze IFN-γconcentrationG->H

Caption: Workflow for the T-cell co-culture and IFN-γ release assay.

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Activate PBMCs with anti-CD3/anti-CD28 beads or soluble antibodies for 48-72 hours.

    • Seed the PD-L1 positive cancer cells in a 96-well plate and allow them to adhere overnight.

  • Co-culture Setup:

    • Remove the medium from the cancer cells.

    • Add fresh medium containing serial dilutions of 8-Bromo-[1][2]triazolo[4,3-a]pyridine.

    • Add the pre-activated PBMCs to the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

  • Incubation: Co-culture the cells for 72 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • IFN-γ Quantification: Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the concentration of IFN-γ against the log of the compound concentration to visualize the dose-dependent restoration of T cell effector function.

PD-1/PD-L1 Signaling Pathway

PD1_Signalingcluster_cellscluster_tcellT CellTCRTCRCD28CD28ActivationT Cell Activation(Proliferation, Cytokine Release)TCR->ActivationPD1PD-1CD28->ActivationPD1->ActivationInhibitionMHCMHCMHC->TCRSignal 1CD80_86CD80/86CD80_86->CD28Signal 2(Co-stimulation)PDL1PD-L1PDL1->PD1Inhibitory SignalInhibitor8-Bromo-triazolo[4,3-A]pyridineInhibitor->PDL1Blocks Interaction

Caption: The PD-1/PD-L1 signaling pathway and the mechanism of inhibition.

In Vitro Assay Protocols for 8-Bromo-triazolo[4,3-a]pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The compound 8-Bromo-[1][2]triazolo[4,3-a]pyridine and its derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery.[3][4] This scaffold has been identified as a key component in molecules targeting a range of biological pathways implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases.[4][5][6][7] Derivatives of the triazolopyridine core have been shown to inhibit enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), modulate the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor, and act as inhibitors of Bromodomain-containing protein 4 (BRD4).[1][5][8]

This guide provides a comprehensive overview of in vitro assays to characterize the biological activity of 8-Bromo-triazolo[4,3-a]pyridine and its analogs. The protocols are designed for researchers, scientists, and drug development professionals to enable a systematic evaluation of this compound class, from initial screening to mechanism of action studies.

Section 1: Initial Cytotoxicity and Viability Screening: The MTT Assay

A foundational step in the evaluation of any new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method to assess these parameters.[2] It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2]

Rationale for Experimental Choices

The choice of cell line is critical and should be guided by the therapeutic area of interest. For instance, if investigating anticancer properties, cell lines with known dysregulation in pathways targeted by triazolopyridine derivatives (e.g., Hedgehog or BRD4-dependent cancers) would be appropriate. A serum-free media wash before adding the MTT reagent is recommended to minimize interference from serum components.[2] The solubilization step is crucial for accurate absorbance readings, and an overnight incubation with the solubilization solution can ensure complete dissolution of the formazan crystals.[1]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate adherence Allow cells to adhere overnight cell_seeding->adherence compound_addition Add serial dilutions of 8-Bromo-triazolo[4,3-a]pyridine adherence->compound_addition incubation Incubate for desired time (e.g., 24-72h) compound_addition->incubation mtt_reagent Add MTT solution to each well incubation->mtt_reagent formazan_formation Incubate for 4 hours (formazan formation) mtt_reagent->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization overnight_incubation Incubate overnight solubilization->overnight_incubation absorbance_reading Read absorbance at 570 nm overnight_incubation->absorbance_reading ic50_calculation Calculate IC50 value absorbance_reading->ic50_calculation

Caption: Workflow of the MTT assay for cytotoxicity screening.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 8-Bromo-triazolo[4,3-a]pyridine in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell doubling time and the expected mechanism of action of the compound.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Section 2: Target-Based Assay: IDO1 Enzyme Inhibition

Derivatives of the[1][2]triazolo[4,3-a]pyridine scaffold have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[9] IDO1 is a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.[9]

Rationale for Experimental Choices

A common method to assess IDO1 inhibition is to measure the production of kynurenine, the downstream product of IDO1-mediated tryptophan catabolism, using high-performance liquid chromatography (HPLC).[9] Cellular assays using cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ), such as SK-OV-3 ovarian cancer cells, provide a physiologically relevant system to test inhibitor potency.[9] Protein precipitation from the cell culture supernatant is a necessary step to prevent interference with the HPLC analysis.[9]

Experimental Workflow: IDO1 Inhibition Assay

IDO1_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cell_seeding Seed SK-OV-3 cells in a 96-well plate ido1_induction Induce IDO1 expression with IFN-γ cell_seeding->ido1_induction inhibitor_addition Add serial dilutions of 8-Bromo-triazolo[4,3-a]pyridine ido1_induction->inhibitor_addition incubation Incubate for 24-48 hours inhibitor_addition->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection protein_precipitation Precipitate proteins with TCA supernatant_collection->protein_precipitation hydrolysis Hydrolyze N-formylkynurenine protein_precipitation->hydrolysis centrifugation Centrifuge and collect supernatant hydrolysis->centrifugation hplc_analysis Quantify kynurenine by HPLC-UV centrifugation->hplc_analysis ic50_calculation Calculate IC50 value hplc_analysis->ic50_calculation

Caption: Workflow for the HPLC-based IDO1 inhibition assay.

Detailed Protocol: IDO1 Inhibition Assay
  • Cell Culture and IDO1 Induction: Seed SK-OV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[9] To induce IDO1 expression, treat the cells with 100 ng/mL of IFN-γ for 24 hours.[9]

  • Inhibitor Treatment: Following IDO1 induction, replace the medium with fresh medium containing serial dilutions of 8-Bromo-triazolo[4,3-a]pyridine. Include a vehicle control (DMSO) and a positive control (no inhibitor).[9]

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.[9]

  • Sample Preparation:

    • Collect the cell culture supernatant from each well.[9]

    • Add trichloroacetic acid (TCA) to a final concentration of 10% (w/v) to precipitate proteins.[9]

    • Incubate the samples at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]

    • Centrifuge the samples at 14,000 x g for 10 minutes.[9]

    • Transfer the clear supernatant to HPLC vials.[9]

  • HPLC Analysis:

    • Analyze the samples using a C18 reverse-phase HPLC column.

    • Use a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detect kynurenine by UV absorbance at 360 nm.

  • Data Analysis:

    • Quantify the kynurenine concentration in each sample by comparing the peak area to a standard curve of known kynurenine concentrations.[9]

    • Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control.[9]

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Section 3: Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

Confirming that a compound directly binds to its intended target within a cellular context is a crucial step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[10] It is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[10]

Rationale for Experimental Choices

CETSA is advantageous as it allows for the assessment of target engagement in intact cells, providing a more physiologically relevant environment.[10] The choice of temperature range for the heat shock is critical and needs to be optimized for the specific target protein to observe a clear denaturation curve. Western blotting is a common method for detecting the amount of soluble protein remaining after the heat treatment.[2]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Preparation and Treatment cluster_heating Heat Shock cluster_lysis Cell Lysis and Protein Extraction cluster_analysis Western Blot Analysis cell_culture Culture cells to high confluency compound_treatment Treat cells with compound or vehicle cell_culture->compound_treatment aliquot Aliquot cell suspension compound_treatment->aliquot heat_treatment Heat aliquots at different temperatures aliquot->heat_treatment lysis Lyse cells (e.g., freeze-thaw) heat_treatment->lysis centrifugation Centrifuge to pellet aggregated proteins lysis->centrifugation supernatant_collection Collect supernatant (soluble proteins) centrifugation->supernatant_collection western_blot Analyze soluble protein by Western blot supernatant_collection->western_blot quantification Quantify band intensities western_blot->quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells with either the test compound (e.g., 8-Bromo-triazolo[4,3-a]pyridine) at a desired concentration or a vehicle control for a specified time.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the target protein of interest.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the band intensity against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[10]

Section 4: Downstream Signaling Analysis: Western Blotting

To understand the functional consequences of target engagement, it is essential to investigate the downstream signaling pathways. Western blotting is a powerful technique to analyze changes in the expression and phosphorylation status of key signaling proteins.[11]

Rationale for Experimental Choices

The selection of antibodies for Western blotting should be based on the known or hypothesized mechanism of action of the compound. For example, if 8-Bromo-triazolo[4,3-a]pyridine is being investigated as a BRD4 inhibitor, one would probe for changes in the expression of BRD4 target genes like c-Myc.[1] If it is being explored as a Hedgehog pathway inhibitor, one would look at the levels of Gli1, a key transcription factor in this pathway.[11] Serum starvation of cells before treatment can help reduce basal signaling activity, making it easier to detect compound-induced changes.[11]

Experimental Workflow: Western Blotting

WesternBlot_Workflow cluster_prep Cell Culture and Treatment cluster_lysis Protein Extraction cluster_electrophoresis Gel Electrophoresis and Transfer cluster_immunodetection Immunodetection cell_culture Culture and serum-starve cells compound_treatment Treat with compound for desired time cell_culture->compound_treatment cell_lysis Lyse cells in RIPA buffer compound_treatment->cell_lysis protein_quantification Quantify protein concentration cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block the membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection

Caption: Workflow for Western blot analysis of signaling pathways.

Detailed Protocol: Western Blotting
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary. Treat the cells with 8-Bromo-triazolo[4,3-a]pyridine at various concentrations and for different time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with an ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.[11]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.

Data Summary Table

Assay TypePurposeKey Parameters MeasuredExpected Outcome for an Active Compound
MTT Assay Assess cytotoxicity and anti-proliferative effectsCell viability, IC50 valueDose-dependent decrease in cell viability
IDO1 Inhibition Assay Determine inhibition of IDO1 enzyme activityKynurenine concentration, IC50 valueDose-dependent decrease in kynurenine production
Cellular Thermal Shift Assay (CETSA) Verify direct target engagement in cellsThermal stability of the target proteinIncreased thermal stability of the target protein
Western Blotting Analyze downstream signaling effectsExpression and phosphorylation of key proteinsModulation of downstream signaling pathways

Conclusion

The protocols outlined in this guide provide a robust framework for the in vitro characterization of 8-Bromo-triazolo[4,3-a]pyridine and its analogs. By systematically progressing from broad cytotoxicity screening to specific target-based assays, target engagement verification, and downstream signaling analysis, researchers can gain a comprehensive understanding of the compound's biological activity and mechanism of action. This structured approach is essential for advancing promising compounds through the drug discovery pipeline.

References

Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of 8-Bromo-triazolo[4,3-a]pyridine

Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

Abstract & Core Objective

8-Bromo-[1][2]triazolo[4,3-a]pyridine is a pivotal heterocyclic scaffold in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of novel therapeutics.[1][3][4] The bromine atom at the 8-position provides a reactive handle for cross-coupling reactions, enabling extensive structural diversification.[1] This application note provides a comprehensive, multi-technique guide for the analytical characterization of this compound. We move beyond mere procedural lists to explain the causal reasoning behind methodological choices, ensuring robust and reproducible results. The protocols herein are designed to establish identity, purity, and structural integrity, forming a self-validating analytical workflow essential for drug discovery and development pipelines.

Physicochemical Data Summary

A foundational understanding begins with the compound's basic properties.

PropertyValueSource
IUPAC Name 8-bromo-[1][2]triazolo[4,3-a]pyridinePubChem[2]
Molecular Formula C₆H₄BrN₃PubChem[2]
Molecular Weight 198.02 g/mol PubChem[2]
Monoisotopic Mass 196.95886 DaPubChem[2]
CAS Number 1126824-74-5BOC Sciences[]
Appearance Solid (form may vary)Sigma-Aldrich[6]

The Integrated Analytical Workflow: A Holistic Approach

No single analytical technique is sufficient for the complete characterization of a novel or synthesized compound. A robust analysis relies on the orthogonal and complementary nature of multiple methods. This guide details four critical techniques: High-Performance Liquid Chromatography (HPLC) for purity, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Single Crystal X-ray Diffraction for unambiguous stereochemical confirmation.

Gcluster_0Characterization FunnelStartSynthesized Compound(8-Bromo-triazolo[4,3-a]pyridine)HPLCHPLC Analysis(Purity & Quantification)Start->HPLCInitial ScreeningMSMass Spectrometry(Molecular Weight & Formula)Start->MSInitial ScreeningNMRNMR Spectroscopy(Structural Connectivity)Start->NMRInitial ScreeningReportComprehensive Report(Identity, Purity, Structure)HPLC->ReportData IntegrationMS->ReportData IntegrationXRayX-Ray Crystallography(Definitive 3D Structure)NMR->XRayRequires Structural ConfirmationNMR->ReportData IntegrationXRay->ReportData Integration

Figure 1: Integrated workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Expertise & Causality: HPLC is the workhorse for determining the purity of small molecules. For a heterocyclic compound like 8-Bromo-triazolo[4,3-a]pyridine, a reverse-phase (RP) method using a C18 column is the logical starting point. The nonpolar stationary phase effectively retains the moderately polar analyte, while a gradient elution with an organic modifier (acetonitrile) ensures that impurities with different polarities are resolved from the main peak. The addition of an acid modifier like formic acid to the mobile phase is crucial; it protonates the nitrogen atoms in the pyridine and triazole rings, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

Protocol 3.1: Reverse-Phase HPLC Method
  • Instrumentation & Consumables:

    • HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile:Water.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 8-Bromo-triazolo[4,3-a]pyridine.

    • Dissolve in 10 mL of Sample Diluent to create a 0.1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, balancing speed and resolution.
Column Temp. 30 °CEnsures run-to-run reproducibility by controlling retention time.
Injection Vol. 10 µLA typical volume to avoid column overloading.
Detection UV at 254 nmAromatic systems exhibit strong absorbance at this wavelength.
Run Time 20 minutesSufficient to elute the main peak and any late-eluting impurities.
  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Mass Spectrometry (MS): Identity and Formula Confirmation

Expertise & Causality: MS provides the molecular weight of the analyte, serving as a primary confirmation of its identity. For this compound, MS is particularly powerful due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. Therefore, any singly-charged ion containing one bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by ~2 m/z units, with nearly equal intensity.[1] Observing this signature is a definitive confirmation of the presence of bromine. Electrospray Ionization (ESI) in positive mode is ideal as the basic nitrogen atoms are easily protonated to form [M+H]⁺ ions.

Protocol 4.1: LC-MS Analysis
  • Instrumentation:

    • Couple the HPLC system from Protocol 3.1 to a mass spectrometer (e.g., single quadrupole or TOF).

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Parameters:

ParameterSettingRationale
Ionization Mode ESI PositiveEfficiently ionizes the basic nitrogen atoms in the heterocycle.
Scan Range 100 - 500 m/zCovers the expected molecular ion and potential fragments.
Capillary Voltage 3.5 kVOptimizes the formation and transmission of ions.
Drying Gas Temp. 300 °CFacilitates desolvation of the ions entering the mass analyzer.
  • Expected Results:

Ion SpeciesCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M+H]⁺ 197.9668199.9648~1:1
[M+Na]⁺ 219.9488221.9467~1:1
  • Data Analysis:

    • Extract the mass spectrum corresponding to the main HPLC peak.

    • Verify the presence of the [M+H]⁺ isotopic doublet at the expected m/z values and in the correct ratio.

    • High-resolution mass spectrometry (HRMS), if available, can confirm the elemental composition to within a few ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Expertise & Causality: While MS confirms the molecular formula, NMR spectroscopy reveals the precise arrangement and connectivity of atoms. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by identifying the number of unique carbon environments. For 8-Bromo-triazolo[4,3-a]pyridine, the key is to correctly assign the signals for the four aromatic protons. DMSO-d₆ is a suitable solvent as it readily dissolves the compound and its residual water peak does not obscure the aromatic region.[1]

Gcluster_0NMR Sample PreparationCompoundWeigh ~5-10 mg of CompoundSolventAdd ~0.7 mL ofDeuterated Solvent (e.g., DMSO-d6)Compound->SolventVortexVortex to DissolveSolvent->VortexTransferTransfer to NMR TubeVortex->TransferAcquireAcquire Spectra (1H, 13C)Transfer->Acquire

Figure 2: Workflow for NMR sample preparation.

Protocol 5.1: ¹H and ¹³C NMR Spectroscopy
  • Instrumentation & Consumables:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • 5 mm NMR tubes.

    • Deuterated Solvent: DMSO-d₆.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆ in a clean vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

  • Expected Spectral Features:

    • ¹H NMR (DMSO-d₆, 400 MHz): Expect four distinct signals in the aromatic region (typically ~7.0-9.5 ppm). The specific chemical shifts and coupling patterns will confirm the substitution pattern on the pyridine ring.

    • ¹³C NMR: Expect six signals corresponding to the six unique carbon atoms in the molecule. The carbon attached to the bromine will be shifted to a characteristic field.

Proton Assignment (Hypothetical)Expected Chemical Shift Range (ppm)Expected Multiplicity
H on Triazole Ring> 9.0Singlet (s)
H's on Pyridine Ring7.0 - 8.5Doublets (d), Triplets (t)

Single Crystal X-ray Diffraction: Unambiguous Structure Confirmation

Expertise & Causality: X-ray crystallography is the gold standard for structural determination. It provides an unequivocal 3D map of the electron density in a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions.[7] While other techniques provide strong evidence, crystallography provides definitive proof of structure. The primary challenge is growing a high-quality single crystal, which often requires screening various solvents and crystallization conditions. A documented method for this compound involves recrystallization from a hot aqueous solution.[1]

Protocol 6.1: Crystal Growth and Data Collection
  • Crystal Growth (Method reported in literature[1]):

    • Dissolve the compound in a minimal amount of hot water, potentially with a co-solvent if needed.

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • Further slow cooling (e.g., in a refrigerator) or slow evaporation of the solvent may promote crystal growth over several days.

  • Data Collection and Structure Solution:

    • Select a suitable single crystal and mount it on a goniometer.

    • Collect diffraction data on an X-ray diffractometer, typically using Mo Kα radiation.[7]

    • Process the diffraction data and solve the structure using specialized software (e.g., SHELX).[7]

  • Key Crystallographic Data (as reported by Benchchem[1]):

ParameterValue
Crystal System Monoclinic
Space Group P 2₁/c
a 14.3213(11) Å
b 6.9452(4) Å
c 12.6860(8) Å
β 100.265(6)°
Volume (V) 1241.62(14) ų

Conclusion

The analytical characterization of 8-Bromo-[1][2]triazolo[4,3-a]pyridine requires a synergistic application of chromatographic and spectroscopic techniques. By following the detailed protocols and understanding the scientific rationale presented in this note, researchers can confidently establish the identity, purity, and structure of their material. This robust analytical package is indispensable for ensuring the quality of intermediates used in drug discovery and for building a reliable foundation for subsequent synthetic transformations.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-triazolo[4,3-a]pyridine

Technical Support Center: Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

Welcome to the technical support center for the synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Triazolopyridines are a privileged structure in medicinal chemistry, found in drugs like the antidepressant Trazodone and the JAK inhibitor Filgotinib.[3] The 8-bromo derivative serves as a versatile intermediate, primed for further functionalization through cross-coupling reactions, making it a valuable building block in drug discovery programs.[4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: General Synthesis Overview

The most common and reliable route to 8-Bromo-[1][2]triazolo[4,3-a]pyridine involves a two-step sequence starting from 2-chloro-3-bromopyridine. The process consists of a nucleophilic aromatic substitution with hydrazine followed by a dehydrative cyclization.

Overall Synthetic Workflow

The synthesis proceeds via the formation of a key hydrazinopyridine intermediate, which is then cyclized to form the fused bicyclic system.

Synthesis_WorkflowSM2-Chloro-3-bromopyridineINT2-Hydrazino-3-bromopyridine(Intermediate)SM->INTStep 1: Hydrazinolysis(e.g., Hydrazine hydrate)PROD8-Bromo-[1,2,4]triazolo[4,3-a]pyridine(Final Product)INT->PRODStep 2: Cyclization(e.g., Formic acid, Triethyl orthoformate)

Caption: General two-step synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyridine.

The cyclization step is critical as it establishes the triazole ring. This is typically achieved by reacting the hydrazino intermediate with a one-carbon electrophile, such as formic acid or an orthoformate, which serves as the source for the final carbon atom of the triazole ring.[5]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I am seeing very low yield or no formation of my final product, 8-Bromo-[1][2]triazolo[4,3-a]pyridine. What could be the cause?

Answer:

This is a common issue that can stem from problems in either the hydrazinolysis or the cyclization step. Let's break down the potential causes and solutions.

  • Probable Cause 1: Inefficient Hydrazinolysis (Step 1). The initial displacement of the chloride from 2-chloro-3-bromopyridine is the foundation of the synthesis. If this step fails, no downstream product can be formed.

    • Causality: The 2-chloro position on the pyridine ring is activated towards nucleophilic attack. However, the reaction can be sluggish if the temperature is too low or if the hydrazine is of poor quality (e.g., partially oxidized or containing excess water).

    • Recommended Solution:

      • Verify Reagent Quality: Use fresh, high-purity hydrazine hydrate.

      • Optimize Reaction Temperature: Ensure the reaction is heated sufficiently, typically in a solvent like ethanol or n-butanol, to drive the substitution to completion. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.

      • Isolate the Intermediate: For troubleshooting, it is highly recommended to isolate and characterize the 2-hydrazino-3-bromopyridine intermediate. This confirms the success of the first step before proceeding.

  • Probable Cause 2: Failed or Incomplete Cyclization (Step 2). The dehydrative cyclization is often the most challenging step.

    • Causality: This reaction requires the removal of water to drive the equilibrium towards the fused bicyclic product. Insufficiently acidic conditions or inadequate water removal will stall the reaction. Harsh conditions, such as excessively high temperatures or prolonged reaction times in strong acid, can lead to decomposition.[6]

    • Recommended Solution:

      • Choice of Cyclizing Agent: Formic acid is a common and effective reagent, serving as both the C1 source and an acidic catalyst. Refluxing in formic acid is a standard procedure. Alternatively, using triethyl orthoformate with a catalytic amount of acid (e.g., p-TsOH) can be effective, as the alcohol byproduct is more easily removed.

      • Water Removal: When using formic acid, refluxing is usually sufficient. If using other reagents, employing a Dean-Stark trap can be beneficial to physically remove water and drive the reaction forward.

      • Microwave Synthesis: Consider using microwave irradiation for the cyclization step. This technique can significantly reduce reaction times and often improves yields by providing rapid, uniform heating.[7]

  • Probable Cause 3: Product Decomposition. The triazolopyridine ring system can be susceptible to ring-opening under certain harsh conditions, particularly strong acids at high temperatures for extended periods.[2]

    • Causality: The triazole ring can be cleaved, leading to the formation of substituted aminopyridines, which would not be detected as the desired product.

    • Recommended Solution: Monitor the reaction closely. Once TLC or LC-MS indicates the consumption of the intermediate, proceed with the workup immediately. Avoid unnecessarily long reflux times.

Troubleshooting Logic Diagram

Troubleshooting_YieldStartLow or No Final Product YieldCheck_IntIs the 2-hydrazino-3-bromopyridineintermediate formed? (Check TLC/LCMS)Start->Check_IntStep1_FailProblem in Step 1:HydrazinolysisCheck_Int->Step1_FailNoStep2_FailProblem in Step 2:Cyclization/DecompositionCheck_Int->Step2_FailYesSolve_Step1Solution:1. Use fresh hydrazine hydrate.2. Increase reaction temperature.3. Check starting material purity.Step1_Fail->Solve_Step1Solve_Step2Solution:1. Use stronger cyclizing agent (e.g., refluxing formic acid).2. Ensure water removal (Dean-Stark).3. Optimize temperature and time.4. Consider microwave synthesis.Step2_Fail->Solve_Step2

Caption: Decision tree for troubleshooting low product yield.

Question 2: My spectral data (NMR/MS) suggests I have a product, but it doesn't match the reference for 8-Bromo-[1][2]triazolo[4,3-a]pyridine. Could I have formed an isomer?

Answer:

Yes, the formation of the regioisomeric 8-Bromo-[1][2]triazolo[1,5-a]pyridine is a known and significant side reaction in this type of synthesis.

  • Probable Cause: Ambident Nucleophilicity of the Hydrazine Intermediate. The 2-hydrazinopyridine intermediate possesses two nitrogen atoms that can participate in the cyclization. The desired [4,3-a] isomer is formed via attack of the pyridine ring nitrogen, while the undesired [1,5-a] isomer results from the attack of the exocyclic amino nitrogen.

    • Causality: The reaction pathway is highly dependent on the reaction conditions and the nature of the cyclizing agent. Some conditions can favor one pathway over the other. The [1,5-a] isomer is often more thermodynamically stable, and its formation can be promoted under certain conditions.

    • Recommended Solution:

      • Control the Cyclization Conditions: The formation of the desired [4,3-a] isomer is generally favored by using methods that proceed through an N-acyl intermediate followed by dehydrative cyclization. Refluxing in formic acid or using triethyl orthoformate typically favors the desired isomer.[4]

      • Avoid Oxidative Conditions: Some syntheses of related triazolopyridines use oxidative cyclization methods, which can lead to different isomeric outcomes.[8] Stick to dehydrative condensation methods for this specific target.

      • Careful Characterization: Distinguishing between the isomers is crucial.

        • ¹H NMR: The chemical shifts of the protons on the pyridine and triazole rings will be distinctly different. The proton on the triazole ring of the [4,3-a] isomer often appears at a different chemical shift compared to the corresponding proton in the [1,5-a] system.

        • NOE Spectroscopy: A Nuclear Overhauser Effect (NOE) experiment can be definitive. For the [4,3-a] isomer, irradiation of the triazole proton should show an NOE to the proton at the 5-position of the pyridine ring.

        • Reference Comparison: Compare your data carefully with literature values for both isomers if available.

Isomer Formation Pathways

Isomer_Formationcluster_mainCyclization of 2-Hydrazino-3-bromopyridinecluster_43aPathway A (Desired)cluster_15aPathway B (Side Product)IntermediateIntermediateN_ringPyridine Ring Nitrogen(Nucleophile)Intermediate->N_ringN_exoExocyclic Amino Nitrogen(Nucleophile)Intermediate->N_exoProduct_43aThis compoundN_ring->Product_43aDehydrativeCondensationProduct_15a8-Bromo-[1,2,4]triazolo[1,5-a]pyridineN_exo->Product_15aRearrangement/Condensation

Caption: Competing pathways leading to [4,3-a] and [1,5-a] isomers.

Question 3: My reaction seems to work, but I'm struggling with the purification. The crude product is a dark oil/solid and column chromatography is giving poor separation.

Answer:

Purification challenges with heterocyclic compounds are common, often due to baseline impurities or product instability on silica gel.

  • Probable Cause 1: Formation of Polymeric/Baseline Impurities. Heating nitrogen-rich heterocyclic compounds, especially in acid, can generate colored, high-molecular-weight byproducts that are difficult to separate.

    • Causality: These "tars" are often highly polar and either stick irreversibly to the silica gel or streak throughout the column, contaminating all fractions.

    • Recommended Solution:

      • Aqueous Workup: Before attempting chromatography, perform a thorough aqueous workup. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. This will often cause some polymeric material to precipitate or move into the aqueous layer. Follow with a brine wash and dry the organic layer.

      • Trituration/Recrystallization: This is often the best method for initial purification. After the aqueous workup and removal of the solvent, attempt to triturate the crude solid with a solvent in which the product is sparingly soluble but the impurities are more soluble (e.g., diethyl ether, hexanes, or a cold mixture of ethyl acetate/hexanes). If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane) can yield highly pure material.

  • Probable Cause 2: Product Adsorption or Decomposition on Silica Gel. The nitrogen atoms in the triazolopyridine system are basic and can interact strongly with the acidic surface of standard silica gel.

    • Causality: This strong interaction can lead to significant tailing/streaking on the column, making separation impossible. In some cases, the acidic silica can even catalyze the decomposition of the product.

    • Recommended Solution:

      • Deactivate the Silica: If column chromatography is necessary, consider using silica gel that has been pre-treated with a base. This can be done by preparing the column slurry with an eluent containing a small amount (0.5-1%) of triethylamine or ammonia (in methanol). This neutralizes the acidic sites on the silica, improving the chromatography of basic compounds.

      • Alternative Stationary Phases: Consider using neutral alumina instead of silica gel for the chromatography.

      • Optimize Eluent System: Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. A common system for this type of compound is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[9]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the cyclization step? A1: The three most critical parameters are temperature, reaction time, and water removal . The temperature must be high enough to overcome the activation energy for cyclization but not so high as to cause decomposition. The reaction should be monitored and stopped once the starting material is consumed to prevent byproduct formation. Efficient removal of water (either by the dehydrating nature of the reagent like formic acid or by physical means like a Dean-Stark trap) is essential to drive the equilibrium towards the product.

Q2: What are the key safety precautions when running this synthesis? A2: The primary hazard is hydrazine hydrate . It is highly toxic, corrosive, and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a hydrazine spill kit available. The other reagents (solvents, acids) should be handled with standard laboratory precautions.

Q3: Are there alternative methods to synthesize this compound? A3: While the hydrazinolysis-cyclization route is the most direct, other methods for forming the triazolopyridine core exist. These include palladium-catalyzed additions of hydrazides to 2-chloropyridines or iodine-mediated oxidative C-N bond formations.[5][10] However, for this specific 8-bromo substrate, the described two-step method from 2-chloro-3-bromopyridine remains one of the most practical and widely used approaches.

Section 4: Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of 2-Hydrazino-3-bromopyridine
  • To a solution of 2-chloro-3-bromopyridine (1.0 eq) in ethanol (5-10 mL per gram of starting material), add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or purified further if necessary.

Step 2: Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine
  • To the crude 2-hydrazino-3-bromopyridine (1.0 eq), add formic acid (10-20 eq by volume).

  • Heat the mixture to reflux (approx. 100-110 °C) and monitor by TLC or LC-MS until the intermediate is consumed (typically 3-6 hours).

  • Cool the reaction mixture to room temperature and carefully pour it over ice.

  • Basify the mixture to pH ~8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Table 1: Comparison of Typical Cyclization Conditions
Reagent SystemTemperatureTypical TimeAdvantagesDisadvantages
Formic AcidReflux (~105 °C)3-6 hSimple, inexpensive, acts as solvent and catalyst.Can be corrosive; requires careful neutralization.
Triethyl Orthoformate / p-TsOHReflux (~120 °C)4-10 hMilder conditions, byproducts are volatile.Slower reaction, requires an additional catalyst.
Microwave (Formic Acid)140-160 °C15-30 minDrastically reduced reaction time, often higher yields.[7]Requires specialized microwave reactor equipment.

Technical Support Center: Optimizing Reaction Yield for 8-Bromo-triazolo[4,3-a]pyridine

Technical Support Center: Optimizing Reaction Yield for 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

Introduction:

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 8-Bromo-[1][2]triazolo[4,3-a]pyridine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry, primarily due to the strategic placement of the bromine atom, which allows for further functionalization through cross-coupling reactions.[2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification, with the goal of optimizing reaction yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyridine. The primary synthetic route discussed is the oxidative cyclization of the corresponding hydrazone precursor, which is a common and often high-yielding method.

Issue 1: Low or No Product Yield

A diminished or complete lack of the desired product is a frequent challenge. The underlying cause can often be traced back to several key factors in the reaction setup and execution.

Possible Causes and Recommended Actions:

  • Poor Quality Starting Materials:

    • Rationale: The purity of the precursor, typically a hydrazone formed from 2-hydrazino-3-bromopyridine, is critical. Impurities can interfere with the cyclization reaction.

    • Solution: Ensure the starting hydrazone is pure. Characterize it by ¹H NMR and melting point before use. If necessary, purify the hydrazone by recrystallization or column chromatography.

  • Ineffective Oxidizing Agent:

    • Rationale: The oxidative cyclization is the key step in forming the triazole ring. If the oxidizing agent is old, has degraded, or is not sufficiently reactive, the reaction will not proceed to completion. N-Chlorosuccinimide (NCS) is a commonly used and effective oxidizing agent for this transformation.

    • Solution: Use a fresh, high-purity batch of NCS. It is advisable to store NCS in a desiccator to prevent hydrolysis.

  • Suboptimal Reaction Temperature:

    • Rationale: The oxidative cyclization with NCS is often exothermic.[3] Running the reaction at too high a temperature can lead to the formation of undesired side products and decomposition of the starting material or product. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

    • Solution: Maintain strict temperature control. The reaction is typically initiated at 0°C (ice bath) with the portion-wise addition of NCS to manage the exotherm. After the addition is complete, the reaction is often allowed to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.

  • Inappropriate Solvent:

    • Rationale: The solvent must be able to dissolve the starting materials and be inert to the reaction conditions.

    • Solution: Dry dimethylformamide (DMF) is a common and effective solvent for this reaction. Ensure the solvent is anhydrous, as water can react with the oxidizing agent and interfere with the reaction.

ParameterRecommended ConditionRationale
Starting Material Purity >95%Impurities can inhibit the reaction or lead to side products.
Oxidizing Agent N-Chlorosuccinimide (NCS)Effective for oxidative cyclization of hydrazones.
Reaction Temperature 0°C to room temperatureControls exotherm and minimizes side reactions.[3]
Solvent Anhydrous DMFGood solubility for reactants and inert under reaction conditions.

Experimental Workflow for Oxidative Cyclization:

Oxidative Cyclization Workflowcluster_prepPreparationcluster_reactionReactioncluster_workupWork-up & PurificationstartDissolve Hydrazonein Dry DMFcoolCool to 0°C(Ice Bath)start->cooladd_ncsAdd NCSPortion-wisecool->add_ncsstir_coldStir at 0°Cadd_ncs->stir_coldwarm_rtWarm toRoom Temperaturestir_cold->warm_rtquenchQuench Reactionwarm_rt->quenchextractExtract Productquench->extractpurifyPurify byChromatographyextract->purifyendCharacterizePure Productpurify->end

Caption: General workflow for the oxidative cyclization synthesis.

Issue 2: Presence of Significant Impurities in the Crude Product

The appearance of multiple spots on a TLC plate of the crude reaction mixture indicates the formation of side products. Identifying and minimizing these impurities is key to achieving high purity of the final product.

Common Impurities and Their Origins:

  • Unreacted Starting Material (Hydrazone):

    • Identification: A spot on the TLC with a different Rf value than the product, corresponding to the starting hydrazone.

    • Cause: Incomplete reaction due to insufficient oxidizing agent, low reaction temperature, or short reaction time.

    • Solution: Increase the equivalents of NCS (e.g., from 1.1 to 1.2 equivalents). Ensure the reaction is allowed to proceed to completion by monitoring with TLC.

  • Formation of the Regioisomeric [1,5-a] Product:

    • Identification: A common challenge in triazolopyridine synthesis is the potential formation of the[1][2]triazolo[1,5-a]pyridine regioisomer.[2] This can be difficult to distinguish from the desired [4,3-a] isomer by TLC alone and often requires NMR or other spectroscopic methods for confirmation.

    • Cause: The cyclization can sometimes proceed through an alternative pathway depending on the specific reaction conditions and the nature of the substituents.

    • Solution: The regioselectivity is often dictated by the synthetic route. The oxidative cyclization of a pre-formed hydrazone generally favors the [4,3-a] isomer. Careful control of reaction conditions is crucial.

  • Hydrolyzed or Decomposed Products:

    • Identification: Baseline material on the TLC or multiple faint spots.

    • Cause: Presence of water in the reaction mixture or excessive heat.

    • Solution: Use anhydrous solvents and reagents. Maintain strict temperature control throughout the reaction.

Troubleshooting Impurities:

Troubleshooting Impuritiescluster_causesPotential Causescluster_solutionsSolutionsproblemProblemPresence of Multiple Spots on TLCcause1Incomplete Reactionproblem->cause1cause2Side Reactionsproblem->cause2cause3Degradationproblem->cause3solution1Increase Oxidant Stoichiometry& Reaction Timecause1->solution1solution2Optimize Temperature& Reagent Additioncause2->solution2solution3Use Anhydrous Conditionscause3->solution3

Caption: A logical approach to diagnosing and resolving impurity issues.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure 8-Bromo-[1][2]triazolo[4,3-a]pyridine can be challenging.

Purification Strategies:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Start with a low polarity eluent and gradually increase the polarity to elute the product.

    • Troubleshooting:

      • Poor Separation: If the product and impurities have similar Rf values, try a different solvent system. Sometimes, adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can improve separation.

      • Product Streaking on the Column: This can be due to the slightly basic nature of the triazolopyridine. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this issue.

  • Recrystallization:

    • Rationale: If the crude product is relatively clean, recrystallization can be a highly effective method for obtaining material of high purity.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen using small amounts of the crude product is recommended. Potential solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Preparative HPLC:

    • Rationale: For very difficult separations or to obtain highly pure material for biological testing, reverse-phase preparative HPLC can be employed.[4]

    • Mobile Phase: A gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid is typically used.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 8-Bromo-[1][2]triazolo[4,3-a]pyridine with high yield?

The oxidative cyclization of the corresponding hydrazone precursor using N-chlorosuccinimide (NCS) in an anhydrous solvent like DMF is a robust and high-yielding method.[3] Careful control of the reaction temperature, starting at 0°C and slowly warming to room temperature, is crucial to minimize side reactions.

Q2: How can I be sure I have synthesized the correct [4,3-a] regioisomer and not the [1,5-a] isomer?

Regioisomer determination is best achieved through spectroscopic methods, primarily 2D NMR techniques.

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons on the pyridine ring and the carbon atoms of the triazole ring. The specific correlation patterns will differ between the two isomers, allowing for unambiguous assignment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This can also provide through-space correlations that help to confirm the structure.

While less definitive, the synthetic route itself is a strong indicator. The cyclization of a 2-hydrazinopyridine derivative typically leads to the[1][2]triazolo[4,3-a]pyridine.[2]

Q3: My purified product is a pale yellow solid, but the literature reports a white solid. Is my product impure?

A pale yellow coloration is not uncommon for this class of compounds and does not necessarily indicate impurity. However, if you have concerns, it is best to verify the purity by multiple analytical methods:

  • ¹H and ¹³C NMR: Check for the presence of any unexpected signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will give you an indication of the purity and confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is a good indicator of high purity.

If impurities are detected, a final purification step, such as recrystallization or preparative HPLC, may be necessary.

Q4: What are the key safety precautions to take when working with the reagents for this synthesis?

  • N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and an irritant. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethylformamide (DMF): DMF is a skin and respiratory irritant and can be absorbed through the skin. Always handle it in a fume hood with appropriate PPE.

  • Hydrazine derivatives: These can be toxic and should be handled with care in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Detailed Experimental Protocol: Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your starting materials.

Step 1: Synthesis of the Hydrazone Precursor

This step assumes the availability of 2-hydrazino-3-bromopyridine. The hydrazone is formed by condensation with an appropriate aldehyde (e.g., formaldehyde or a protected form).

Step 2: Oxidative Cyclization to form 8-Bromo-[1][2]triazolo[4,3-a]pyridine

  • To a solution of the hydrazone precursor (1.0 eq) in anhydrous DMF (5-10 mL per mmol of hydrazone) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0°C in an ice bath.

  • Slowly add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 8-Bromo-[1][2]triazolo[4,3-a]pyridine as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Technical Support Center: Improving the Solubility of 8-Bromo-triazolo[4,3-A]pyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-triazolo[4,3-A]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical troubleshooting strategies for overcoming solubility challenges encountered during biological assays. As a moderately lipophilic, weakly basic heterocyclic compound, 8-Bromo-triazolo[4,3-A]pyridine often requires careful formulation to ensure accurate and reproducible experimental results.

Part 1: Getting Started - The Initial Dissolution Protocol

The first step in any experiment involving a new compound is to prepare a concentrated stock solution. The universally accepted starting point for compounds like 8-Bromo-triazolo[4,3-A]pyridine, which has a predicted XLogP of 1.9, is the use of a polar aprotic solvent.[1][2]

Q1: What is the recommended solvent for creating an initial stock solution of 8-Bromo-triazolo[4,3-A]pyridine?

A1: Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of most poorly soluble organic compounds.[3][4] Its strong solubilizing power allows for the creation of concentrated stocks (e.g., 10-50 mM), which can then be diluted to the final working concentration in your aqueous assay buffer.

Standard Protocol for Preparing a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh out the desired amount of 8-Bromo-triazolo[4,3-A]pyridine (Molecular Weight: 198.02 g/mol ) in a sterile microcentrifuge tube.[1] For 1 mL of a 10 mM stock, you would need 1.98 mg.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.

  • Solubilize: Vortex the solution vigorously. If necessary, gentle warming (to 37°C) or brief sonication can be applied to aid dissolution.[4]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before storage.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

Part 2: Troubleshooting Guide - When Your Compound Crashes Out

The most common challenge researchers face is the precipitation of the compound when the DMSO stock solution is diluted into the aqueous environment of the biological assay.[5][6] This occurs because the solvent polarity changes dramatically, and the aqueous buffer cannot maintain the solubility of the hydrophobic compound.[5]

Workflow for Troubleshooting Compound Precipitation

This workflow provides a systematic approach to addressing solubility issues, starting with the simplest and most common techniques.

Solubility_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Level 1: Basic Optimization cluster_2 Level 2: Buffer & Co-Solvent Modification cluster_3 Level 3: Advanced Formulation cluster_4 Resolution Precipitation Compound Precipitates in Aqueous Assay Buffer Check_DMSO Q2: Is my final DMSO concentration too high or too low? Precipitation->Check_DMSO Check_Conc Q3: Is my final compound concentration too high? Check_DMSO->Check_Conc If DMSO is optimized Resolved Solubility Issue Resolved Check_DMSO->Resolved Success Dilution_Technique Q4: How can I improve my dilution technique? Check_Conc->Dilution_Technique If concentration is optimized Check_Conc->Resolved Success pH_Adjust Q5: Can I use pH to my advantage? Dilution_Technique->pH_Adjust If precipitation persists Dilution_Technique->Resolved Success Co_Solvent Q6: Should I add a co-solvent to my assay buffer? pH_Adjust->Co_Solvent If pH adjustment is insufficient pH_Adjust->Resolved Success Cyclodextrin Q7: When should I consider using cyclodextrins? Co_Solvent->Cyclodextrin For more challenging cases Co_Solvent->Resolved Success Surfactants Q8: What about surfactants or other formulation strategies? Cyclodextrin->Surfactants If encapsulation is needed Cyclodextrin->Resolved Success Surfactants->Resolved Success

Caption: A step-by-step workflow for troubleshooting solubility issues.

Level 1: Basic Optimization

Q2: Is my final DMSO concentration too high or too low?

A2: This is a critical parameter. While a higher DMSO concentration can help solubility, it can also be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations at or below 0.1%.[7][8] It is crucial to perform a DMSO tolerance control experiment for your specific cell line and assay duration.[9][10]

Final DMSO ConcentrationGeneral Cellular ToleranceRecommendation
< 0.1% Generally considered safe for most cell lines, including sensitive and primary cells.[8]Recommended starting point.
0.1% - 0.5% Tolerated by many robust, immortalized cell lines for standard assay durations.[7]Perform a vehicle control to assess toxicity.
> 0.5% Increased risk of cytotoxicity, altered cell function, and off-target effects.[9][11]Avoid if possible; requires rigorous validation.

Q3: Is my final compound concentration too high?

A3: Your desired test concentration may simply exceed the aqueous solubility limit of 8-Bromo-triazolo[4,3-A]pyridine, even with a small amount of DMSO.

  • Action: Perform a serial dilution of your compound in the final assay buffer and visually inspect for the highest concentration that remains clear. This will give you an estimate of its kinetic solubility.[6] Consider lowering the maximum concentration in your dose-response curve.

Q4: How can I improve my dilution technique?

A4: The way you dilute your stock can significantly impact whether the compound stays in solution. Avoid adding a small volume of DMSO stock directly to a large volume of stationary buffer, as this creates localized high concentrations that cause the compound to "crash out".

  • Recommended Dilution Protocol:

    • Pre-warm your aqueous assay buffer to the experimental temperature (e.g., 37°C).[12]

    • While gently vortexing or swirling the buffer, add the DMSO stock solution dropwise or in a stream into the vortex.[12] This promotes rapid mixing and dispersal, preventing localized supersaturation.

    • Use the final solution immediately, as some compounds may precipitate over time.[12]

Level 2: Buffer & Co-Solvent Modification

Q5: Can I use pH to my advantage?

A5: Yes. As a triazolopyridine derivative, 8-Bromo-triazolo[4,3-A]pyridine is expected to be a weak base.[13][14] Weakly basic drugs are more soluble at a lower pH where they can be protonated.[13]

  • Action: Determine if your assay can be performed in a buffer with a slightly acidic pH (e.g., pH 6.0-6.8) instead of the standard physiological pH of 7.4. This can often dramatically increase solubility.[15][16]

  • Causality: At a pH below its pKa, a higher proportion of the compound will exist in its more soluble, ionized (protonated) form.

Q6: Should I add a co-solvent to my assay buffer?

A6: If pH adjustment is not feasible or sufficient, incorporating a water-miscible organic co-solvent can increase the solubilizing capacity of your aqueous buffer.[15][17]

  • Common Co-solvents:

    • Ethanol: Often used up to 5%.

    • Polyethylene Glycol 400 (PEG 400): Can be effective at 5-10%.

    • Propylene Glycol: Another common choice.

  • Experimental Protocol for Co-Solvent Screening:

    • Prepare several versions of your assay buffer, each containing a different co-solvent at a range of concentrations (e.g., 1%, 2%, 5%, 10%).

    • Test the solubility of 8-Bromo-triazolo[4,3-A]pyridine in each co-solvent buffer system.

    • Crucially, run a vehicle control with each co-solvent system to ensure it does not interfere with your assay or harm your cells.

Level 3: Advanced Formulation

Q7: When should I consider using cyclodextrins?

A7: Cyclodextrins should be considered when basic optimization and co-solvents fail to achieve the desired concentration. These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble molecules and increase their apparent water solubility.[18][19]

  • Mechanism: The 8-Bromo-triazolo[4,3-A]pyridine molecule would partition into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous buffer, forming a soluble inclusion complex.[20]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative in pharmaceutical applications due to its high aqueous solubility and low toxicity.[21][22]

  • Protocol: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM). Add your compound (either neat or from a minimal DMSO stock) to this cyclodextrin solution and allow it to equilibrate (with stirring or sonication) to form the inclusion complex before final dilution.

Q8: What about surfactants or other formulation strategies?

A8: For extremely challenging compounds, surfactants like Tween® 80 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that entrap the compound. However, this is more common in in vivo formulations and can be problematic for in vitro assays as surfactants can disrupt cell membranes and interfere with protein function.[18] This approach should be used with caution and requires extensive validation.

Part 3: Frequently Asked Questions (FAQs)

Q: My compound seems to dissolve initially but then precipitates in the incubator over time. What's happening? A: This is likely due to either temperature-dependent solubility or instability. Some compounds are less soluble at 37°C than at room temperature. Alternatively, the compound might be degrading in the complex cell culture medium. Test the stability by incubating the compound in the medium for the duration of your assay and checking for precipitation.

Q: I am observing precipitation even in my DMSO stock solution after a freeze-thaw cycle. Why? A: This can happen if your DMSO has absorbed water from the atmosphere, which reduces its solvating power.[23] It can also occur if the compound concentration is very close to its saturation limit in DMSO. Always use anhydrous DMSO and store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.[3]

Q: Can I use sonication to get my compound into solution? A: Yes, brief sonication can help break up solid aggregates and speed up the dissolution process in the initial stock preparation.[8] However, be cautious as prolonged or high-energy sonication can heat the sample and potentially cause degradation.

References

Navigating the Synthesis of 8-Bromo-triazolo[4,3-A]pyridine: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 8-Bromo-triazolo[4,3-A]pyridine. As a Senior Application Scientist, I understand the complexities and nuances of scaling up heterocyclic syntheses. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the challenges you may encounter during the synthesis of this important scaffold. Triazolopyridines are a critical class of compounds in medicinal chemistry, and mastering their synthesis is key to advancing drug discovery programs.[1]

This document will provide a comprehensive, question-and-answer-based resource to address specific issues, from precursor synthesis to final product purification, ensuring you have the expert support needed for successful and scalable production.

I. Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding the synthesis of 8-Bromo-triazolo[4,3-A]pyridine.

Q1: What is the most common synthetic route for 8-Bromo-[2][3]triazolo[4,3-a]pyridine?

A1: The most prevalent and logical synthetic pathway involves a two-step process:

  • Synthesis of the key intermediate, (3-Bromo-pyridin-2-yl)-hydrazine: This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction of a suitable 2-halopyridine (e.g., 2-chloro-3-bromopyridine or 2,3-dibromopyridine) with hydrazine hydrate.

  • Cyclization to form the triazole ring: The resulting (3-Bromo-pyridin-2-yl)-hydrazine is then cyclized with a one-carbon synthon, such as formic acid or triethyl orthoformate, to yield the final 8-Bromo-[2][3]triazolo[4,3-a]pyridine.

Q2: What are the primary challenges when scaling up this synthesis?

A2: The main hurdles in scaling up this synthesis are:

  • Handling of Hydrazine Hydrate: This reagent is toxic, corrosive, and potentially explosive, especially under heating.[4] The use of a large excess, common in literature procedures, exacerbates these risks and complicates work-up and waste disposal on a larger scale.

  • Controlling Exothermic Reactions: Both the hydrazinolysis and, in some cases, the cyclization steps can be exothermic, posing a significant safety risk if not properly controlled in large reactors.

  • Impurity Profile: Side reactions can lead to a range of impurities that may be difficult to separate from the desired product, impacting yield and purity.

  • Purification of the Final Product: Brominated heterocyclic compounds can be challenging to purify due to their physical properties, sometimes requiring specialized chromatographic techniques.

Q3: Are there alternative, safer reagents to hydrazine hydrate?

A3: While hydrazine hydrate is the most direct reagent for this transformation, its hazardous nature is a significant concern. For large-scale production, exploring alternative strategies that avoid the use of large excesses of hydrazine is highly recommended. This could involve:

  • Process Optimization: Carefully controlling the stoichiometry and reaction conditions (e.g., slow addition of the pyridine to a solution of hydrazine) can minimize the required excess of hydrazine.

  • Alternative Hydrazinylating Agents: While less common for this specific substrate, research into safer hydrazine surrogates is an active area of chemical synthesis.

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters and temperature, potentially allowing for the use of smaller excesses of hazardous reagents in a safer manner.

II. Troubleshooting Guide: From Precursor to Product

This section provides detailed troubleshooting advice for specific issues you may encounter during the synthesis.

Step 1: Synthesis of (3-Bromo-pyridin-2-yl)-hydrazine

The synthesis of this key intermediate is often the most challenging part of the overall process.

Problem 1: Low Yield of (3-Bromo-pyridin-2-yl)-hydrazine

  • Symptom: After the reaction and work-up, the isolated yield of the desired hydrazine is significantly lower than expected.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Troubleshooting: Monitor the reaction closely using TLC or LC-MS to ensure the complete consumption of the starting 2-halopyridine. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.

    • Competitive Side Reactions: The formation of undesired byproducts can consume the starting material. A common side product is the formation of a dimer where two pyridine rings are linked by a hydrazine bridge.

      • Troubleshooting: To minimize dimer formation, it is crucial to maintain a relative excess of hydrazine throughout the reaction. This can be achieved by adding the 2-halopyridine solution slowly to the hydrazine hydrate solution, rather than the other way around.[5]

    • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.

      • Troubleshooting: While ethanol is a common solvent, higher boiling point solvents like n-butanol or diglyme can sometimes improve yields for less reactive substrates. However, higher temperatures also increase the risk of side reactions and decomposition. A careful optimization of the temperature profile is necessary.

    • Product Loss During Work-up: The product may be lost during the extraction or crystallization steps.

      • Troubleshooting: (3-Bromo-pyridin-2-yl)-hydrazine has some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). During crystallization, avoid using an excessive amount of anti-solvent, which can lead to the product remaining in the mother liquor.

Problem 2: Difficulty in Isolating and Purifying (3-Bromo-pyridin-2-yl)-hydrazine

  • Symptom: The crude product is an oil or a sticky solid that is difficult to handle and purify.

  • Potential Causes & Solutions:

    • Presence of Impurities: The crude product may contain unreacted starting materials, hydrazine hydrate, or side products that inhibit crystallization.

      • Troubleshooting: An aqueous work-up is essential to remove excess hydrazine hydrate. Washing the organic layer with brine can help to remove residual water and water-soluble impurities. If the product still fails to crystallize, column chromatography on silica gel may be necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

    • Product Instability: Hydrazine derivatives can be sensitive to air and light.

      • Troubleshooting: Perform the work-up and purification steps as quickly as possible. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark.

Safety Alert: Working with Hydrazine Hydrate

Hydrazine hydrate is a highly toxic and corrosive substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Be aware of its potential for exothermic decomposition, especially when heated or in the presence of catalysts.[3][4] For scale-up, a thorough safety review and risk assessment are mandatory. The addition of a base, such as sodium acetate, has been shown to mitigate the risk of exothermic events in some hydrazine condensation reactions by neutralizing acidic byproducts that can catalyze decomposition.[6][7]

Step 2: Cyclization to 8-Bromo-[2][3][4]triazolo[4,3-a]pyridine

The cyclization of (3-Bromo-pyridin-2-yl)-hydrazine with a one-carbon source is generally a more straightforward step, but challenges can still arise.

Problem 3: Incomplete Cyclization or Low Yield of the Final Product

  • Symptom: The reaction mixture contains a significant amount of the starting hydrazine, or the isolated yield of the triazolopyridine is low.

  • Potential Causes & Solutions:

    • Insufficient Dehydration: The cyclization reaction is a dehydration process. If the reaction conditions are not sufficiently dehydrating, the equilibrium will not favor product formation.

      • Troubleshooting: When using formic acid, ensure it is of high purity and concentration. Refluxing in formic acid is a common procedure. For a milder approach, triethyl orthoformate can be used, often with an acid catalyst like p-toluenesulfonic acid (p-TSA), to drive the reaction by forming ethanol as a byproduct.

    • Formation of an Intermediate Hydrazone: The reaction proceeds through an intermediate N-formylhydrazine or a hydrazone. If this intermediate is stable under the reaction conditions, it may not cyclize efficiently.

      • Troubleshooting: Increasing the reaction temperature or extending the reaction time can often promote the final cyclization step. Monitoring the reaction by LC-MS can help to identify the presence of any stable intermediates.

    • Substrate Decomposition: At high temperatures or under strongly acidic conditions, the starting material or the product may decompose.

      • Troubleshooting: If decomposition is suspected, consider using milder cyclization conditions. For example, oxidative cyclization using reagents like N-chlorosuccinimide (NCS) can be performed at lower temperatures.[8] However, a thorough optimization of the reaction conditions is necessary to avoid over-oxidation or the formation of chlorinated byproducts.

Problem 4: Formation of Isomeric or Other Byproducts

  • Symptom: The crude product contains impurities with similar masses to the desired product, as observed by LC-MS, or the NMR spectrum shows unexpected signals.

  • Potential Causes & Solutions:

    • Isomer Formation: While the formation of the[2][3]triazolo[4,3-a]pyridine isomer is generally favored, other isomeric triazolopyridines are theoretically possible, although less common with this synthetic route.

      • Troubleshooting: Careful characterization of the final product by 2D NMR techniques (e.g., HMBC, NOESY) can confirm the connectivity and regiochemistry of the product.

    • Side Reactions of the Cyclizing Agent: The one-carbon source may undergo side reactions, leading to impurities.

      • Troubleshooting: Ensure the purity of the cyclizing agent. If using triethyl orthoformate, ensure it has not hydrolyzed.

Purification of 8-Bromo-[2][3]triazolo[4,3-a]pyridine

The final product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If column chromatography is required, silica gel is typically used. For challenging separations, alternative stationary phases or techniques like preparative HPLC may be necessary.

III. Experimental Protocols & Data

This section provides representative experimental protocols and data to guide your synthetic efforts.

Protocol 1: Synthesis of (3-Bromo-pyridin-2-yl)-hydrazine

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mol)Volume/Mass
2-Chloro-3-bromopyridine192.45-1.0192.45 g
Hydrazine Hydrate (64%)50.061.035.0243 mL
Ethanol46.070.789-1 L

Procedure:

  • In a well-ventilated fume hood, charge a multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel with hydrazine hydrate (64%, 243 mL, 5.0 mol).

  • Heat the hydrazine hydrate to 80 °C with stirring.

  • Dissolve 2-chloro-3-bromopyridine (192.45 g, 1.0 mol) in ethanol (1 L).

  • Add the ethanolic solution of 2-chloro-3-bromopyridine dropwise to the hot hydrazine hydrate solution over a period of 2-3 hours. Maintain the internal temperature between 80-90 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at 90 °C for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath for 1-2 hours to promote crystallization.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water (2 x 200 mL) to remove excess hydrazine hydrate.

  • Dry the solid under vacuum to afford (3-Bromo-pyridin-2-yl)-hydrazine as a pale yellow solid.

Expected Yield: 75-85%

Protocol 2: Synthesis of 8-Bromo-[2][3][4]triazolo[4,3-a]pyridine

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mol)Volume/Mass
(3-Bromo-pyridin-2-yl)-hydrazine188.03-1.0188.03 g
Triethyl Orthoformate148.200.8913.0498 mL
p-Toluenesulfonic Acid Monohydrate190.22-0.059.51 g

Procedure:

  • Charge a round-bottom flask with (3-Bromo-pyridin-2-yl)-hydrazine (188.03 g, 1.0 mol) and triethyl orthoformate (498 mL, 3.0 mol).

  • Add p-toluenesulfonic acid monohydrate (9.51 g, 0.05 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain at this temperature for 3-5 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to give 8-Bromo-[2][3]triazolo[4,3-a]pyridine as a white to off-white solid.

Expected Yield: 80-90%

IV. Visualizing the Workflow

To aid in understanding the synthetic process and potential troubleshooting points, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Cyclization start 2-Chloro-3-bromopyridine process1 Nucleophilic Aromatic Substitution start->process1 reagent1 Hydrazine Hydrate reagent1->process1 intermediate (3-Bromo-pyridin-2-yl)-hydrazine process1->intermediate trouble1 Low Yield / Impurities process1->trouble1 Potential Issue process2 Dehydrative Cyclization intermediate->process2 reagent2 Triethyl Orthoformate / Formic Acid reagent2->process2 product 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine process2->product trouble2 Incomplete Reaction / Byproducts process2->trouble2 Potential Issue Troubleshooting_Hydrazinolysis issue Low Yield in Hydrazinolysis cause1 Incomplete Reaction issue->cause1 cause2 Dimer Formation issue->cause2 cause3 Product Loss in Work-up issue->cause3 solution1 Monitor by TLC/LC-MS Extend reaction time/temp cautiously cause1->solution1 solution2 Slow addition of halopyridine Maintain excess hydrazine cause2->solution2 solution3 Thorough extraction Optimize crystallization cause3->solution3

References

minimizing impurities in the final product of 8-Bromo-triazolo[4,3-A]pyridine

Technical Support Center: Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine

Welcome to the technical support center for the synthesis and purification of 8-Bromo-[1][2]triazolo[4,3-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important heterocyclic building block. Our goal is to empower you with the scientific understanding and practical knowledge to minimize impurities and achieve high purity of your final product.

I. Troubleshooting Guide: Navigating Common Synthesis and Purification Hurdles

This section addresses specific issues that may arise during the synthesis and purification of 8-Bromo-[1][2]triazolo[4,3-a]pyridine. The typical synthetic route involves the cyclization of a 2-hydrazinyl-3-bromopyridine derivative.[2][3] Impurities can arise from incomplete reactions, side reactions, or the presence of unreacted starting materials.

Question 1: My reaction seems incomplete, and I observe multiple spots on my TLC plate, including one that corresponds to the starting material. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent challenge in heterocyclic cyclization reactions. Several factors can contribute to this issue. Let's break down the potential causes and solutions:

  • Insufficient Reaction Time or Temperature: The cyclization to form the triazole ring requires sufficient thermal energy to overcome the activation barrier. If the reaction time is too short or the temperature is too low, a significant amount of the starting 2-hydrazinyl-3-bromopyridine or an intermediate acylhydrazone may remain.

    • Causality: The intramolecular nucleophilic attack of the pyridine nitrogen onto the carbonyl group of the hydrazide, followed by dehydration, is the key ring-closing step.[3] This process is often the rate-limiting step and is highly dependent on temperature.

    • Troubleshooting Steps:

      • Monitor the reaction closely by TLC: Before stopping the reaction, ensure the starting material spot has been consumed.

      • Gradually increase the reaction temperature: If the reaction is sluggish at a lower temperature, cautiously increase the heat while monitoring for any potential decomposition.

      • Extend the reaction time: Some reactions simply require more time to reach completion. Allow the reaction to proceed for a longer duration, taking aliquots periodically to check the progress by TLC.

  • Inefficient Dehydrating Agent: The final step of the cyclization is a dehydration reaction. If the chosen reagent for this step is not effective, the reaction can stall at the intermediate stage.

    • Causality: Reagents like phosphorus oxychloride (POCl₃) or strong acids are commonly used to facilitate the removal of a water molecule to form the aromatic triazole ring.[4] The efficiency of these reagents can be affected by moisture in the reaction setup.

    • Troubleshooting Steps:

      • Ensure anhydrous conditions: Use freshly distilled solvents and dry all glassware thoroughly before starting the reaction.

      • Consider alternative dehydrating agents: If one agent is not effective, others like polyphosphoric acid (PPA) or even microwave-assisted synthesis in an appropriate solvent can be explored.[2]

Question 2: I've isolated my product, but I suspect it's contaminated with a regioisomer. How can I confirm this and purify my desired 8-Bromo isomer?

Answer:

The formation of regioisomers is a potential complication in the synthesis of substituted triazolopyridines, although for the[1][2]triazolo[4,3-a]pyridine system from 2-hydrazinopyridines, it is generally less common than in other triazole syntheses. However, depending on the specific precursors and reaction conditions, the formation of the isomeric[1][2]triazolo[1,5-a]pyridine could be possible.

  • Causality: The formation of the [4,3-a] isomer is typically favored due to the reaction mechanism involving the initial acylation of the exocyclic nitrogen of the hydrazine followed by intramolecular cyclization. Formation of the [1,5-a] isomer would likely proceed through a different mechanistic pathway.

  • Identification of Regioisomers:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between regioisomers. The chemical shifts and coupling constants of the protons on the pyridine and triazole rings will be distinct for each isomer. A careful analysis of the spectra and comparison with literature data for similar compounds is crucial.

    • LC-MS: Liquid chromatography-mass spectrometry can be used to separate the isomers and confirm they have the same mass-to-charge ratio, which is indicative of isomeric species.

  • Purification Strategy:

    • Column Chromatography: Flash column chromatography is the most effective method for separating regioisomers.[1] Since isomers often have subtle differences in polarity, a careful selection of the eluent system is critical.

      • Protocol: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Monitor the fractions by TLC to identify and isolate the desired isomer. A shallow gradient is often necessary for good separation.[5]

    • Recrystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional recrystallization can be attempted. This is often a trial-and-error process.[6]

Question 3: My final product is off-color (e.g., yellow or brown) even after initial purification. What could be the cause, and how can I decolorize it?

Answer:

The presence of color in the final product often indicates the presence of minor, highly conjugated impurities or degradation products.

  • Causality:

    • Oxidation: The pyridine ring system can be susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air and light, leading to the formation of colored byproducts.

    • Polymerization: Under strongly acidic or high-temperature conditions, starting materials or the product itself can undergo polymerization to form complex, colored tars.

    • Residual Reagents: Some reagents used in the synthesis, or their byproducts, can be colored and difficult to remove completely.

  • Decolorization and Purification Techniques:

    • Activated Charcoal Treatment:

      • Dissolve the impure product in a suitable hot solvent.

      • Add a small amount of activated charcoal (typically 1-5% by weight).

      • Heat the suspension gently for a short period.

      • Filter the hot solution through a pad of celite to remove the charcoal.

      • Allow the filtrate to cool and crystallize.

    • Recrystallization: A carefully chosen recrystallization solvent can effectively leave colored impurities in the mother liquor. Experiment with different solvents or solvent mixtures to find the optimal conditions.[6]

    • Column Chromatography: If the colored impurities have different polarities from the product, column chromatography can be an effective purification method.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in the synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyridine?

A1: The most common impurity is typically the unreacted starting material, 2-hydrazinyl-3-bromopyridine, or the intermediate N'-acyl-N-(3-bromopyridin-2-yl)hydrazide if the cyclization/dehydration step is incomplete. These can usually be identified by TLC as they will have different Rf values from the final product.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method.[7] Spot the reaction mixture alongside the starting material on a silica gel plate. Use a suitable eluent system (e.g., ethyl acetate/hexane mixture) that gives a good separation between the starting material and the product. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. Visualization can be done under UV light (254 nm) and/or by using a potassium permanganate stain.[8]

Q3: What are the recommended solvent systems for column chromatography purification?

A3: The choice of eluent depends on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[9] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective in separating the product from both less polar and more polar impurities. For basic compounds like triazolopyridines, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape and prevent streaking on the column.[9]

Q4: What is a good recrystallization solvent for 8-Bromo-[1][2]triazolo[4,3-a]pyridine?

A4: Finding the ideal recrystallization solvent often requires some experimentation. Good candidates are solvents in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the polar nature of the triazolopyridine ring, solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexane or dichloromethane/hexane could be effective.[6]

Q5: Can I use ¹H NMR to confirm the purity of my final product?

A5: Absolutely. ¹H NMR is an excellent tool for assessing purity. A clean spectrum with sharp peaks corresponding to the protons of 8-Bromo-[1][2]triazolo[4,3-a]pyridine and the absence of signals from starting materials or other impurities is a good indication of high purity. The integration of the peaks should also correspond to the expected proton ratios.

III. Experimental Protocols and Data Presentation

Protocol 1: Column Chromatography for Purification

This protocol provides a general guideline for purifying 8-Bromo-[1][2]triazolo[4,3-a]pyridine using flash column chromatography.

Materials:

  • Crude 8-Bromo-[1][2]triazolo[4,3-a]pyridine

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. A suggested gradient could be from 5% to 30% ethyl acetate in hexane.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified 8-Bromo-[1][2]triazolo[4,3-a]pyridine.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds of moderate polarity.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of a range of impurities with varying polarities.[5]
Additive 0.1-1% Triethylamine (optional)Improves peak shape for basic compounds by neutralizing acidic sites on the silica.[9]
Monitoring TLC with UV (254 nm) and KMnO₄ stainProvides a quick and effective way to track the separation.[7][8]
Protocol 2: Recrystallization

This protocol outlines a general procedure for recrystallization.

Materials:

  • Impure 8-Bromo-[1][2]triazolo[4,3-a]pyridine

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)

  • Erlenmeyer flasks, heating source, filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the impure solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Achieve Saturation: Add small portions of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

IV. Visualization of Key Processes

Synthesis and Potential Impurity Formation

Gcluster_0Reaction Pathwaycluster_1Potential ImpuritiesStarting Material2-Hydrazinyl-3-bromopyridineIntermediateAcylhydrazone IntermediateStarting Material->IntermediateAcylationUnreacted_SMUnreacted Starting MaterialStarting Material->Unreacted_SMIncompleteReactionProduct8-Bromo-[1,2,4]triazolo[4,3-a]pyridineIntermediate->ProductCyclization &DehydrationIncomplete_ReactionIncomplete Cyclization(Acylhydrazone)Intermediate->Incomplete_ReactionStalledDehydrationSide_ProductRegioisomer([1,2,4]triazolo[1,5-a]pyridine)Product->Side_ProductAlternativeCyclization

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting Workflow

Gcluster_0Problem Identificationcluster_1Analysiscluster_2Troubleshooting ActionsProblemLow Purity of8-Bromo-triazolo[4,3-a]pyridineTLC_AnalysisTLC Analysis:Multiple Spots?Problem->TLC_AnalysisNMR_AnalysisNMR Analysis:Unexpected Peaks?Problem->NMR_AnalysisOptimize_ReactionOptimize Reaction Conditions(Temp, Time, Reagents)TLC_Analysis->Optimize_ReactionStarting MaterialPresentColumn_ChromatographyPerform Column ChromatographyTLC_Analysis->Column_ChromatographyMultiple ImpuritySpotsNMR_Analysis->Column_ChromatographyIsomeric ImpuritiesSuspectedRecrystallizationPerform RecrystallizationNMR_Analysis->RecrystallizationMinor ImpuritiesColumn_Chromatography->RecrystallizationFurther PurificationCharcoal_TreatmentActivated Charcoal TreatmentRecrystallization->Charcoal_TreatmentColored Product

Caption: A logical workflow for troubleshooting purity issues.

V. References

  • PubChem. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. National Center for Biotechnology Information. --INVALID-LINK--

  • University of California, Los Angeles. Column chromatography. --INVALID-LINK--

  • MilliporeSigma. Thin Layer Chromatography. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. --INVALID-LINK--

  • ResearchGate. Synthesis of 8-bromo-7-chloro-[1][2]-triazolo[4,3-c]pyrimidines. --INVALID-LINK--

  • National Center for Biotechnology Information. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. --INVALID-LINK--

  • MDPI. Efficient Synthesis and X-ray Structure of[1][2]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). --INVALID-LINK--

  • University of Rochester. Solvents for Recrystallization. --INVALID-LINK--

  • Reddit. Column chromatography - which eluent system?. --INVALID-LINK--

  • National Center for Biotechnology Information. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. --INVALID-LINK--

  • National Center for Biotechnology Information. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][2]triazines. --INVALID-LINK--

  • SciSpace. APPENDIX 3E Column Chromatography. --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis and reactions of[1][2]triazolo[4,3-a]pyridinium-3-aminides and[1][2]triazolo[4,3-a]pyrimidinium-3-aminides: evaluation of the scope and mechanism of a new type of heterocyclic rearrangement. --INVALID-LINK--

  • PubChem. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. --INVALID-LINK--

  • ResearchGate. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. --INVALID-LINK--

  • ResearchGate. Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. --INVALID-LINK--

  • ResearchGate. Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... --INVALID-LINK--

  • BOC Sciences. CAS 1126824-74-5 8-Bromo[1][2]triazolo[4,3-a]pyridine. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. --INVALID-LINK--

  • National Center for Biotechnology Information. Synthesis of ([1][2]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization. --INVALID-LINK--

  • ResearchGate. Intramolecular Cyclization Side Reactions. --INVALID-LINK--

  • digicollections.net. 1.14.3 Column chromatography. --INVALID-LINK--

  • EPFL. TLC Visualization Reagents. --INVALID-LINK--

  • Sigma-Aldrich. 8-Bromo-[1][2]triazolo[1,5-a]pyridine. --INVALID-LINK--

  • CP Lab Safety. 8-bromo-[1][2]triazolo[4, 3-a]pyridine, min 97%, 100 mg. --INVALID-LINK--

  • University of Rochester. Chromatography: How to Run a Flash Column. --INVALID-LINK--

  • Reddit. TLC Visualization/Stain Question. --INVALID-LINK--

  • TLC Stains. --INVALID-LINK--

  • ChemShuttle. 8-bromo[1][2]triazolo[4,3-a]pyridine. --INVALID-LINK--

  • EvitaChem. Buy 3-Bromo-8-chloro-[1][2]triazolo[4,3-a]pyridine (EVT-13289071). --INVALID-LINK--

  • World Journal of Pharmaceutical Research. 13. --INVALID-LINK--

  • Semantic Scholar. Impurity Profile in Bulk Drugs and Pharmaceutical Preparation. --INVALID-LINK--

  • Sigma-Aldrich. 8-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine. --INVALID-LINK--

  • ResearchGate. The Chemistry of the Triazolopyridines: An Update. --INVALID-LINK--

  • PubChemLite. 8-bromo-[1][2]triazolo[4,3-a]pyridine. --INVALID-LINK--

  • Semantic Scholar. Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. --INVALID-LINK--

  • Semantic Scholar. A highly convergent cascade cyclization to cis-hydrindanes with all-carbon quaternary centers and its application in the synthesis of the aglycon of dendronobiloside A. --INVALID-LINK--

  • Sigma-Aldrich. A highly convergent cascade cyclization to cis-hydrindanes with all-carbon quaternary centers and its application in the synthesis of the aglycon of dendronobiloside A. --INVALID-LINK--

refining analytical methods for purity assessment of 8-Bromo-triazolo[4,3-A]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to refining analytical methods for the purity assessment of 8-Bromo-triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this heterocyclic compound. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure your analytical data is accurate, reproducible, and reliable.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds like 8-Bromo-triazolo[4,3-a]pyridine, developing a stability-indicating analytical method is paramount. This guide provides a structured approach, from initial method development to troubleshooting common issues and validating the final procedure according to global regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable primary analytical technique for determining the purity of 8-Bromo-triazolo[4,3-a]pyridine?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended primary method. This technique is highly versatile and separates compounds based on their polarity. Given the aromatic nature of the triazolopyridine core, it exhibits strong UV absorbance, allowing for sensitive detection. Furthermore, HPLC is performed at or near ambient temperature, minimizing the risk of thermal degradation that could occur with techniques like Gas Chromatography (GC).[1]

Q2: Why might Gas Chromatography (GC) be less ideal for this compound?

A2: While GC-MS is a powerful tool for volatile and thermally stable compounds, it poses a potential risk for molecules like 8-Bromo-triazolo[4,3-a]pyridine.[1] The triazolopyridine ring system, while stable, could be susceptible to degradation at the high temperatures required for GC analysis. This can lead to an inaccurate purity profile and the potential misidentification of degradants as process-related impurities. However, GC-MS can be a valuable secondary or complementary technique if the compound's thermal stability is confirmed.[2]

Q3: What are the key considerations when developing an initial HPLC method for this compound?

A3: The primary challenge with pyridine-containing compounds is their basic nature, which can lead to undesirable interactions with silica-based columns. Your initial method development should focus on:

  • Column Selection: Start with a modern, base-deactivated C18 column to minimize peak tailing caused by silanol interactions.

  • Mobile Phase pH Control: The pKa of the triazolopyridine nitrogen atoms will dictate their ionization state. Using a buffered mobile phase (e.g., phosphate or acetate buffer) is essential to maintain a consistent pH and achieve reproducible retention times and symmetric peak shapes.[3] A good starting point is a pH between 3 and 4.

  • Wavelength Selection: Determine the UV λmax (wavelength of maximum absorbance) by running a UV scan of a standard solution. This will ensure the highest sensitivity for both the main compound and any related impurities.

Q4: How can I confirm the identity of the main peak and any observed impurities?

A4: The most definitive method for structural confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS). By coupling your HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the eluting peaks. The molecular weight of 8-Bromo-triazolo[4,3-a]pyridine is approximately 198.02 g/mol .[4][] An LC-MS analysis should show a prominent ion corresponding to [M+H]⁺ at m/z 197.96614.[6] This technique is also invaluable for tentatively identifying unknown impurity peaks by analyzing their mass and fragmentation patterns.

HPLC Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust HPLC purity method.

HPLC_Method_Development cluster_prep Phase 1: Preparation & Initial Screening cluster_optim Phase 2: Optimization cluster_valid Phase 3: Validation A Define Analytical Target Profile (ATP) (e.g., purity, impurity threshold) B Characterize Analyte (UV spectra, solubility, pKa) A->B C Select Column & Initial Conditions (e.g., C18, ACN/H2O gradient) B->C D Screen Gradients & Organic Solvents (Acetonitrile vs. Methanol) C->D Initial Run E Optimize Mobile Phase pH & Buffer (Crucial for peak shape) D->E F Fine-tune Gradient Slope & Flow Rate (Improve resolution) E->F G Forced Degradation Study (Ensure method is stability-indicating) F->G Optimized Method H Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) G->H I Finalize Method & System Suitability Criteria H->I

Caption: A typical workflow for HPLC method development.

Troubleshooting Guide: Common Purity Analysis Issues

This section addresses specific experimental challenges in a Q&A format, providing actionable solutions grounded in chromatographic principles.

Q: My main peak for 8-Bromo-triazolo[4,3-a]pyridine shows significant tailing on a C18 column. What's happening and how do I fix it?

A: This is the most common issue for basic analytes like yours. Peak tailing is primarily caused by secondary interactions between the basic nitrogen atoms on your molecule and acidic, ionized silanol groups (Si-O⁻) on the surface of the silica-based column packing.[3] This creates multiple retention mechanisms, smearing the peak.

Troubleshooting Steps:

  • Lower Mobile Phase pH: At a lower pH (e.g., 2.5-3.5), the silanol groups are protonated (Si-OH) and less active. This is the most effective first step. Ensure your column is stable at this pH.

  • Use a Base-Deactivated Column: Modern columns are often "end-capped" or use high-purity silica with a lower metal content to minimize silanol activity. If you are using an older column, switching to a base-deactivated equivalent can dramatically improve peak shape.

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites, improving symmetry.[3]

  • Add a Competing Base: A small amount of a basic additive, like triethylamine (TEA), can be added to the mobile phase (~0.1%). The TEA will preferentially bind to the active silanol sites, preventing your analyte from interacting with them.

  • Check for Column Voids: If all peaks in the chromatogram are tailing, it could indicate a physical problem with the column, such as a void at the inlet.[3][7] This often happens after pressure spikes. Replacing the column is the solution.

Cause of Peak Tailing Primary Solution Secondary Actions
Silanol Interactions Lower mobile phase pH (2.5-3.5).Use a base-deactivated column; increase buffer strength.
Column Overload Dilute the sample and inject a smaller volume.Use a column with a larger internal diameter or higher capacity.[3]
Column Contamination/Void Replace the guard column; if necessary, replace the analytical column.Reverse flush the column (if permitted by the manufacturer).
Extra-Column Volume Use shorter, narrower ID tubing between the injector, column, and detector.Ensure all fittings are properly connected to minimize dead volume.[8]
Q: I'm seeing new, small peaks appear during a stability study. How do I determine if they are real degradants?

A: The appearance of new peaks is a critical observation that requires systematic investigation. These could be actual degradation products, contaminants, or system artifacts.

Investigation Strategy:

  • Confirm with a Blank Injection: Inject a vial of your mobile phase or sample solvent. If the peaks are present, they are likely from system contamination or solvent impurities.

  • Use Mass Spectrometry: As mentioned earlier, LC-MS is the best tool to get mass information on these new peaks. This can provide clues to their structure (e.g., addition of oxygen, hydrolysis).

  • Perform Forced Degradation Studies: Intentionally stress the 8-Bromo-triazolo[4,3-a]pyridine sample under various conditions (acid, base, oxidation, heat, light).[9][10] If the peaks seen in the stability study are also generated under specific stress conditions, it provides strong evidence that they are true degradation products. For example, related triazolopyridine compounds have been shown to form N-oxides under oxidative stress.[11]

  • Check for Mass Balance: A good stability-indicating method should account for all the mass. The decrease in the main peak area should roughly correspond to the increase in the total area of all impurity peaks.[9]

Forced Degradation & Method Validation

A robust purity method must be "stability-indicating," meaning it can separate the main analyte from its potential degradation products. Forced degradation studies are essential to prove this capability and are a key part of method validation.[12]

Q: What are the essential parameters to evaluate when validating my HPLC method according to ICH Q2(R1) guidelines?

A: According to the ICH Q2(R1) guideline, a purity method must be validated for several key performance characteristics to ensure it is fit for its intended purpose.[13]

Validation Parameters:

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are the primary way to demonstrate specificity.

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the reporting limit of impurities to 120% of the specification.[14]

  • Accuracy: The closeness of the test results to the true value. This is often determined by spiking a sample with known amounts of impurities.[14]

  • Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Troubleshooting Decision Tree for Peak Tailing

This diagram provides a logical path for diagnosing and solving peak tailing issues.

Tailing_Troubleshooting start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Check for System Issues: 1. Extra-column volume 2. Column void/contamination 3. Leaking fittings q1->a1_yes Yes q2 Is the analyte basic (like 8-bromo-triazolo[4,3-a]pyridine)? q1->q2 No, only some peaks end_node Peak Shape Improved a1_yes->end_node a2_yes Address Secondary Interactions: 1. Lower mobile phase pH (2.5-3.5) 2. Use base-deactivated column 3. Add competing base (e.g., TEA) 4. Increase buffer strength q2->a2_yes Yes q3 Is the peak overloaded? q2->q3 No a2_yes->end_node a3_yes Reduce Sample Concentration: 1. Dilute sample 2. Inject smaller volume q3->a3_yes Yes q3->end_node If still tailing, re-evaluate method a3_yes->end_node

Caption: A decision tree for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: General RP-HPLC-UV Method for Purity Assessment
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.

  • Column: Base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-25.1 min: 95% to 5% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) monitoring at the λmax of the compound (e.g., 254 nm) and collecting spectra from 200-400 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Confirmatory GC-MS Method (for thermally stable impurities)
  • Instrumentation: Gas chromatograph with a mass selective detector (MSD).[1]

  • Column: ZB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • MS Transfer Line: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate to a concentration of approximately 0.1 mg/mL.

References

Validation & Comparative

comparing efficacy of 8-Bromo-triazolo[4,3-A]pyridine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparing the Efficacy of Novel Kinase Inhibitors Against Established Compounds: A Case Study with 8-Bromo-triazolo[4,3-A]pyridine and TBK1/IKKε Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of a novel kinase inhibitor, using the hypothetical compound 8-Bromo-triazolo[4,3-A]pyridine (BTP) as a case study. We will compare its potential performance against well-characterized inhibitors of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).

TBK1 and IKKε are pivotal kinases that integrate signals in cellular processes ranging from innate immunity and inflammatory cytokine production to autophagy and cell survival.[1] Their dysregulation is implicated in various inflammatory diseases and cancers, making them attractive therapeutic targets.[2][3] This guide moves beyond a simple list of protocols, explaining the causality behind each experimental choice to provide a self-validating system for assessing inhibitor efficacy.

The Comparative Landscape: Establishing a Baseline

To evaluate our novel compound, BTP, we must first establish a performance baseline using known inhibitors of TBK1 and IKKε. For this guide, we will use three well-documented compounds as our benchmarks:

  • Amlexanox : A selective inhibitor of TBK1 and IKKε, approved for treating conditions like asthma and aphthous ulcers due to its anti-inflammatory properties.[1] It is also being investigated for type II diabetes and obesity.[1][4][5]

  • MRT67307 : A potent, reversible dual inhibitor of TBK1/IKKε that also shows activity against other kinases like ULK1/2, thereby blocking autophagy.[6][7][8]

  • BAY-985 : A potent and highly selective, ATP-competitive dual inhibitor of TBK1/IKKε.[9][10][11][12][13]

The central objective is to determine where BTP stands in relation to these compounds in terms of potency, cellular activity, and selectivity.

Stage 1: Foundational Assessment via Biochemical Assays

Causality : Before investing in complex cellular models, we must first confirm that BTP directly inhibits the enzymatic activity of our target kinases, TBK1 and IKKε, in a clean, in vitro system. This allows us to determine the compound's intrinsic potency (typically measured as the IC50 value) without the complexities of cell permeability, efflux pumps, or off-target effects.[14][15]

We will employ a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[16][17] This format is highly sensitive, compatible with high-throughput screening, and can be used for virtually any kinase.[16]

Experimental Workflow: Biochemical IC50 Determination

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare 10-point serial dilution of BTP and control inhibitors (e.g., 100 µM to 5 nM) Pre_Incubate Pre-incubate enzyme with inhibitor dilutions for 15 min in 384-well plate Compound_Prep->Pre_Incubate Enzyme_Prep Prepare recombinant human TBK1 or IKKε enzyme solution Enzyme_Prep->Pre_Incubate Reagent_Prep Prepare substrate (e.g., MBP) and ATP solution at Km concentration Initiate Initiate reaction by adding ATP/Substrate mix Reagent_Prep->Initiate Pre_Incubate->Initiate Incubate Incubate for 2 hours at RT Initiate->Incubate Stop_Reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP Incubate->Stop_Reaction Develop_Signal Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Stop_Reaction->Develop_Signal Read_Plate Measure luminescence on a plate reader Develop_Signal->Read_Plate Normalize Normalize data to controls (0% and 100% inhibition) Read_Plate->Normalize Plot Plot % Inhibition vs. log[Inhibitor] Normalize->Plot Calculate Calculate IC50 value using non-linear regression Plot->Calculate

Caption: Workflow for determining inhibitor IC50 using a biochemical kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay for TBK1/IKKε
  • Compound Plating : In a 384-well assay plate, perform a 10-point serial dilution of BTP and the control inhibitors (Amlexanox, MRT67307, BAY-985). Include DMSO-only wells for a 100% activity control and wells without enzyme for a 0% activity control.

  • Enzyme Addition : Add recombinant human TBK1 or IKKε enzyme to each well, except for the 0% activity controls.

  • Pre-incubation : Gently mix and incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinases.

  • Reaction Initiation : Add a solution containing the kinase substrate (e.g., Myelin Basic Protein) and ATP, both at their empirically determined Km concentrations.

  • Kinase Reaction : Incubate for 2 hours at room temperature to allow the phosphorylation reaction to proceed.

  • ATP Depletion : Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and eliminate any remaining ATP. Incubate for 40 minutes.

  • Signal Generation : Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

  • Analysis : Normalize the data and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Comparative Biochemical Potency Data
InhibitorTarget KinaseIC50 (nM)Source
BTP (Hypothetical) TBK1To Be Determined-
IKKεTo Be Determined-
Amlexanox TBK1 / IKKε~1000-2000[18]
MRT67307 TBK119[6][8][19]
IKKε160[6][8][19]
BAY-985 TBK1 (low ATP)2[9][11]
TBK1 (high ATP)30[9][11]
IKKε2[9][11]

Interpretation : This table provides a clear benchmark. For BTP to be considered a potent inhibitor, its IC50 values should ideally be in the low nanomolar range, comparable to or better than MRT67307 and BAY-985.

Stage 2: Evaluating Efficacy in a Cellular Context

Causality : A potent biochemical inhibitor may fail in a cellular environment.[20] Cell-based assays are critical to confirm that the compound can cross the cell membrane, engage its target in the crowded intracellular space, and inhibit the downstream signaling pathway.[14][21][22] For the TBK1/IKKε pathway, a key downstream event is the phosphorylation of Interferon Regulatory Factor 3 (IRF3), which is essential for the production of type I interferons.[7][8] We will measure the inhibition of IRF3 phosphorylation to quantify the cellular efficacy of BTP.

TBK1/IKKε Signaling Pathway

G cluster_upstream Upstream Activation cluster_kinase Kinase Hub cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling PRR Pattern Recognition Receptors (e.g., cGAS, RIG-I) STING STING PRR->STING Viral/Bacterial PAMPs TBK1_IKKe TBK1 / IKKε STING->TBK1_IKKe recruits & activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates BTP BTP BTP->TBK1_IKKe Amlexanox Amlexanox Amlexanox->TBK1_IKKe MRT67307 MRT67307 MRT67307->TBK1_IKKe BAY985 BAY-985 BAY985->TBK1_IKKe pIRF3 p-IRF3 (Active Dimer) IRF3->pIRF3 dimerization Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferon (IFN) Gene Expression Nucleus->IFN

Caption: Simplified TBK1/IKKε signaling pathway leading to IRF3 activation.

Detailed Protocol: Cellular Phospho-IRF3 Inhibition Assay
  • Cell Culture : Seed a suitable cell line (e.g., THP-1 monocytes or A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Pre-treat the cells with serial dilutions of BTP and control inhibitors for 1-2 hours.

  • Pathway Stimulation : Stimulate the TBK1/IKKε pathway by adding an agonist like poly(I:C) or cGAMP to the media. Incubate for the optimal time determined by a time-course experiment (e.g., 2-4 hours).

  • Cell Lysis : Wash the cells with cold PBS and lyse them with a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.

  • Western Blotting :

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-IRF3 (Ser396) and a loading control (e.g., β-actin or total IRF3).

    • Incubate with secondary antibodies and detect bands using chemiluminescence.

  • Data Analysis : Quantify the band intensities using densitometry. Normalize the phospho-IRF3 signal to the loading control. Calculate the percent inhibition for each compound concentration and determine the cellular IC50 value.

Comparative Cellular Efficacy Data
InhibitorAssayCellular IC50 (nM)Source
BTP (Hypothetical) p-IRF3 InhibitionTo Be Determined-
MRT67307 IFNβ Production~10-100[6]
BAY-985 p-IRF3 Inhibition74[9][11]
SK-MEL-2 Proliferation900[9][11]

Interpretation : This step is a crucial reality check. A significant drop-off between biochemical and cellular potency (e.g., >10-fold) may indicate issues with cell permeability or compound stability. An ideal compound will exhibit cellular IC50 values that are close to its biochemical IC50s.

Stage 3: Defining the Selectivity Profile

Causality : Kinases share a structurally conserved ATP-binding pocket, which can lead to off-target inhibition.[17] Poor selectivity can result in unexpected toxicities or confound the interpretation of a compound's biological effects. Kinase selectivity profiling is essential to understand the broader interaction profile of BTP and ensure that its cellular effects are due to on-target inhibition.[23][24]

This is typically performed by screening the compound at a fixed concentration (e.g., 1 µM) against a large panel of diverse human kinases (e.g., >300 kinases). Hits (e.g., >70% inhibition) are then followed up with full IC50 determinations.[23]

Comparative Selectivity Data
InhibitorPrimary TargetsKey Off-Targets (IC50 < 1 µM)Selectivity Notes
BTP (Hypothetical) TBK1, IKKεTo Be DeterminedTo Be Determined
Amlexanox TBK1, IKKεNone reported at active concentrationsSelective over IKKα and IKKβ.[1]
MRT67307 TBK1, IKKεULK1 (45 nM), ULK2 (38 nM), SIK2 (67 nM), MARKs (27-52 nM)Potent inhibitor of autophagy and salt-inducible kinases.[6][8][25]
BAY-985 TBK1, IKKεFLT3 (123 nM), RSK4 (276 nM), DRAK1 (311 nM)Considered highly selective.[11]

Interpretation : The goal is not necessarily a perfectly monospecific inhibitor, as polypharmacology can sometimes be beneficial. However, understanding the off-target profile is critical. If BTP inhibits other kinases involved in cell survival or inflammatory pathways, it could complicate data interpretation or suggest alternative therapeutic applications. A highly selective compound like BAY-985 provides a cleaner tool for validating the specific roles of TBK1/IKKε.

Conclusion: Synthesizing a Comprehensive Efficacy Profile

By systematically progressing through these three stages, we can build a multi-faceted profile of our novel inhibitor, 8-Bromo-triazolo[4,3-A]pyridine.

  • Biochemical assays establish its potency at the enzyme level.

  • Cellular assays confirm its efficacy in a physiological context.

  • Selectivity profiling defines its specificity and potential for off-target effects.

An ideal candidate would demonstrate high potency in biochemical assays (low nM IC50), translate that potency effectively into cellular models, and possess a clean selectivity profile with minimal off-target activities. By comparing the comprehensive data for BTP against the established profiles of Amlexanox, MRT67307, and BAY-985, researchers can make an informed, data-driven decision about its therapeutic potential and its value as a chemical probe for studying TBK1/IKKε biology.

References

A Comparative Guide to Small Molecule PD-1/PD-L1 Inhibitors: 8-Bromo-triazolo[4,3-a]pyridine in Focus

A Comparative Guide to Small Molecule PD-1/PD-L1 Inhibitors: 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine in Focus

In the rapidly evolving landscape of cancer immunotherapy, the blockade of the programmed cell death-1 (PD-1) and its ligand (PD-L1) signaling pathway has emerged as a cornerstone of treatment for a multitude of malignancies. While monoclonal antibodies have historically dominated this therapeutic space, a new wave of orally bioavailable small molecule inhibitors is generating considerable interest. This guide provides a detailed comparison of 8-Bromo-[1][2]triazolo[4,3-a]pyridine, a notable contender in this class, with other pioneering small molecule PD-1/PD-L1 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The PD-1/PD-L1 Axis: A Critical Immune Checkpoint

The interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, often upregulated on tumor cells, serves as a crucial immune checkpoint.[3] This binding event transmits an inhibitory signal into the T cell, leading to its exhaustion and rendering it incapable of mounting an effective anti-tumor response.[3] Consequently, tumor cells exploit this pathway to evade immune surveillance. The central strategy of PD-1/PD-L1 blockade is to disrupt this interaction, thereby "releasing the brakes" on the immune system and restoring the T cells' ability to recognize and eliminate cancerous cells.

PD1_Pathwaycluster_T_CellT Cellcluster_Tumor_CellTumor Cellcluster_InhibitorsTherapeutic InterventionT_CellActivated T CellExhaustionT Cell Exhaustion(Inhibition of Proliferation, Cytokine Release)T_Cell->ExhaustionLeads toPD1PD-1 ReceptorSHP2SHP-2PD1->SHP2RecruitsPDL1PD-L1TCRTCRTCR->T_CellActivation SignalPI3K_AktPI3K/Akt PathwaySHP2->PI3K_AktDephosphorylates(Inhibits)Ras_MEK_ERKRas/MEK/ERK PathwaySHP2->Ras_MEK_ERKInhibitsTumor_CellTumor CellPDL1->PD1Inhibitory InteractionMHC_PeptideMHC-PeptideMHC_Peptide->TCRAntigen PresentationSmall_MoleculeSmall MoleculeInhibitorSmall_Molecule->PDL1Binds and InducesDimerization

Caption: The PD-1/PD-L1 signaling pathway and the mechanism of small molecule inhibitors.

A New Class of Challengers: Small Molecule Inhibitors

While antibody-based therapies have demonstrated remarkable success, they are not without limitations, including high production costs, potential for immunogenicity, and suboptimal tumor penetration.[1][4] Small molecule inhibitors offer several potential advantages, such as oral bioavailability, shorter half-lives allowing for better management of immune-related adverse events, and potentially improved distribution into the tumor microenvironment.[5]

A predominant mechanism of action for many reported small molecule inhibitors is the induction of PD-L1 dimerization.[5] By binding to a pocket on the surface of PD-L1, these molecules promote the formation of a PD-L1 homodimer, which sterically hinders its interaction with the PD-1 receptor.[6]

In Focus: 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine (Compound A22)

Researchers from a 2019 study published in the Journal of Medicinal Chemistry identified a novel series of[1][2]triazolo[4,3-a]pyridines as potent inhibitors of the PD-1/PD-L1 interaction.[1][2][4] Among these, compound A22 , which has a core structure of 8-Bromo-[1][2]triazolo[4,3-a]pyridine, emerged as a promising lead candidate.

Key Experimental Findings for Compound A22:

  • Biochemical Potency: Compound A22 demonstrated significant inhibitory activity in a homogenous time-resolved fluorescence (HTRF) assay, with a half-maximal inhibitory concentration (IC50) of 92.3 nM .[1][2][4]

  • Cellular Activity: In a co-culture model using Hep3B/OS-8/hPD-L1 tumor cells and human CD3+ T cells, treatment with compound A22 led to a dose-dependent increase in the secretion of interferon-gamma (IFN-γ), a key cytokine indicative of T cell activation.[1][2][4] This finding confirms the ability of the compound to functionally reverse PD-L1-mediated T cell suppression.

Comparative Analysis with Other Notable Small Molecule Inhibitors

To contextualize the performance of 8-Bromo-[1][2]triazolo[4,3-a]pyridine (A22), it is essential to compare it with other well-characterized small molecule PD-1/PD-L1 inhibitors.

Inhibitor Chemical Class Reported IC50 Assay Type Key In-Vitro/In-Vivo Findings Reference
8-Bromo-[1][2]triazolo[4,3-a]pyridine (A22) [1][2]triazolo[4,3-a]pyridine92.3 nMHTRFDose-dependently increased IFN-γ production in a T cell-tumor co-culture model.[1][2][4]
BMS-202 Biphenyl18 nMHTRFInduces PD-L1 dimerization. Showed anti-tumor effects in a B16-F10 melanoma mouse model.[7][8]
INCB086550 Not disclosed3.1 nM (human)HTRFInduced PD-L1 dimerization and internalization. Reduced tumor growth in humanized mouse models.[5]

Insights from the Comparison:

  • Potency: While 8-Bromo-[1][2]triazolo[4,3-a]pyridine (A22) demonstrates potent activity in the nanomolar range, other inhibitors like BMS-202 and INCB086550 from Incyte have shown even lower IC50 values in biochemical assays. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in assay conditions.

  • Mechanism of Action: Like BMS-202 and INCB086550, the[1][2]triazolo[4,3-a]pyridine series was designed based on a strategy that targets the dimerization of PD-L1.[1]

  • In-Vivo Data: BMS-202 and INCB086550 have reported in-vivo anti-tumor activity in mouse models, a critical step in preclinical development.[5][8] Further in-vivo studies would be necessary to fully evaluate the therapeutic potential of 8-Bromo-[1][2]triazolo[4,3-a]pyridine.

Experimental Methodologies: A Guide for Researchers

Replicating and validating findings are paramount in scientific research. Below are detailed protocols for key assays used in the evaluation of small molecule PD-1/PD-L1 inhibitors.

Experimental_Workflowcluster_ScreeningInhibitor Screening & ValidationStartCompound LibraryHTRFBiochemical Assay(HTRF/AlphaLISA)Determine IC50Start->HTRFPrimary ScreenCell_AssayCell-Based Assay(T Cell Co-Culture)Measure T Cell Activation (e.g., IFN-γ)HTRF->Cell_AssayValidate HitsIn_VivoIn-Vivo Model(Humanized Mice)Assess Anti-Tumor EfficacyCell_Assay->In_VivoPreclinical EvaluationLead_OptLead OptimizationIn_Vivo->Lead_OptRefine Structure-ActivityRelationship

Caption: A typical experimental workflow for the screening and validation of small molecule PD-1/PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This biochemical assay is a high-throughput method to quantify the binding between PD-1 and PD-L1 and to screen for inhibitors.

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore. Recombinant PD-1 and PD-L1 proteins are tagged with components that bind to antibodies labeled with the donor and acceptor. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[9][10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., 8-Bromo-[1][2]triazolo[4,3-a]pyridine) in an appropriate assay buffer (e.g., PBS with 0.1% BSA). The final DMSO concentration should be kept below 1%.

    • Dilute recombinant His-tagged human PD-L1 and Fc-tagged human PD-1 to their optimal working concentrations in the assay buffer.

    • Prepare a detection mixture containing anti-His-d2 and anti-Fc-Tb (or other suitable donor/acceptor pairs) in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the test compound dilution or control (buffer with DMSO) to the wells.

    • Add 4 µL of the pre-mixed PD-1 and PD-L1 proteins to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Add 4 µL of the HTRF detection antibody mixture to each well.

    • Seal the plate and incubate for 1 to 4 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

T Cell - Tumor Cell Co-Culture Assay

This cell-based assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the restoration of T cell effector functions.

Principle: T cells are co-cultured with tumor cells that express PD-L1. The engagement of PD-1 on the T cells with PD-L1 on the tumor cells leads to T cell anergy. An effective inhibitor will block this interaction and restore T cell activation, which can be quantified by measuring the release of cytokines like IFN-γ or by assessing T cell proliferation.[11][12]

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture a human tumor cell line engineered to stably express high levels of PD-L1 (e.g., Hep3B/OS-8/hPD-L1).

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. Further enrich for CD3+ T cells using magnetic-activated cell sorting (MACS).

  • Co-Culture Setup (96-well plate format):

    • Seed the PD-L1-expressing tumor cells at an appropriate density and allow them to adhere overnight.

    • The next day, prepare serial dilutions of the test inhibitor in complete cell culture medium.

    • Add the inhibitor dilutions to the wells containing the tumor cells.

    • Add the purified CD3+ T cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 5:1).

    • Include a T cell activator, such as an anti-CD3 antibody, to provide the primary T cell receptor signal.

    • Incubate the co-culture for 48-72 hours at 37°C in a CO2 incubator.

  • Endpoint Measurement (IFN-γ ELISA):

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of IFN-γ in the supernatant using a standard ELISA kit according to the manufacturer's instructions.

    • Plot the IFN-γ concentration against the inhibitor concentration to determine the dose-dependent effect on T cell activation.

Conclusion and Future Directions

8-Bromo-[1][2]triazolo[4,3-a]pyridine represents a promising scaffold for the development of small molecule PD-1/PD-L1 inhibitors. Its demonstrated biochemical and cellular activity positions it as a valuable lead for further optimization. The comparative analysis highlights the competitive landscape of this therapeutic class, with compounds like BMS-202 and INCB086550 setting high benchmarks for potency and in-vivo efficacy.

For researchers in this field, the path forward will involve not only the discovery of novel chemical scaffolds but also a rigorous and standardized approach to their evaluation. The detailed protocols provided in this guide serve as a foundation for such endeavors. Future research should focus on improving the pharmacokinetic properties and in-vivo performance of these small molecules, with the ultimate goal of translating these scientific advancements into effective, orally administered immunotherapies for cancer patients.

A Comparative Guide to the Synthetic Efficiency of Triazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the triazolopyridine scaffold is a cornerstone of modern heterocyclic chemistry. Its various isomeric forms are privileged structures found in a multitude of biologically active compounds. The efficiency of synthesizing these isomers is a critical factor in the rapid and cost-effective development of new chemical entities. This guide provides an in-depth, objective comparison of the synthetic efficiency for producing different triazolopyridine isomers, supported by experimental data and field-proven insights.

Introduction: The Significance of Triazolopyridine Isomers

Triazolopyridines are fused heterocyclic systems containing both a triazole and a pyridine ring. The relative orientation of these two rings gives rise to several isomers, with the most common being the[1][2][3]triazolo[4,3-a]pyridine,[1][2][3]triazolo[1,5-a]pyridine, and various[1][2][4]triazolo isomers.[5] These scaffolds are of significant interest due to their presence in a wide range of pharmaceuticals and agrochemicals, exhibiting activities such as antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][5][6][7] The choice of synthetic route directly impacts yield, purity, scalability, and ultimately, the economic viability of a drug discovery program.

Comparative Synthesis of[1][2][3]Triazolopyridine Isomers

The[1][2][3]triazolopyridine isomers are the most extensively studied, with a variety of synthetic strategies developed for their preparation. The two most prominent isomers are the[1][2][3]triazolo[4,3-a]pyridine and the[1][2][3]triazolo[1,5-a]pyridine.

The[1][2][3]triazolo[4,3-a]pyridine Isomer

This isomer is commonly synthesized from 2-hydrazinopyridine as a key starting material. The efficiency of the synthesis often depends on the method of cyclization of the intermediate hydrazone or related species.

One highly efficient, one-pot method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature.[4] This approach is noted for its mild conditions, operational simplicity, and good functional group tolerance, making it an attractive option for library synthesis.[4] Another powerful strategy is the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration.[2] This method offers high chemoselectivity and is suitable for both batch and continuous flow processing.[2]

Oxidative cyclization represents another major route. Ceric ammonium nitrate (CAN) has been employed as an effective catalyst for the oxidative cyclization of amidrazones and aldehydes in an environmentally friendly medium like polyethylene glycol.[2][6] Iodine-mediated oxidative C-N and N-S bond formations have also been developed for the synthesis of 3-amino-[1][2][3]triazolo[4,3-a]pyridines from isothiocyanates in water, highlighting a metal-free and scalable protocol.[2]

cluster_0 One-Pot Aldehyde Condensation cluster_1 Palladium-Catalyzed Route 2-Hydrazinopyridine_1 2-Hydrazinopyridine Hydrazone_Intermediate_1 Hydrazone Intermediate 2-Hydrazinopyridine_1->Hydrazone_Intermediate_1 Aldehyde_1 Aromatic Aldehyde Aldehyde_1->Hydrazone_Intermediate_1 Triazolopyridine_1 [1,2,4]triazolo[4,3-a]pyridine Hydrazone_Intermediate_1->Triazolopyridine_1 Oxidative Cyclization (e.g., CAN, I2) 2-Chloropyridine_2 2-Chloropyridine Intermediate_2 N-Arylated Hydrazide 2-Chloropyridine_2->Intermediate_2 Pd-Catalysis Hydrazide_2 Hydrazide Hydrazide_2->Intermediate_2 Triazolopyridine_2 [1,2,4]triazolo[4,3-a]pyridine Intermediate_2->Triazolopyridine_2 Microwave Dehydration cluster_0 Oxidative N-N Bond Formation cluster_1 Microwave-Assisted Tandem Reaction 2-Aminopyridine_Derivative_1 N-(pyridin-2-yl)benzimidamide Triazolopyridine_1 [1,2,4]triazolo[1,5-a]pyridine 2-Aminopyridine_Derivative_1->Triazolopyridine_1 PIFA or I2/KI Enaminonitrile_2 Enaminonitrile Intermediate_2 Tandem Reaction Intermediate Enaminonitrile_2->Intermediate_2 Benzohydrazide_2 Benzohydrazide Benzohydrazide_2->Intermediate_2 Triazolopyridine_2 [1,2,4]triazolo[1,5-a]pyridine Intermediate_2->Triazolopyridine_2 Microwave Irradiation

References

Benchmarking 8-Bromo-triazolo[4,3-a]pyridine Against Standard-of-Care c-Met Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting c-Met and a Novel Chemical Scaffold

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, and its cognate ligand Hepatocyte Growth Factor (HGF), form a critical signaling axis essential for normal cellular processes, including embryogenesis and tissue repair. However, dysregulation of the HGF/c-Met pathway through gene amplification, activating mutations, or protein overexpression is a well-documented driver of tumorigenesis, metastasis, and therapeutic resistance across a spectrum of human cancers. This makes c-Met a prime therapeutic target in oncology.

Currently, several small-molecule tyrosine kinase inhibitors (TKIs) targeting c-Met have received FDA approval, establishing a standard-of-care for specific patient populations, particularly in non-small cell lung cancer (NSCLC).[1][2] These agents, while effective, represent a specific chemical space and can be subject to acquired resistance. The exploration of novel chemical scaffolds is therefore crucial for the development of next-generation inhibitors.

This guide introduces 8-Bromo-triazolo[4,3-a]pyridine , a compound built on a novel heterocyclic scaffold, which has demonstrated preliminary anti-proliferative activity in cancer cell lines. The objective of this document is to provide an objective, data-driven benchmark of this compound against established, standard-of-care c-Met inhibitors. We will present a head-to-head comparison of in vitro efficacy and provide detailed, field-proven experimental protocols to enable researchers to validate and expand upon these findings.

The c-Met Signaling Pathway: A Key Therapeutic Target

Upon HGF binding, the c-Met receptor dimerizes, leading to the autophosphorylation of key tyrosine residues (Tyr1234, Tyr1235) within its intracellular kinase domain. This conformational change creates a docking site for adaptor proteins like GRB2-associated binding protein 1 (GAB1). Recruitment of these proteins activates multiple downstream signaling cascades, most notably the RAS/MAPK pathway , which drives cell proliferation, and the PI3K/AKT pathway , which promotes cell survival and inhibits apoptosis. Effective inhibition of c-Met kinase activity is designed to abrogate these downstream signals, thereby halting tumor growth and inducing cell death.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet p-cMet (Tyr1234/1235) cMet->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 Recruitment GRB2_SOS GRB2/SOS GAB1->GRB2_SOS PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Transcription Gene Transcription (Proliferation, Survival, Motility) mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription

Figure 1: Simplified c-Met Signaling Pathway.

Comparative In Vitro Efficacy Analysis

To contextualize the performance of 8-Bromo-triazolo[4,3-a]pyridine, we compare its activity against four standard-of-care c-Met inhibitors. The comparison includes both biochemical assays (measuring direct inhibition of the isolated c-Met kinase) and cell-based assays (measuring the anti-proliferative effect on cancer cell lines).

Data Summary Table

CompoundTarget(s)c-Met IC₅₀ (Biochemical)A549 IC₅₀ (Cell Viability)MCF-7 IC₅₀ (Cell Viability)HeLa IC₅₀ (Cell Viability)
8-Bromo-triazolo[4,3-a]pyridine c-Met (putative)Not Reported13.62 µM 11.57 µM 13.62 µM
Capmatinib c-Met (Selective)0.13 nM [3][4][5]>10 µM ¹Not Reported>10 µM ²[6]
Tepotinib c-Met (Selective)3.0 nM [7]>1 µM ³>1 µM ³Not Reported
Cabozantinib c-Met, VEGFR2, AXL, RET1.3 nM [8]9.5 µM [9]5.98 µM 1.17 µM
Crizotinib c-Met, ALK, ROS1~20 nM ⁴~5 µM ⁵1.5 µM [5]Not Reported

¹ Capmatinib shows potent inhibition of cell proliferation in MET-addicted cell lines (e.g., EBC-1, IC₅₀ = 2 nM) but is largely inactive in non-MET-addicted lines like A549. ² Capmatinib at 10 µM did not impact HeLa cell viability.[6] ³ Tepotinib potently inhibits HGF-induced c-Met phosphorylation in A549 cells (IC₅₀ = 6 nM) but does not inhibit proliferation (IC₅₀ > 1 µM) as these cells are not dependent on c-Met for survival.[1] ⁴ Crizotinib inhibits c-Met phosphorylation in cells with a mean IC₅₀ of 24 nM. ⁵ The IC₅₀ of Crizotinib in various non-MET addicted cancer cell lines is typically in the low single-digit µM range.[6]

Expertise & Experience: Interpreting the Data

The data reveals a significant potency gap between 8-Bromo-triazolo[4,3-a]pyridine and the approved drugs. While our test compound shows micromolar activity against the cell lines, the standard-of-care inhibitors operate in the nanomolar to low-micromolar range.

  • Biochemical vs. Cellular Potency: The highly selective inhibitors, Capmatinib and Tepotinib , have sub-nanomolar and low-nanomolar biochemical IC₅₀ values, respectively.[7] This demonstrates potent, direct target engagement.

  • The Importance of Cellular Context: The anti-proliferative IC₅₀ values for Capmatinib and Tepotinib are high in A549 and MCF-7 cells. This is a critical and expected finding. These cell lines are not "MET-addicted," meaning their survival is not primarily driven by c-Met signaling. For selective inhibitors, the key cellular assay is the inhibition of HGF-induced c-Met phosphorylation, where Tepotinib shows a potent IC₅₀ of 6 nM in A549 cells. This confirms the compound engages and inhibits the target in a cellular environment, even if it doesn't cause cell death.

  • Multi-Targeted vs. Selective Inhibition: Cabozantinib and Crizotinib are multi-targeted kinase inhibitors. Their anti-proliferative effects in cell lines like A549 and MCF-7 may result from the inhibition of c-Met and/or other kinases (e.g., VEGFR2, ALK). This often leads to broader anti-proliferative activity across various cell lines compared to highly selective agents.

Experimental Protocols for Benchmarking

To ensure reproducibility and standardization, we provide the following detailed protocols for the key in vitro assays used in this benchmark. The logical workflow involves confirming direct target engagement, verifying cellular pathway inhibition, and finally, assessing the phenotypic outcome of cell viability.

Experimental_Workflow cluster_aim1 Target Engagement cluster_aim2 Pathway Inhibition cluster_aim3 Cellular Effect P1 Protocol 1: Biochemical Kinase Assay P2 Protocol 2: Cellular p-Met Western Blot P1->P2 Confirms Cellular Target Engagement P3 Protocol 3: Cell Viability (MTT) Assay P2->P3 Links Target Inhibition to Cellular Phenotype

References

comparative analysis of the pharmacokinetic properties of triazolopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Pharmacokinetic Properties of Triazolopyridine Derivatives for Drug Development Professionals

The triazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a diverse range of therapeutic agents, from antidepressants to novel treatments for autoimmune diseases and cancer.[1][2][3] The journey of a promising triazolopyridine derivative from a laboratory hit to a clinical candidate is critically dependent on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of key triazolopyridine derivatives, grounded in experimental data and methodologies, to offer researchers and drug development professionals a framework for evaluating and optimizing their own candidates.

Part 1: A Practical Guide to Pharmacokinetic Profiling

A thorough understanding of a compound's ADME properties is essential to predict its in vivo efficacy and safety. The following section details the standard experimental workflows used to characterize the pharmacokinetic profile of new chemical entities. The causality behind these experimental choices is to build a predictive model of the drug's behavior in humans, mitigating the risk of late-stage failures in clinical trials.

The Pharmacokinetic Assessment Workflow

The characterization of a drug candidate's pharmacokinetic properties follows a logical, tiered progression from high-throughput in vitro assays to more complex in vivo studies. This workflow is designed to provide a comprehensive picture of the compound's disposition in the body.

PK_Workflow cluster_in_vitro In Vitro Screening (Early Discovery) cluster_in_vivo In Vivo Studies (Preclinical Development) cluster_outcome Data Integration & Prediction Metabolic Stability Metabolic Stability Rodent PK Rodent PK Metabolic Stability->Rodent PK Selects stable compounds Permeability Permeability Permeability->Rodent PK Predicts oral absorption Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Rodent PK Informs dose selection PK/PD Modeling PK/PD Modeling Rodent PK->PK/PD Modeling Provides in vivo exposure data Human Dose Prediction Human Dose Prediction PK/PD Modeling->Human Dose Prediction Correlates exposure with efficacy

Caption: General workflow for pharmacokinetic characterization.

Experimental Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay is a primary screen to assess a compound's susceptibility to metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[4][5] A high metabolic turnover in this assay often correlates with rapid clearance in vivo, which can prevent a drug from maintaining therapeutic concentrations.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4) and the test compound (typically at 1 µM).[6]

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration). A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[4]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and transfer them into a quenching solution (typically cold acetonitrile containing an internal standard) to stop the reaction.[4]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[6]

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), key predictors of in vivo hepatic clearance.[6]

Experimental Protocol 2: In Vitro Permeability using Caco-2 Cells

The Caco-2 permeability assay is the industry standard for predicting intestinal drug absorption for orally administered drugs.[7] It uses a monolayer of human colon adenocarcinoma cells that, when cultured, differentiate to form tight junctions and express transporters, mimicking the intestinal epithelial barrier.[8]

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation into a confluent monolayer.[9]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used.[8]

  • Assay Setup: The assay measures permeability in two directions: from the apical (A, gut lumen side) to the basolateral (B, blood side) and vice versa.

  • Dosing: Add the test compound (typically at 10 µM) to the donor compartment (either apical or basolateral).[7]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, usually 2 hours.[10]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp (B-A) to Papp (A-B) gives the efflux ratio, which, if greater than 2, suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8]

Experimental Protocol 3: In Vitro Plasma Protein Binding (Equilibrium Dialysis)

Only the unbound fraction of a drug in plasma is free to interact with its target and be cleared. Therefore, measuring plasma protein binding (PPB) is crucial.[11] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[12][13]

Step-by-Step Methodology:

  • Device Preparation: Prepare a 96-well RED device, which consists of wells divided into two chambers by a semipermeable membrane (molecular weight cutoff of 6–8 kDa).[14]

  • Sample Addition: Add plasma (e.g., human, rat) spiked with the test compound to one chamber (the donor chamber).[15]

  • Buffer Addition: Add phosphate-buffered saline (PBS) to the other chamber (the receiver chamber).[15]

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-8 hours to allow the unbound compound to reach equilibrium across the membrane.[12]

  • Sampling: After incubation, take equal aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: The samples are prepared for LC-MS/MS analysis, ensuring the matrix is consistent between the plasma and buffer samples for accurate quantification.[14]

  • Data Calculation: The percentage of unbound drug (fu) is calculated from the ratio of the compound concentration in the buffer chamber to that in the plasma chamber.

Experimental Protocol 4: In Vivo Pharmacokinetic Study in Rats

In vivo studies are essential to understand how the in vitro parameters translate into the complex biological system of a living organism.[16] Rat is a commonly used preclinical species.[17][18]

Step-by-Step Methodology:

  • Animal Acclimatization and Dosing: Acclimate rats (e.g., Sprague Dawley) to the study conditions. Administer the compound via the intended clinical route (e.g., oral gavage, PO) and intravenously (IV) to separate groups of animals. The IV dose allows for the determination of absolute bioavailability.[17][19]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vein or tail vein.[17]

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.[17] This analysis yields key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t½: Elimination half-life.

    • CL: Clearance, the volume of plasma cleared of the drug per unit time.

    • Vd: Volume of distribution, the theoretical volume that the drug occupies.

    • F%: Absolute oral bioavailability, calculated from the ratio of AUC(PO) to AUC(IV).

Part 2: Comparative Pharmacokinetic Analysis of Representative Triazolopyridines

This section compares the pharmacokinetic profiles of three distinct triazolopyridine derivatives: the established antidepressant Trazodone, and two preclinical candidates, the RORγt inverse agonist Compound 5a and the M1 positive allosteric modulator (PAM) VU6005877 (Compound 24c).

Trazodone: A Clinically Established Profile

Trazodone is a well-characterized triazolopyridine derivative used for treating major depressive disorder.[20] Its pharmacokinetic profile has been extensively studied in both preclinical models and humans.

  • Absorption and Bioavailability: Trazodone is rapidly and almost completely absorbed after oral administration.[3][20] Peak plasma concentrations are typically reached within 1-2 hours.[1][3] Taking the drug with food can slightly increase the total amount absorbed and delay the time to peak concentration.[3][21]

  • Distribution: Trazodone is highly bound to human plasma proteins (89-95%).[1] It distributes into tissues, and both trazodone and its active metabolite can cross the blood-brain barrier.[2][22]

  • Metabolism: Trazodone undergoes extensive hepatic metabolism.[23][24] The primary metabolic pathway is N-dealkylation by CYP3A4 to form its major active metabolite, m-chlorophenylpiperazine (mCPP).[25][26] mCPP is subsequently metabolized, in part by CYP2D6 .[25][27] This reliance on major CYP enzymes makes Trazodone susceptible to drug-drug interactions with inhibitors or inducers of CYP3A4 and CYP2D6.[27]

Trazodone_Metabolism Trazodone Trazodone mCPP m-chlorophenylpiperazine (mCPP) (Active Metabolite) Trazodone->mCPP CYP3A4 (N-dealkylation) Other_Metabolites Hydroxylated & Other Inactive Metabolites Trazodone->Other_Metabolites Other CYPs (e.g., CYP2D6) mCPP->Other_Metabolites CYP2D6 Excretion Renal Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of Trazodone.

  • Excretion: Trazodone is primarily eliminated as its metabolites, with about 70-75% of a dose excreted in the urine.[21] The elimination half-life is biphasic, with a terminal half-life of approximately 5-9 hours in healthy adults.[1][3]

Compound 5a: A Preclinical RORγt Inverse Agonist

Compound 5a is a novel[2][27][28]triazolo[1,5-a]pyridine derivative developed as a potent and orally bioavailable inverse agonist of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) for the treatment of autoimmune diseases.[29][30]

  • Preclinical Pharmacokinetics: Structure-activity relationship studies led to the identification of compound 5a, which exhibited a "favorable pharmacokinetic profile" in preclinical species.[29][30] While detailed public data is limited, the development process focused on improving metabolic stability compared to earlier analogs.[31] The compound was shown to be active after oral administration in a mouse model, indicating good oral absorption and exposure.[32]

VU6005877 (Compound 24c): A Preclinical M1 PAM

VU6005877 is a tricyclic imidazopyridine lactam, a close structural analog of triazolopyridines, developed as a highly selective M1 positive allosteric modulator (PAM) for potential treatment of cognitive deficits in Alzheimer's disease.[33] The comparison between the triazolopyridine and imidazopyridine cores in this series provides valuable structure-pharmacokinetic insights.

  • Preclinical Pharmacokinetics (Rat): The initial triazolopyridine lactam series, while having excellent rat PK properties (low clearance and long half-life), were uniformly poor at penetrating the central nervous system (CNS).[33] In contrast, removing one nitrogen atom to create the imidazopyridine core in VU6005877 (24c) retained the excellent systemic PK while dramatically improving CNS penetration (Kp > 2).[33] This highlights how subtle structural changes in the triazolopyridine scaffold can have a profound impact on drug distribution.

Comparative Data Summary

Table 1: Comparison of In Vitro and General Pharmacokinetic Properties

PropertyTrazodoneCompound 5a (RORγt)VU6005877 (M1 PAM)
Primary Target Serotonin ReceptorsRORγtM1 Muscarinic Receptor
Plasma Protein Binding 89-95% (Human)[1]Low to Medium[34]fu = 0.08 (Rat), 0.10 (Human)[33]
Primary Metabolism Hepatic (CYP3A4, CYP2D6)[25][26]Optimized for stability[31]Low predicted hepatic clearance[33]
Key Structural Core Triazolopyridine[2][27][28]Triazolo[1,5-a]pyridineImidazopyridine (analog)

Table 2: Comparison of In Vivo Pharmacokinetic Parameters

ParameterTrazodone (Human)Compound 5a (Mouse)VU6005877 (Rat)
Route of Administration OralOralIntravenous / Oral
Tmax (h) 1 - 2[3]N/A (Active orally)[32]N/A
t½ (h) 5 - 9[1][3]N/A2.5[33]
Clearance (CL) ~3.2 L/hr (steady state)[28]N/A7.3 mL/min/kg[33]
Bioavailability (F%) ~100%[1]Orally Active[32]N/A
CNS Penetration (Kp) Yes[2]N/A> 2[33]

(Note: N/A indicates data not publicly available. Preclinical data is species-specific and may not directly translate to humans.)

Part 3: Conclusion and Future Perspectives

This guide highlights the critical importance of a comprehensive pharmacokinetic evaluation in the development of triazolopyridine-based therapeutics. The comparison between the clinically successful drug Trazodone and promising preclinical candidates illustrates the diversity of profiles achievable from this versatile scaffold.

The case of the M1 PAM series demonstrates a key principle in drug design: subtle structural modifications can dramatically alter pharmacokinetic properties, such as CNS distribution.[33] For researchers, this underscores the necessity of an iterative design-test-analyze cycle, where in vitro and in vivo ADME data directly inform the next round of chemical synthesis. By employing the robust experimental methodologies detailed here, drug development professionals can build a strong, data-driven foundation to identify and advance triazolopyridine derivatives with the highest potential for clinical success.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Bromo-triazolo[4,3-A]pyridine

A Comprehensive Guide to the Safe Disposal of 8-Bromo-[1][2][3]triazolo[4,3-A]pyridine

This document provides essential, procedural guidance for the safe and compliant disposal of 8-Bromo-[1][2]triazolo[4,3-A]pyridine. As a crucial heterocyclic building block in pharmaceutical research and development, its proper handling from bench to disposal is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Mandatory Waste Classification

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This understanding forms the basis for its classification as a hazardous waste, a non-negotiable first step in the disposal process.

8-Bromo-[1][2]triazolo[4,3-A]pyridine is classified as hazardous based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria.[3] The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3]

The Core Rationale for Hazardous Classification:

The defining structural feature for disposal purposes is the presence of a bromine atom, which classifies 8-Bromo-[1][2]triazolo[4,3-A]pyridine as a halogenated organic compound .[4][5] Halogenated wastes are explicitly regulated due to their potential to form toxic and persistent environmental pollutants, such as dioxins and furans, if incinerated improperly.[6] Therefore, this compound and any materials contaminated with it must not be disposed of as common trash or via sink disposal.[7][8] All waste containing this compound must be collected, segregated, and disposed of through a licensed hazardous waste management service.

Foundational Principles of Compliant Chemical Waste Management

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][9] This regulation establishes a "cradle-to-grave" responsibility for the generator of the waste. The following principles are the bedrock of a compliant disposal program.

  • Segregation: Never mix incompatible waste streams. For this compound, the most critical segregation is separating halogenated waste from non-halogenated waste.[8][10] Mixing these streams complicates the disposal process and can lead to dangerous chemical reactions. For example, pyridine derivatives should be kept separate from strong acids and oxidizers.[11]

  • Containerization: Waste must be stored in containers that are chemically compatible, in good condition, and equipped with secure, leak-proof lids.[7][9] The container must remain closed except when actively adding waste.[12]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards (e.g., toxic, irritant).[13]

  • Accumulation: Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][13][14] This area must be under the control of laboratory personnel.

Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for managing different waste streams containing 8-Bromo-[1][2]triazolo[4,3-A]pyridine.

Protocol 3.1: Disposal of Unused or Expired Pure Compound
  • Evaluation: Assess the container's integrity. If the original container is intact and properly labeled, it is the preferred vessel for disposal.

  • Labeling: If not already present, affix a completed hazardous waste label to the container.

  • Segregation: Place the container in a designated SAA, ensuring it is segregated from incompatible materials like acids and oxidizers.[11]

  • Record Keeping: Log the container for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.

Protocol 3.2: Disposal of Solutions Containing the Compound

This protocol applies to reaction mixtures, chromatographic fractions, or any other liquid solutions.

  • Select Container: Obtain a designated "Halogenated Organic Liquid Waste" container. This should be a chemically resistant container (e.g., polyethylene or glass, depending on the solvent) with a screw cap.

  • Waste Transfer: Carefully pour the liquid waste into the container, using a funnel to prevent spillage on the container's exterior.[10] Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]

  • Content Log: Maintain a log sheet on or near the container to record the constituents and their approximate volumes as they are added.

  • Secure Storage: Keep the container tightly closed and stored in the SAA, within a secondary containment bin to mitigate potential leaks or spills.[9][12]

Protocol 3.3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items such as gloves, weighing papers, pipette tips, and glassware that are contaminated with residues of the compound.

  • Gross Decontamination: Where feasible, rinse glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol). This first rinseate is considered hazardous and must be disposed of into the "Halogenated Organic Liquid Waste" container.[12]

  • Collection: Place all contaminated solid items into a dedicated, labeled "Solid Hazardous Waste" or "Contaminated Lab Debris" container. This is typically a sturdy plastic pail with a lid or a double-lined cardboard box.

  • Storage: Store the solid waste container in the SAA until it is full or ready for pickup.

Protocol 3.4: Emergency Spill Response and Cleanup

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area and contact your institution's EHS emergency line.

  • Control & Contain: If the spill is small and you are trained to handle it, ensure proper ventilation (i.e., work within a chemical fume hood). Prevent the spill from spreading or entering drains.[15]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11]

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as solid hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as per institutional policy.

Visualizing the Disposal Workflow

To ensure clarity, the following diagrams illustrate the decision-making process and overall workflow for disposing of waste generated from 8-Bromo-[1][2]triazolo[4,3-A]pyridine.

Caption: Waste Segregation Decision Tree.

Ggen1. Point of Generation(Lab Bench)det2. Waste Determination(Hazardous: Halogenated)gen->detseg3. Segregation(Solid vs. Liquid)det->segcont4. Containerization& Labelingseg->contsaa5. SatelliteAccumulation Area (SAA)(Secondary Containment)cont->saapickup6. Scheduled Pickup(EHS / Vendor)saa->pickupdisp7. Final Disposal(Licensed Facility)pickup->disp

Caption: Overall Disposal Workflow from Generation to Final Disposal.

Navigating the Safe Handling of 8-Bromo-triazolo[4,3-A]pyridine: A Guide to Personal Protective Equipment and Disposal

Navigating the Safe Handling of 8-Bromo-[1][2][3]triazolo[4,3-A]pyridine: A Guide to Personal Protective Equipment and Disposal

For Immediate Implementation: A Comprehensive Safety Protocol for Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 8-Bromo-[1][2][3]triazolo[4,3-A]pyridine, presents significant opportunities in drug development and scientific research. As with any potent chemical agent, a thorough understanding and rigorous application of safety protocols are paramount to protect laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) and the formulation of a robust operational and disposal plan. Our goal is to empower researchers with the knowledge to handle this compound with the utmost confidence and care, building a foundation of trust through value-added safety insights.

Understanding the Hazard Landscape

8-Bromo-[1][2][3]triazolo[4,3-A]pyridine is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a multi-faceted approach to personal protection, addressing potential routes of exposure including ingestion, skin contact, eye contact, and inhalation. The operational plan must therefore be built around a hierarchy of controls, with PPE serving as the critical last line of defense.

Core Directive: Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table summarizes the recommended PPE for various tasks involving 8-Bromo-[1][2][3]triazolo[4,3-A]pyridine.

Task / ProcedureEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and preparing solutions (low dust/aerosol potential) Tightly fitting safety goggles with side-shields (ANSI Z87.1 compliant)Nitrile or neoprene gloves (minimum 5 mil thickness), fully buttoned lab coatNot generally required if performed in a certified chemical fume hood
Reactions and manipulations (heating, stirring, transfers) Tightly fitting safety goggles with side-shields and a face shieldNitrile or neoprene gloves (minimum 5 mil thickness), flame-resistant lab coatAir-purifying respirator with organic vapor (OV) cartridges if outside a fume hood or if ventilation is inadequate
Purification (chromatography, recrystallization) Tightly fitting safety goggles with side-shields and a face shieldNitrile or neoprene gloves (minimum 5 mil thickness), flame-resistant lab coatAir-purifying respirator with organic vapor (OV) cartridges if there is a potential for vapor/aerosol generation outside of a containment device
Handling of bulk quantities or potential for significant aerosolization Tightly fitting safety goggles with side-shields and a full-face respiratorImpervious clothing, double-gloving with nitrile or neoprene glovesFull-face air-purifying respirator with organic vapor and P100 (particulate) combination cartridges
The Rationale Behind Our Recommendations:
  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of tightly fitting safety goggles to protect against splashes and airborne particles.[1][2][4] A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing.[1][4]

  • Skin Protection: To prevent skin irritation, chemically resistant gloves are mandatory. Nitrile and neoprene gloves are recommended for handling pyridine and its derivatives.[4] A fully buttoned lab coat provides a necessary barrier for the arms and torso. For procedures involving flammable solvents, a flame-resistant lab coat is essential.[4]

  • Respiratory Protection: Due to the potential for respiratory irritation, all work with 8-Bromo-[1][2][3]triazolo[4,3-A]pyridine should ideally be conducted within a certified chemical fume hood.[4] In situations where a fume hood is not feasible or if there is a risk of exceeding exposure limits, an air-purifying respirator is required. The use of respirators must comply with your institution's respiratory protection program, which includes medical clearance and fit testing.[2]

    • Organic Vapor (OV) Cartridges: These are necessary to protect against the inhalation of vapors from the compound and any organic solvents used in the procedure.

    • P100 Particulate Filter: A P100 filter should be added to the OV cartridge when there is a potential for generating aerosols or dusts of the solid compound.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don the respirator. Perform a user seal check to ensure a proper fit.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the lab coat.

Doffing Procedure:
  • Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Gown/Lab Coat: Unbutton the lab coat. Grasp it from the inside at the shoulders and pull it downwards, turning the sleeves inside out. Fold the lab coat with the contaminated side inward.

  • Goggles/Face Shield: Remove by handling the headband or earpieces.

  • Mask/Respirator: Remove by handling the straps.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

PPE_Donning_Doffingcluster_donningDonning PPEcluster_doffingDoffing PPEDon11. Lab CoatDon22. Respirator (if needed)Don1->Don2Don33. Goggles/Face ShieldDon2->Don3Don44. GlovesDon3->Don4Doff11. GlovesDoff22. Lab CoatDoff1->Doff2Doff33. Goggles/Face ShieldDoff2->Doff3Doff44. Respirator (if used)Doff3->Doff4Doff55. Hand HygieneDoff4->Doff5

Caption: PPE Donning and Doffing Workflow

Operational and Disposal Plan

A comprehensive plan for the handling and disposal of 8-Bromo-[1][2][3]triazolo[4,3-A]pyridine and its associated waste is a critical component of laboratory safety and environmental responsibility.

Engineering Controls and Work Practices:
  • Chemical Fume Hood: All manipulations of 8-Bromo-[1][2][3]triazolo[4,3-A]pyridine should be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eyewash and Safety Shower: An accessible and tested eyewash station and safety shower must be available in the immediate work area.

Step-by-Step Disposal Protocol:
  • Waste Segregation: All waste contaminated with 8-Bromo-[1][2][3]triazolo[4,3-A]pyridine must be segregated as hazardous waste. This includes:

    • Solid waste (e.g., residual compound, contaminated weighing paper, and disposable labware).

    • Liquid waste (e.g., reaction mixtures, solutions, and solvent rinses).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Waste Container Selection and Labeling:

    • Use chemically resistant, leak-proof containers with secure lids.

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "8-Bromo-[1][2][3]triazolo[4,3-A]pyridine".

    • Include the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Waste Accumulation:

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Keep containers closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal. The primary recommended disposal method for brominated organic compounds is high-temperature incineration at a licensed facility.

Disposal_WorkflowStartWaste GenerationSegregateSegregate asHazardous WasteStart->SegregateLabelSelect & LabelContainerSegregate->LabelAccumulateAccumulate inDesignated AreaLabel->AccumulateContact_EHSContact EHS forPickupAccumulate->Contact_EHSDisposalHigh-TemperatureIncinerationContact_EHS->Disposal

Caption: Hazardous Waste Disposal Workflow

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities like 8-Bromo-[1][2][3]triazolo[4,3-A]pyridine is a shared responsibility. By adhering to the comprehensive PPE and disposal protocols outlined in this guide, researchers can significantly mitigate the risks associated with its handling. This commitment to safety not only protects individual researchers but also fosters a culture of conscientiousness and excellence within the scientific community.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 2
Reactant of Route 2
8-Bromo-[1,2,4]triazolo[4,3-A]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.